molecular formula C86H177N5O7 B15574188 C14-490

C14-490

Cat. No.: B15574188
M. Wt: 1393.4 g/mol
InChI Key: VVPCTPAAYAVHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C14-490 is a useful research compound. Its molecular formula is C86H177N5O7 and its molecular weight is 1393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C86H177N5O7

Molecular Weight

1393.4 g/mol

IUPAC Name

1-[[3-[bis(2-hydroxytetradecyl)amino]-2-ethoxypropyl]-[2-[4-[3-[bis(2-hydroxytetradecyl)amino]-2-ethoxypropyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol

InChI

InChI=1S/C86H177N5O7/c1-8-15-20-25-30-35-40-45-50-55-60-80(92)71-89(77-86(98-14-7)79-91(74-83(95)63-58-53-48-43-38-33-28-23-18-11-4)75-84(96)64-59-54-49-44-39-34-29-24-19-12-5)70-67-87-65-68-88(69-66-87)76-85(97-13-6)78-90(72-81(93)61-56-51-46-41-36-31-26-21-16-9-2)73-82(94)62-57-52-47-42-37-32-27-22-17-10-3/h80-86,92-96H,8-79H2,1-7H3

InChI Key

VVPCTPAAYAVHBO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the C14-490 Mechanism of Action in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of C14-490, an ionizable cationic lipid, and its mechanism of action as a core component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). We will explore the end-to-end process from LNP formulation and cellular uptake to the critical step of endosomal escape, supported by quantitative data, experimental protocols, and functional diagrams.

Core Mechanism of Action: From Encapsulation to Cytosolic Release

The therapeutic efficacy of mRNA relies on its successful delivery into the cytoplasm of target cells, a process fraught with biological barriers. This compound is a key component in LNP formulations designed to overcome these challenges. The mechanism can be understood as a multi-step process:

  • LNP Formulation and mRNA Encapsulation: this compound is combined with helper lipids, cholesterol, and a PEGylated lipid in an organic solvent (e.g., ethanol).[1][2] This lipid mixture is rapidly combined with an aqueous solution of negatively charged mRNA at an acidic pH using a microfluidic mixing device.[1][3] Under these acidic conditions, the tertiary amine group of this compound becomes protonated (positively charged), facilitating electrostatic interactions that neutralize and condense the mRNA, encapsulating it within the forming lipid nanoparticle core.[][5]

  • Systemic Circulation and Cellular Uptake: Following administration, the LNP circulates in the bloodstream at a physiological pH of ~7.4. At this neutral pH, this compound is largely deprotonated and electrically neutral, which reduces toxicity and non-specific interactions.[5] The PEGylated lipid on the LNP surface provides a "stealth" shield, preventing immediate clearance and promoting longer circulation times.[6] The LNP eventually reaches target cells and is taken up into the cell through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.[6][7]

  • Endosomal Escape (The Critical Step): This is the primary bottleneck for mRNA delivery and where the specific properties of this compound are most crucial.[8][9]

    • Acidification and Protonation: As the endosome matures, its internal environment becomes progressively more acidic, with the pH dropping from ~6.5 in early endosomes to ~5.5 in late endosomes.[10]

    • pKa-Dependent Charge Switch: this compound has a pKa of 5.94.[11][12] This means that as the endosomal pH drops below this value, the lipid's tertiary amine groups become protonated, giving the lipid a net positive charge.

    • Membrane Disruption: The newly cationic this compound lipids within the LNP can then interact with anionic phospholipids (B1166683) (like phosphatidylserine) present on the inner leaflet of the endosomal membrane.[8] This interaction is believed to disrupt the endosomal membrane's integrity, potentially by inducing a phase transition from a stable bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the membrane.[8][13][14] This process, often part of the "proton sponge" theory, leads to the formation of pores or the complete rupture of the endosome, allowing the encapsulated mRNA to escape into the cytoplasm.[14][15]

  • Cytosolic mRNA Release and Translation: Once in the cytoplasm, the mRNA is released from the LNP complex and is free to interact with ribosomes, which translate the genetic code into a functional therapeutic protein.

The following diagram illustrates this pathway from cellular uptake to mRNA release.

G LNP This compound LNP (Neutral Surface) EarlyEndosome Early Endosome (pH ~6.5) This compound becomes partially protonated LNP->EarlyEndosome Endocytosis mRNA_released mRNA Released Ribosome Ribosome mRNA_released->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein LateEndosome Late Endosome (pH ~5.5) This compound fully protonated (+) Membrane Disruption EarlyEndosome->LateEndosome LateEndosome->mRNA_released Endosomal Escape

Caption: this compound LNP cellular uptake and endosomal escape pathway.

Quantitative Data and Performance Metrics

Systematic optimization of LNP formulations is critical for enhancing delivery efficacy. Studies have compared unoptimized (A0) versus optimized (B5) this compound LNP formulations, revealing significant improvements in both physicochemical properties and biological activity.[1]

Table 1: Physicochemical Properties of this compound LNP Formulations

Formulation Ionizable Lipid pKa Polydispersity Index (PDI) Encapsulation Efficiency (%)
Unoptimized (A0) This compound 5.94[11][12] 0.24[1] 85.4%[1]

| Optimized (B5) | this compound | 5.94[11][12] | 0.10[1] | 96.5%[1] |

Table 2: In Vitro Gene Editing Efficacy of this compound LNPs

Formulation Cell Line Target Efficacy Enhancement (vs. A0) Result
Optimized (B5) HepG2-GFP GFP Knockout 2.5-fold[1] ~30% gene disruption[1]

| Optimized (B5) | Jurkat-GFP | GFP Knockout | 8-fold[1] | - |

Experimental Protocols

Reproducible and well-defined protocols are essential for the development and evaluation of LNP-mRNA therapeutics. Below are methodologies cited for the formulation and testing of this compound LNPs.

3.1. LNP Formulation via Microfluidic Mixing

This protocol describes the self-assembly of LNPs by rapid mixing of lipid and mRNA solutions.

  • Preparation of Solutions:

    • Lipid Phase (Ethanol): The ionizable lipid (this compound), helper lipid (DOPE), cholesterol, and PEG-lipid (C14-PEG2000) are dissolved in pure ethanol (B145695).[1] A frequently used molar ratio for screening is 35:16:46.5:2.5, respectively.[16]

    • Aqueous Phase (Buffer): The mRNA cargo is diluted in a low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0.[3]

  • Microfluidic Mixing:

    • The ethanol and aqueous phases are loaded into separate syringes and driven into a microfluidic mixing chip (e.g., from a NanoAssemblr platform).

    • The fluids are mixed at a specific flow rate ratio, typically 3:1 (aqueous:ethanol).[3] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA to form LNPs.

  • Purification and Concentration:

    • The resulting LNP solution is collected and dialyzed against a physiological buffer (e.g., 1x PBS) using a dialysis cassette (e.g., 20 kDa MWCO) to remove the ethanol and unencapsulated mRNA.[3]

    • The purified LNPs are then sterile-filtered through a 0.22 µm syringe filter.[3]

3.2. In Vitro Gene Editing Assay

This protocol is used to quantify the functional delivery of CRISPR-Cas9 mRNA and sgRNA to a reporter cell line.

  • Cell Culture: A reporter cell line, such as Jurkat cells constitutively expressing GFP (Jurkat-GFP), is cultured under standard conditions.[1]

  • Transfection: Cells are seeded in plates (e.g., at 30,000 cells per well). This compound LNPs encapsulating Cas9 mRNA and an sgRNA targeting GFP are added to the cells at a specific dose (e.g., 100 ng of mRNA).[1]

  • Incubation: The cells are incubated for a period to allow for LNP uptake, endosomal escape, protein translation, and gene editing.

  • Quantification: After a set time (e.g., 5 days), the percentage of GFP-negative cells (indicating successful gene knockout) is quantified using flow cytometry.[1]

3.3. In Vivo Murine Fetal Study

This protocol assesses the in vivo efficacy of this compound LNPs in a fetal mouse model.

  • Animal Model: Timed-pregnant wild-type mice are used.[1]

  • LNP Preparation: this compound LNPs are formulated to encapsulate SpCas9 mRNA and an sgRNA targeting a specific gene (e.g., Transthyretin, Ttr).[1]

  • Administration: At a specific gestational day (e.g., E13.5), the LNP formulation is administered via intravenous (IV) injection into the fetuses at a dose of 1 mg/kg total mRNA.[1]

  • Tissue Harvesting and Analysis: After a defined period (e.g., 5 days), fetal livers are harvested.[1]

  • Quantification of Editing: Genomic DNA is extracted from the liver tissue. The target locus is amplified via PCR, and the frequency of insertions and deletions (indels) is quantified using Next-Generation Sequencing (NGS).[1]

The following diagram outlines the general experimental workflow for evaluating a this compound LNP formulation.

G cluster_eval Functional Evaluation prep_lipids 1. Prepare Lipid Phase (this compound, DOPE, Chol, PEG) in Ethanol mixing 3. Microfluidic Mixing prep_lipids->mixing prep_mrna 2. Prepare Aqueous Phase (mRNA in Citrate Buffer) prep_mrna->mixing purify 4. Dialysis & Filtration mixing->purify characterize 5. Physicochemical Characterization (Size, PDI, Encapsulation) purify->characterize invitro 6a. In Vitro Assay (e.g., Jurkat-GFP cells) characterize->invitro invivo 6b. In Vivo Assay (e.g., Mouse Model) characterize->invivo analysis_vitro 7a. Flow Cytometry (GFP Knockout %) invitro->analysis_vitro analysis_vivo 7b. NGS Analysis (Indel %) invivo->analysis_vivo

Caption: General experimental workflow for this compound LNP evaluation.

Structure-Function Relationships

The efficacy of an LNP formulation is not dictated by the ionizable lipid alone but by the interplay of all its components. The structure and ratio of each lipid contribute to the overall function.[17][18]

  • This compound (Ionizable Lipid): The core functional component. Its pKa of 5.94 is the primary driver of the pH-sensitive endosomal escape mechanism.[11][12]

  • DOPE (Helper Lipid): An unsaturated phospholipid that does not form stable bilayers on its own but can adopt an inverted cone shape.[13] This property is thought to facilitate the disruption of the endosomal membrane by promoting the formation of non-bilayer hexagonal HII phases.[8][13]

  • Cholesterol: A structural stabilizer that fills gaps between the other lipids, modulating membrane fluidity and integrity, which contributes to LNP stability during circulation.[2]

  • C14-PEG2000 (PEGylated Lipid): This lipid provides a hydrophilic shield on the LNP surface, reducing opsonization (binding by blood proteins) and clearance by the immune system.[6] The C14 alkyl chain provides a moderately stable anchor, allowing the PEG shield to desorb as it approaches the target cell, which is believed to be a necessary step for efficient cellular uptake.[6]

This relationship between structure and function is visualized below.

G cluster_inputs Structural Components cluster_outputs Functional Properties & Outcomes LNP This compound LNP System Encapsulation High mRNA Encapsulation LNP->Encapsulation Stability Systemic Stability LNP->Stability Uptake Cellular Uptake LNP->Uptake Escape pH-Mediated Endosomal Escape LNP->Escape Efficacy Potent In Vivo Activity LNP->Efficacy C14_490 This compound (Ionizable Lipid) C14_490->LNP pKa pKa = 5.94 C14_490->pKa pKa->Escape drives DOPE DOPE (Helper Lipid) DOPE->LNP DOPE->Escape assists Chol Cholesterol (Stabilizer) Chol->LNP Chol->Stability enhances PEG C14-PEG2000 (Stealth Lipid) PEG->LNP PEG->Stability enhances

Caption: Relationship between this compound LNP components and function.

References

C14-490 pKa and its role in endosomal escape

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the pKa of C14-490 and its Role in Endosomal Escape

Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA), is critically dependent on overcoming cellular barriers. A primary obstacle is the entrapment of the delivery vehicle within endosomes following cellular uptake. Ionizable lipids are a cornerstone of modern lipid nanoparticle (LNP) formulations, engineered to facilitate the escape of their cargo from the endosome into the cytoplasm, a crucial step for therapeutic efficacy. The apparent dissociation constant (pKa) of these lipids is a paramount physicochemical property governing this process. This guide provides a detailed examination of the ionizable lipid this compound, its pKa, and the molecular mechanisms by which this property orchestrates endosomal escape.

The Critical Role of pKa in Endosomal Escape

Ionizable lipids are ingeniously designed to modulate their charge in response to the local pH environment. This characteristic is central to the function of LNPs.[1][2] At the physiological pH of the bloodstream (approximately 7.4), ionizable lipids are predominantly neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing potential toxicity, thereby enhancing circulation time and bioavailability.[2][3]

Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where a progressive drop in pH occurs, from the early endosome (pH ~6.5) to the late endosome and lysosome (pH ~5.0-5.5).[2] As the pH of the endosome drops to a value at or below the pKa of the ionizable lipid, the lipid's amine groups become protonated, resulting in a net positive charge.[1][4]

This pH-triggered charge switch is the key to endosomal escape. The newly acquired positive charge on the LNP surface promotes electrostatic interactions with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[4][5] This interaction is believed to disrupt the integrity of the endosomal membrane through one or more proposed mechanisms:

  • Membrane Fusion: The interaction between the cationic LNP and the anionic endosomal membrane can induce a transition of the lipid arrangement from a stable bilayer to a non-bilayer, inverted hexagonal (HII) phase.[1][5] This structural rearrangement facilitates the fusion of the LNP with the endosomal membrane, allowing the encapsulated cargo to be released into the cytoplasm.[1][6]

  • Pore Formation: The insertion of the ionizable lipids into the endosomal membrane may lead to the formation of pores or defects, through which the nucleic acid cargo can pass into the cytosol.[]

  • Proton Sponge Effect: The accumulation of protonated ionizable lipids within the endosome can lead to an influx of protons and counter-ions (like chloride), causing osmotic swelling and eventual rupture of the endosomal vesicle.[6][]

An optimal pKa value is therefore a delicate balance. It must be low enough to ensure neutrality in circulation but high enough to trigger protonation within the endosomal pH range. For effective mRNA delivery, ionizable lipids with pKa values typically between 6.0 and 7.0 have been shown to be most effective.[2][3]

Quantitative Data: pKa of this compound and Other Key Ionizable Lipids

The pKa of an ionizable lipid is a critical quality attribute that is precisely measured. The ionizable lipid this compound has a reported pKa of 5.94.[8] For comparison, the table below lists the pKa values of this compound and other widely used ionizable lipids in LNP formulations.

Ionizable LipidApparent pKaPrimary Application Reference
This compound 5.94mRNA delivery in utero[8]
C14-4 6.51mRNA delivery for CAR-T therapy[9][10]
DLin-MC3-DMA 6.44siRNA delivery (Onpattro®)[2][3]
SM-102 6.6-6.9mRNA vaccine delivery (Moderna)[2][3]
ALC-0315 6.09mRNA vaccine delivery (Pfizer-BioNTech)[3][11]

Experimental Protocols

Protocol 1: Determination of Apparent pKa using a TNS Fluorescence Assay

The apparent pKa of ionizable lipids within an LNP formulation is commonly determined using a fluorescence-based assay with 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) as a probe. TNS is a hydrophobic molecule that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon binding to the hydrophobic core of the LNP, a process enhanced by the protonation of the ionizable lipid.[2][12]

Methodology:

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 10.0. A common approach is to use a multi-buffer system (e.g., containing ammonium (B1175870) acetate, MES, and HEPES) to cover the entire pH range.[12]

  • LNP Sample Preparation: Dilute the LNP formulation to a suitable total lipid concentration in each of the prepared pH buffers.

  • TNS Addition: Prepare a stock solution of TNS. Add a small volume of the TNS stock solution to each LNP-buffer mixture to a final concentration of approximately 1 µM.[12]

  • Incubation: Incubate the samples for a short period (e.g., 10-15 minutes) at room temperature to allow for equilibration.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer. The excitation wavelength is typically around 320 nm, and the emission wavelength is around 430-450 nm.

  • Data Analysis: Plot the measured fluorescence intensity as a function of pH. The data will typically form a sigmoidal curve. Normalize the fluorescence values (0% to 100%).

  • pKa Determination: The apparent pKa is the pH value at which 50% of the maximum fluorescence intensity is observed.[12][13] This point is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Endosomal Escape Assay using Split Reporter Proteins

This assay provides a quantitative measure of the cytosolic delivery of LNP cargo. It utilizes "split" reporter proteins, such as Green Fluorescent Protein (GFP) or Luciferase, where the protein is separated into two non-functional fragments.[14][15]

Methodology:

  • Cell Line Preparation: Genetically engineer a stable cell line to constitutively express the large, inactive fragment of the reporter protein (e.g., GFP1-10 or LgBiT) in the cytoplasm.

  • Cargo Preparation: The cargo to be delivered (e.g., a protein or peptide) is fused or conjugated to the smaller complementary fragment of the reporter protein (e.g., GFP11 or HiBiT). This cargo is then encapsulated within the LNP formulation containing this compound.

  • Cell Treatment: Seed the engineered cells in a multi-well plate. Treat the cells with the LNPs encapsulating the reporter fragment-cargo conjugate for a defined period (e.g., 4-24 hours). Include appropriate controls, such as untreated cells and cells treated with LNPs without the reporter fragment.

  • Signal Quantification:

    • For Split GFP: After incubation, wash the cells to remove excess LNPs. Measure the reconstituted GFP fluorescence using flow cytometry or fluorescence microscopy. The fluorescence intensity is directly proportional to the amount of cargo that has escaped the endosome and reached the cytoplasm.[14]

    • For Split Luciferase: After incubation, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer. The light output is a highly sensitive measure of the amount of cargo delivered to the cytosol.[15]

  • Data Analysis: Quantify the reporter signal and normalize it to factors like cell number or total protein concentration. A higher signal indicates more efficient endosomal escape.

Mandatory Visualizations

Endosomal_Escape_Pathway LNP_neutral LNP with Neutral This compound EarlyEndosome Early Endosome (pH ~6.5) LNP_neutral->EarlyEndosome Endocytosis mRNA_released mRNA Cargo Released Translation Protein Translation mRNA_released->Translation LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome LateEndosome->mRNA_released Protonation of this compound Membrane Destabilization Cargo Escape

Caption: this compound mediated endosomal escape pathway.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare LNP Formulation D Mix LNPs and TNS in each pH buffer A->D B Prepare Buffer Series (pH 3-10) B->D C Prepare TNS Fluorescent Probe C->D E Incubate for Equilibration D->E F Measure Fluorescence Intensity E->F G Plot Fluorescence vs. pH F->G H Fit Sigmoidal Curve and Normalize Data G->H I Determine pKa (pH at 50% Max Fluorescence) H->I

Caption: Workflow for TNS-based pKa determination.

Endosomal_Escape_Assay cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_readout Measurement & Result A Engineer Cell Line to Express Large Reporter Fragment (LgBiT) C Seed Engineered Cells in Plate A->C B Encapsulate Small Fragment (HiBiT) -Cargo Fusion in LNP D Treat Cells with HiBiT-LNPs B->D C->D E Incubate to allow Uptake and Escape D->E F Lyse Cells and Add Substrate E->F G Measure Luminescence F->G H High Signal = Efficient Endosomal Escape G->H

Caption: Split luciferase endosomal escape assay workflow.

References

The Discovery and Development of C14-490 Lipid: A Technical Guide to a Novel Ionizable Lipid for In Utero Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of in vivo gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for nucleic acid delivery. This technical guide delves into the discovery and development of C14-490, a novel ionizable cationic lipid that has demonstrated significant promise for in utero gene editing applications. This compound, with a pKa of 5.94, forms the core of a sophisticated delivery system designed to transport gene-editing payloads, such as CRISPR-Cas9 mRNA and single-guide RNA (sgRNA), to hematopoietic stem cells (HSCs) during fetal development. This document provides a comprehensive overview of the synthesis of this compound, the formulation and optimization of this compound-based LNPs, and the preclinical data supporting their efficacy. Detailed experimental protocols and structured data tables are presented to facilitate understanding and replication of these pivotal studies.

Introduction: The Rise of Ionizable Lipids in Gene Therapy

Ionizable lipids are a critical component of modern LNP-based drug delivery systems.[1] Their unique pH-dependent charge allows for efficient encapsulation of negatively charged nucleic acids at low pH and a near-neutral surface charge at physiological pH, minimizing toxicity and enabling efficient cellular uptake.[1] The development of novel ionizable lipids with improved potency and safety profiles is a key driver of innovation in the field of gene therapy. This compound represents a significant advancement in this area, particularly for the challenging application of in utero gene editing of HSCs.

Discovery and Synthesis of this compound Lipid

The this compound ionizable lipid was developed as a potent vehicle for the delivery of mRNA.[2] Its synthesis is achieved through a straightforward and scalable chemical process.

Physicochemical Properties
PropertyValueReference
Chemical Name 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine backbone with C14 lipid tails
pKa 5.94[3][4]
Molecular Formula C86H177N5O7[5]
Molecular Weight 1393.4 g/mol [5]
Synthesis Protocol

The synthesis of this compound involves the reaction of a polyamine core with an epoxide-terminated alkyl chain.[2]

Materials:

  • 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, Enamine)[2]

  • 1,2-epoxytetradecane (B1585259) (denoted as C14, MilliporeSigma)[2]

  • Ethanol[2]

  • 4 mL glass scintillation vial with a magnetic stir bar[2]

  • Rotovapor R-300[2]

  • CombiFlash Nextgen 300+ chromatography system (Teledyne ISCO)[2]

  • Liquid chromatography-mass spectrometry (LC-MS) system[2]

Procedure:

  • Combine the polyamine core (490) with an excess of 1,2-epoxytetradecane (C14) in a 4 mL glass scintillation vial containing a magnetic stir bar.[2]

  • Heat the reaction mixture at 80°C for 2 days with continuous stirring.[2]

  • Following the reaction, transfer the product to a Rotovapor R-300 for solvent evaporation.[2]

  • Purify the resulting lipid product using a CombiFlash Nextgen 300+ chromatography system to separate lipid fractions.[2]

  • Identify the fraction containing the this compound ionizable lipid via liquid chromatography-mass spectrometry (LC-MS).[2]

  • Suspend the purified this compound ionizable lipid in ethanol (B145695) for downstream use in LNP formulation.[2]

G cluster_synthesis This compound Synthesis Workflow Reactants Polyamine Core (490) + Excess 1,2-epoxytetradecane (C14) Reaction Reaction (80°C, 2 days) Reactants->Reaction Mixing Evaporation Solvent Evaporation (Rotovapor) Reaction->Evaporation Product Transfer Purification Chromatographic Purification (CombiFlash) Evaporation->Purification Crude Product Identification LC-MS Identification Purification->Identification Fraction Analysis Final_Product Purified this compound Lipid (in Ethanol) Identification->Final_Product Confirmed Fraction

Caption: Workflow for the synthesis of this compound ionizable lipid.

Formulation of this compound Lipid Nanoparticles

This compound is formulated into LNPs with other lipid components to create a stable and effective delivery vehicle for nucleic acids. The formulation process has been optimized to enhance gene-editing efficiency.[2]

LNP Composition

The LNPs are composed of the this compound ionizable lipid, a phospholipid (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE), cholesterol, and a PEGylated lipid (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] or C14-PEG2000).[2] An initial formulation, designated A0, was subsequently optimized to a more potent formulation, B5.[2]

FormulationThis compound (mol%)Cholesterol (mol%)DOPE (mol%)C14-PEG2000 (mol%)Reference
A0 (Initial) 3546.5162.5[2]
B5 (Optimized) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[2]

Note: The exact molar ratios for the optimized B5 formulation are not publicly available in the primary literature but was identified as the top-performing formulation from a library screening.[2]

LNP Formulation Protocol

Materials:

  • This compound ionizable lipid in ethanol[2]

  • Cholesterol (MilliporeSigma) in ethanol[2]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE, Avanti Polar Lipids) in ethanol[2]

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti Polar Lipids) in ethanol[2]

  • mRNA/sgRNA cargo in 10 mM citric acid buffer (pH 4.0)[6]

  • Microfluidic mixing device[2]

  • Ethanol[2]

Procedure:

  • Prepare the lipid mixture by combining the this compound ionizable lipid, cholesterol, DOPE, and C14-PEG2000 in ethanol at the desired molar ratios.[2]

  • Prepare the aqueous phase by dissolving the mRNA and sgRNA cargo in a 10 mM citric acid buffer (pH 4.0).[6]

  • Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution.[2] The rapid mixing facilitates the self-assembly of the lipids around the nucleic acid core to form LNPs.

  • The resulting LNP suspension is then processed for downstream applications, which may include buffer exchange and concentration.

Development of Systematically Optimized Targeted Editing Machinery (STEM) LNPs

To enhance the delivery of this compound LNPs to hematopoietic stem cells, a targeted formulation, termed Systematically Optimized Targeted Editing Machinery (STEM) LNPs, was developed. This involves the surface functionalization of the LNPs with antibody fragments that recognize a specific cell surface marker on HSCs.

STEM LNP Formulation

STEM LNPs are created by conjugating F(ab')2 fragments of a CD45 antibody to the surface of the optimized B5 formulation of this compound LNPs.[2] This is achieved by including a maleimide-functionalized PEG-lipid in the LNP formulation, which then reacts with the antibody fragments.[2]

G cluster_formulation STEM LNP Formulation Workflow Lipid_Mix This compound, Cholesterol, DOPE, C14-PEG2000, Maleimide-PEG-Lipid (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Cargo SpCas9 mRNA + TTR sgRNA (in Citric Acid Buffer) Cargo->Microfluidics Untargeted_LNP Untargeted B5 LNP Microfluidics->Untargeted_LNP Conjugation Surface Conjugation Untargeted_LNP->Conjugation Antibody CD45 Antibody F(ab')2 Fragments Antibody->Conjugation STEM_LNP STEM LNP Conjugation->STEM_LNP

Caption: Workflow for the formulation of STEM LNPs.

Preclinical Development and Efficacy

The preclinical development of this compound LNPs has focused on demonstrating their potential for in utero gene editing of HSCs. Key studies have evaluated the efficiency of these LNPs in delivering CRISPR-Cas9 components and mediating targeted gene disruption.

In Vitro and In Vivo Gene Editing Efficacy

The optimized B5 formulation of this compound LNPs demonstrated significantly improved gene editing efficiency compared to the initial A0 formulation.[2] In vivo studies in a mouse model have shown successful gene editing in fetal liver and HSCs.[2]

ComparisonMetricFold Improvement (B5 vs. A0)Reference
In Vitro (Jurkat-GFP cells) Gene Editing8-fold[2]
In Vivo (Fetal Liver) Insertions/Deletions (Indels)3-fold[2]
Treatment GroupTarget TissueIndel Percentage (%)Reference
B5 LNPs (Untargeted) Fetal Liver~15%[2]
STEM LNPs (Targeted) Fetal Liver~15%[2]
B5 LNPs (Untargeted) Hematopoietic Stem Cells (HSCs)~5%[2]
STEM LNPs (Targeted) Hematopoietic Stem Cells (HSCs)~20%[2]

Note: Indel percentages are estimated from figures in Palanki et al., 2024.[2]

In Vivo Experimental Protocol

Animal Model:

  • Timed-pregnant mice[2]

Procedure:

  • Administer LNPs (A0, B5, or STEM) via a single intravenous injection to E13.5 mouse fetuses.[2] The typical dose is 1 mg/kg of total mRNA.

  • Harvest fetal livers 5 days post-injection.[2]

  • Isolate genomic DNA from the whole fetal liver or from sorted HSCs (Lin-/Sca1+/cKit+).[2]

  • Perform next-generation sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target gene locus (e.g., transthyretin or TTR).[2]

G cluster_invivo In Vivo Gene Editing Experimental Workflow Injection In Utero IV Injection (E13.5 Mice) Harvest Harvest Fetal Livers (5 days post-injection) Injection->Harvest Isolation Genomic DNA Isolation (Whole Liver or HSCs) Harvest->Isolation Sequencing Next-Generation Sequencing (NGS) Isolation->Sequencing Analysis Indel Analysis Sequencing->Analysis

Caption: Experimental workflow for in vivo gene editing studies.

Key Experimental Methodologies

LNP Characterization

Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline) to a suitable concentration for analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument. The instrument analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • The Z-average diameter is typically reported as the mean particle size, and the PDI provides a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[5]

mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay

  • Protocol:

    • Prepare a standard curve of known mRNA concentrations.

    • Divide the LNP sample into two aliquots.

    • To one aliquot, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will be used to measure the total mRNA concentration.

    • The other aliquot is left untreated to measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to the standards and the LNP samples (both lysed and unlysed).

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate the total mRNA and free mRNA concentrations from the standard curve.

    • The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

Indel Analysis
  • Technique: Next-Generation Sequencing (NGS)

  • Protocol:

    • Amplify the genomic region surrounding the target site by polymerase chain reaction (PCR) from the isolated genomic DNA.

    • Prepare the PCR amplicons for NGS by adding sequencing adapters and barcodes.

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome.

    • Use bioinformatics tools to identify and quantify the frequency of insertions and deletions (indels) at the target locus compared to the wild-type sequence.

Conclusion

The this compound ionizable lipid represents a significant contribution to the field of non-viral gene delivery. Its successful application in the formulation of LNPs for in utero gene editing of hematopoietic stem cells highlights its potential for developing novel therapies for genetic disorders. The optimization of the LNP formulation to the B5 composition and the development of the targeted STEM LNP platform have demonstrated substantial improvements in gene editing efficiency. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug developers working to advance the clinical translation of LNP-based gene therapies. Further research and development focusing on the long-term safety and efficacy of this compound-based delivery systems will be crucial for their eventual clinical application.

References

Navigating the Frontier of Gene Therapy: The Role of Novel Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of gene therapy holds immense promise for treating a wide array of genetic disorders. At the heart of this therapeutic revolution lies the critical challenge of safely and effectively delivering genetic material into target cells. While viral vectors have historically dominated the landscape, non-viral vectors, particularly lipid nanoparticles (LNPs), have emerged as a versatile and promising alternative. This technical guide delves into the application and significance of novel delivery platforms in gene therapy, with a focused exploration of a key component that has paved the way for clinical success.

Due to the absence of publicly available information on a compound specifically designated "C14-490," this guide will focus on the well-characterized and clinically validated ionizable lipid, DLin-MC3-DMA . As a critical component of the FDA-approved siRNA therapeutic Onpattro (patisiran), DLin-MC3-DMA serves as an exemplary model for understanding the principles and applications of advanced lipid-based delivery systems in gene therapy. The methodologies, data, and conceptual frameworks presented herein are representative of the rigorous scientific investigation required to advance novel gene therapies from the laboratory to the clinic.

The Pivotal Role of Ionizable Lipids in LNP-Mediated Gene Delivery

Lipid nanoparticles are multi-component systems designed to encapsulate and protect nucleic acid payloads, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery. The ionizable lipid is arguably the most crucial component of modern LNP formulations. Its unique pH-dependent charge is central to the efficacy of the delivery system.

Key Characteristics of DLin-MC3-DMA:

  • Ionizable Headgroup: At physiological pH (~7.4), DLin-MC3-DMA is nearly neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.

  • pKa in the Endosomal Range: The pKa of DLin-MC3-DMA is approximately 6.4. This property is critical for its function. In the acidic environment of the late endosome (pH 5.0-6.0), the tertiary amine of DLin-MC3-DMA becomes protonated, acquiring a positive charge.

  • Endosomal Escape: This pH-triggered charge reversal is hypothesized to facilitate the disruption of the endosomal membrane, possibly through interactions with anionic lipids within the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

LNP Formulation and Cellular Uptake Workflow

The following diagram illustrates the general workflow from LNP formulation to the intracellular delivery of a genetic payload.

LNP_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery A Nucleic Acid (e.g., siRNA, mRNA) C Microfluidic Mixing A->C B Lipid Mixture in Ethanol (B145695) (DLin-MC3-DMA, Helper Lipids, PEG-Lipid) B->C D Self-Assembly into LNPs C->D E Systemic Administration (e.g., IV Infusion) D->E Dialysis & Concentration F ApoE Binding in Circulation E->F G Receptor-Mediated Endocytosis (e.g., via LDLR in Hepatocytes) F->G H Endosome Formation G->H I Endosomal Escape H->I J Payload Release (e.g., siRNA into RISC) I->J

Fig. 1: General workflow of LNP formulation and cellular delivery.

Quantitative Analysis of LNP Performance

The development of effective LNP formulations relies on a series of quantitative assessments to optimize delivery efficiency and minimize toxicity. The table below summarizes typical data points collected during the characterization of LNP-siRNA formulations, using DLin-MC3-DMA as the ionizable lipid for hepatocyte-targeted delivery.

ParameterTypical ValueMethod of MeasurementSignificance
Particle Size (Diameter) 70 - 100 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the uniformity of the particle population.
Encapsulation Efficiency > 90%RiboGreen AssayMeasures the percentage of nucleic acid successfully encapsulated.
pKa 6.2 - 6.6TNS AssayCritical for endosomal escape; determines the pH at which the lipid becomes charged.
In Vivo Gene Silencing (ED50) ~0.01 mg/kgDose-response study in rodents (e.g., measuring target protein levels)Represents the dose required to achieve 50% silencing of the target gene.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the development and validation of LNP-based gene therapies.

Protocol 1: LNP Formulation via Microfluidic Mixing

Objective: To formulate LNPs encapsulating siRNA with high efficiency and uniform size.

Materials:

  • DLin-MC3-DMA, DSPC, Cholesterol, PEG-DMG (e.g., in a 50:10:38.5:1.5 molar ratio) dissolved in ethanol.

  • siRNA dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol and the siRNA solution in the aqueous buffer.

  • Set the flow rates on the microfluidic device, typically with a 3:1 aqueous to organic phase ratio.

  • Prime the device with the respective solvents.

  • Simultaneously inject the lipid and siRNA solutions into the device for rapid mixing, leading to LNP self-assembly.

  • Collect the resulting LNP suspension.

  • Dialyze the suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and establish a neutral external pH.

  • Concentrate the LNP formulation using centrifugal filters if necessary.

  • Sterile-filter the final product through a 0.22 µm filter.

Protocol 2: Determination of LNP pKa using TNS Assay

Objective: To measure the apparent pKa of the ionizable lipid within the fully formed LNP.

Materials:

  • LNP formulation.

  • 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) stock solution.

  • A series of buffers with pH values ranging from 3 to 10.

  • Fluorometer.

Procedure:

  • Dilute the LNP formulation into each of the different pH buffers.

  • Add TNS to each sample. TNS is a fluorescent probe that is quenched in an aqueous environment but fluoresces when it partitions into a hydrophobic environment, such as the LNP core.

  • Incubate the samples for a short period.

  • Measure the fluorescence intensity at each pH. As the LNP becomes neutralized (at lower pH), the core is less charged and more hydrophobic, leading to increased TNS fluorescence.

  • Plot the fluorescence intensity against the pH.

  • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is determined to be the apparent pKa of the LNP.

Signaling and Delivery Pathway

The journey of an LNP from intravenous injection to cytoplasmic payload release involves a series of biological interactions. The following diagram illustrates the key steps in the targeted delivery of an LNP-siRNA therapeutic to a hepatocyte.

Signaling_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte A Injected LNP (Neutral Surface) B Apolipoprotein E (ApoE) Adsorption A->B C Low-Density Lipoprotein Receptor (LDLR) B->C Binding D Receptor-Mediated Endocytosis C->D E Early Endosome (pH ~6.5) D->E F Late Endosome / Lysosome (pH 5.0-6.0) E->F Maturation G LNP Protonation (Positive Charge) F->G Acidification H Endosomal Membrane Destabilization G->H I siRNA Release into Cytoplasm H->I J RNA-Induced Silencing Complex (RISC) Loading I->J K Target mRNA Cleavage J->K

Fig. 2: Pathway of LNP-siRNA from circulation to target gene silencing.

Conclusion

The development of ionizable lipids like DLin-MC3-DMA has been a watershed moment for the field of gene therapy, enabling the first FDA-approved siRNA therapeutic and opening the door for a new class of medicines. The principles of pH-responsive charge, targeted delivery through endogenous pathways, and rational formulation design are central to the success of these non-viral vectors. The experimental protocols and quantitative benchmarks detailed in this guide provide a foundational understanding of the critical parameters that govern the efficacy and safety of LNP-based gene therapies. As research continues, the development of next-generation lipids with improved potency and safety profiles will further expand the therapeutic applications of this powerful delivery platform.

Introduction to C14-490 and In Utero Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C14-490 for In Utero Gene Editing Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the ionizable lipid this compound for in utero gene editing applications. It covers the formulation of this compound into lipid nanoparticles (LNPs), experimental protocols for fetal delivery and analysis, and the underlying mechanisms of action. The information is intended to equip researchers with the knowledge to design and execute studies utilizing this platform for the prenatal treatment of genetic disorders.

Monogenic blood disorders, such as beta-thalassemia, are prime candidates for gene therapy.[1] Correcting the genetic defect in utero offers the potential to prevent irreversible pathology by leveraging the unique advantages of the fetal environment, including its small size, accessible hematopoietic stem cell (HSC) populations in the liver, and an immature immune system that may be tolerized to the gene editing machinery.[2]

This compound is a potent ionizable lipid that has been central to the development of LNP delivery systems for in utero gene editing.[3] LNPs formulated with this compound can efficiently encapsulate and deliver nucleic acid payloads, such as messenger RNA (mRNA) and single guide RNA (sgRNA) for CRISPR-Cas9 systems, to fetal HSCs.[4][5] This approach enables direct in vivo gene editing, offering a potentially safer and more accessible alternative to ex vivo cell therapies.[6][7]

This compound Lipid Nanoparticle (LNP) Platform

LNPs are typically composed of four key components that self-assemble with the nucleic acid cargo. The ionizable lipid is a critical element, as it is positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids and, upon cellular uptake, aids in the escape from the endosome.[4][8]

Core Components and Formulation

The modularity of LNPs allows for the optimization of their physicochemical properties and biological activity.[3] A standard formulation consists of:

  • Ionizable Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape. It has a pKa of 5.94.[5]

  • Phospholipid (e.g., DOPE or DSPC): Provides structural stability to the lipid bilayer.[4][9]

  • Cholesterol: Enhances membrane rigidity and stability.[4][9]

  • PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol-conjugated lipid that controls particle size, prevents aggregation, and increases circulation time.[4][8]

LNP Optimization and Targeting

Research has shown that the formulation parameters of this compound LNPs can be systematically optimized to improve gene editing efficacy. An optimized formulation, referred to as "B5," demonstrated a threefold increase in insertion and deletion (indel) frequency in the fetal liver compared to the unoptimized "A0" formulation.[3]

To further enhance delivery to specific cell types, LNPs can be surface-functionalized with targeting ligands. For HSCs, which express the CD45 receptor, this compound LNPs have been conjugated with anti-CD45 antibody fragments (F(ab')₂).[3][6] These "Systematically optimized Targeted Editing Machinery" (STEM) LNPs show significantly improved gene editing in fetal HSCs compared to their untargeted counterparts.[3][10]

Quantitative Data and LNP Characterization

The physical characteristics of LNPs are critical to their function and are routinely measured. Furthermore, in vivo efficacy is quantified by measuring the rate of gene editing at the target locus.

Physicochemical Properties of this compound LNPs

The following table summarizes the characterization data for different this compound LNP formulations used in proof-of-concept studies.

LNP FormulationMean Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Untargeted LNPs ~80 - 100< 0.2> 90%
Targeted LNPs (STEM LNPs) ~90 - 110< 0.2> 90%
(Data synthesized from multiple sources describing typical LNP characteristics).[3][11][12][13]
In Vivo Gene Editing Efficacy

The efficacy of this compound LNPs for in utero gene editing was tested in mouse models by targeting the transthyretin (TTR) gene. The percentage of indels was measured 5 days after a single intravenous injection into E13.5 fetuses.

LNP FormulationTarget Tissue / CellMean Indel Frequency (%)Fold Increase vs. Untargeted
B5 LNPs (Untargeted) Fetal Liver (Whole)~15%-
STEM LNPs (Targeted) Fetal Liver (Whole)~15%~1x
B5 LNPs (Untargeted) Fetal HSCs~2%-
STEM LNPs (Targeted) Fetal HSCs~8%~4x
(Data derived from figures in Palanki et al., PNAS, 2024).[3][6]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in using this compound LNPs for in utero gene editing.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs encapsulating SpCas9 mRNA and a target-specific sgRNA.

  • Phase Preparation:

    • Aqueous Phase: Dilute the mRNA and sgRNA in an acidic buffer (e.g., 10-50 mM sodium citrate, pH 4.0).[14]

    • Organic Phase: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).[15]

  • Microfluidic Mixing:

    • Load the aqueous and organic phase solutions into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a controlled flow rate (e.g., total flow rate of 12 mL/min) and a defined volume ratio (typically 3:1 aqueous to organic).[14][15]

  • Purification and Concentration:

    • Immediately after mixing, dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

    • Concentrate the LNPs using an ultrafiltration device (e.g., Amicon Ultra centrifugal filters).[15]

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency.[12]

In Utero Intravenous Injection in Mice

This surgical procedure is performed to deliver the LNP formulation directly to the fetal circulation.

  • Animal Preparation:

    • Anesthetize a time-dated pregnant mouse (e.g., gestational day E13.5 - E16) using isoflurane.[16]

    • Administer a local anesthetic (e.g., bupivacaine) at the planned incision site.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the uterine horns.[16]

    • Carefully exteriorize one uterine horn and position it for microscopic observation. Keep the tissue moist with warm, sterile saline.

    • Identify a fetus and locate the vitelline vein, which is visible across the yolk sac.[16][17]

  • Injection:

    • Using a pulled-glass micropipette, inject a precise volume (e.g., 1-2 µL) of the this compound LNP solution directly into the vitelline vein. The typical dose is 1 mg/kg of total mRNA, calculated based on estimated fetal weight.[3]

  • Closure and Recovery:

    • Gently return the uterine horn to the abdominal cavity.

    • Close the abdominal wall and skin using sutures.

    • Monitor the mouse during recovery until it is fully ambulatory.

Quantification of Gene Editing by Next-Generation Sequencing (NGS)

This protocol is used to determine the frequency of on-target edits in fetal tissues.

  • Tissue Harvest and DNA Isolation:

    • At a predetermined time point post-injection (e.g., 5 days), euthanize the mother and harvest the fetal livers.

    • If analyzing HSCs, perform fluorescence-activated cell sorting (FACS) to isolate the Lin-/Sca1+/cKit+ cell population.[3]

    • Isolate genomic DNA (gDNA) from the whole liver tissue or the sorted HSCs using a standard extraction kit.

  • PCR Amplification:

    • Amplify the genomic region surrounding the CRISPR/Cas9 target site using high-fidelity DNA polymerase. The primers should be designed to generate an amplicon of 200-300 bp.[18]

  • NGS Library Preparation and Sequencing:

    • Prepare the PCR amplicons for deep sequencing using a library preparation kit compatible with an NGS platform (e.g., Illumina). This involves adding sequencing adapters and unique barcodes for multiplexing samples.[19]

    • Perform sequencing to generate a high number of reads for each sample.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Analyze the aligned reads for the presence of insertions and deletions (indels) within a window around the expected cut site.

    • Calculate the gene editing efficiency as the percentage of reads containing indels relative to the total number of reads.[8][20]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz illustrate the key processes and pathways involved in this compound LNP-mediated in utero gene editing.

General Experimental Workflow

The following diagram outlines the end-to-end process, from LNP creation to the final analysis of gene editing outcomes.

G cluster_prep Phase 1: Preparation cluster_delivery Phase 2: In Vivo Delivery cluster_action Phase 3: Cellular Action cluster_analysis Phase 4: Analysis a LNP Component Mixing (this compound, Lipids, PEG) c Microfluidic Formulation a->c b Nucleic Acid Cargo (Cas9 mRNA + sgRNA) b->c d In Utero Injection (E13.5 Mouse Fetus) c->d e Systemic Circulation in Fetus d->e f Biodistribution to Fetal Liver (HSCs) e->f g Cellular Uptake (Endocytosis) f->g h Endosomal Escape g->h i mRNA Translation & CRISPR Assembly h->i j Nuclear Translocation & Gene Editing i->j k Tissue Harvest & gDNA Extraction j->k l Target Locus PCR k->l m Next-Gen Sequencing (NGS) l->m n Quantify Indel % (Editing Efficiency) m->n

Fig. 1: Experimental workflow for in utero gene editing using this compound LNPs.
LNP Cellular Uptake and Endosomal Escape

This diagram details the mechanism by which the LNP's nucleic acid cargo is released into the cytoplasm of a target cell.

G cluster_cell Target Cell (e.g., HSC) LNP This compound LNP (Neutral pH) Endocytosis 1. Endocytosis EarlyEndosome Early Endosome (pH ~6.5) LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation & Acidification Protonation 2. This compound Protonation (Becomes Cationic) LateEndosome->Protonation MembraneFusion 3. Interaction with Anionic Lipids Protonation->MembraneFusion Disruption 4. Endosomal Membrane Disruption MembraneFusion->Disruption Release 5. Cargo Release (mRNA + sgRNA) Disruption->Release Cytoplasm Cytoplasm Release->Cytoplasm Enters Cytoplasm Outside Extracellular Space Outside->LNP LNP approaches cell

Fig. 2: Mechanism of LNP endosomal escape driven by endosomal acidification.
LNP Optimization Strategy

This diagram shows the logical progression of improving LNP efficacy through formulation optimization and active targeting.

G cluster_results Outcome A0 A0 Formulation (Unoptimized this compound LNP) B5 B5 Formulation (Optimized this compound LNP) A0->B5 DOE Optimization (Improved Lipid Ratios) ResultA0 Baseline Editing A0->ResultA0 STEM STEM LNP (Targeted B5 Formulation) B5->STEM Add Targeting Ligand (anti-CD45 F(ab')₂) ResultB5 3x Higher Indels (Fetal Liver) B5->ResultB5 ResultSTEM 4x Higher Indels (Fetal HSCs) STEM->ResultSTEM

Fig. 3: Logical progression of this compound LNP optimization for HSC targeting.

References

The Role of C14-490 in Hematopoietic Stem Cell Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ionizable lipid C14-490 and its application in lipid nanoparticle (LNP)-mediated targeting of hematopoietic stem cells (HSCs). The information presented herein is compiled from recent advancements in in vivo gene editing, with a focus on delivering nucleic acid-based therapeutics to HSCs.

Introduction to this compound in LNP Formulations

This compound is an ionizable cationic lipid that has been identified as a potent component for the formulation of lipid nanoparticles designed for in vivo messenger RNA (mRNA) delivery. Its chemical properties facilitate the encapsulation of nucleic acid cargo and subsequent endosomal escape within target cells, a critical step for the cytoplasmic delivery of therapeutics like CRISPR/Cas9 machinery. This compound-based LNPs have been a key platform in the development of strategies for in vivo gene editing of HSCs, particularly in the context of in utero therapies where HSCs are more accessible in the fetal liver.

Quantitative Data on this compound LNP Formulations

The following tables summarize the key quantitative data regarding the physicochemical properties and biological efficacy of this compound LNPs from preclinical studies.

Table 1: Physicochemical Properties of Untargeted and CD45-Targeted this compound LNPs

ParameterUntargeted this compound LNPsCD45-Targeted this compound LNPsReference
Average Diameter ~100 nm~120 nm (~20 nm increase)[1]
mRNA Encapsulation Efficiency ExcellentExcellent[1]

Table 2: In Vitro and In Vivo Transfection and Gene Editing Efficacy

ExperimentMetricUntargeted this compound LNPsCD45-Targeted this compound LNPs (STEM LNPs)Reference
In Vitro Transfection (Jurkat Cells) % GFP+ CellsBaselineSignificantly Higher[1]
In Utero Transfection (Fetal Hepatocytes) % Transfected Cells~50%~50%[1][2]
In Utero Transfection (Fetal HSCs) % Transfected Cells~2%Not specified, but improved[1]
Long-term Genome Modulation (Bone Marrow HSCs) % Modulated Cells~4%~19%[2]
In Vivo Gene Editing (Whole Fetal Liver - TTR locus) % Indels (B5 vs A0 formulation)~3-fold greater with B5Not directly compared[1][3]
In Vivo Gene Editing (Fetal Liver HSCs - TTR locus) % IndelsBaseline~4-fold higher than whole liver[3]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

This protocol describes the microfluidic mixing method for producing this compound LNPs.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • Ethanol

  • Nucleic acid cargo (e.g., mRNA)

  • Citric acid buffer

Procedure:

  • Prepare the lipid mixture in ethanol. For the untargeted LNP formulation, combine this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:46.5:16:2.5.[1]

  • For targeted LNPs, a portion of the PEG-lipid is replaced with a maleimide-functionalized PEG-lipid (e.g., C18-PEG2K-maleimide) to allow for antibody conjugation. A 5:1 ratio of PEG to PEG-maleimide can be used.[1]

  • Prepare the aqueous phase by diluting the nucleic acid cargo in a citric acid buffer.

  • Use a microfluidic mixing device to combine the organic (lipid) and aqueous (nucleic acid) phases at a controlled flow rate.

  • The resulting LNPs are then purified and concentrated.

Conjugation of CD45 Antibody Fragments to this compound LNPs

This protocol outlines the steps for creating HSC-targeted LNPs.

Materials:

  • This compound LNPs containing maleimide-functionalized PEG-lipid

  • CD45 F(ab')2 antibody fragments

  • Thiol-maleimide reaction buffer

Procedure:

  • Generate CD45 F(ab')2 fragments from the full antibody using established protocols.

  • Incubate the maleimide-functionalized this compound LNPs with the CD45 F(ab')2 fragments. The thiol groups on the antibody fragments will react with the maleimide (B117702) groups on the LNP surface, forming a stable covalent bond.[1]

  • Purify the conjugated LNPs to remove any unconjugated antibody fragments.

In Utero Intravenous Injection in Mouse Fetuses

This protocol details the procedure for administering this compound LNPs to mouse fetuses.

Materials:

  • Pregnant mouse (e.g., gestational day E13.5)

  • This compound LNP solution

  • Anesthesia

  • Surgical microscope

  • Microneedle

Procedure:

  • Anesthetize the pregnant mouse.

  • Exteriorize the uterine horns through a midline incision.

  • Under a surgical microscope, identify the vitelline vein of a fetus.

  • Using a microneedle, inject the this compound LNP solution intravenously into the vitelline vein. A typical dose is 1 mg/kg of total mRNA.[1][2]

  • Return the uterine horns to the abdominal cavity and suture the incision.

  • Allow the mouse to recover. Tissues can be harvested at desired time points post-injection for analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of this compound LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism of action for this compound LNPs in delivering their nucleic acid cargo to the cytoplasm of a target cell. This compound itself does not have a direct signaling role; its function is to facilitate the delivery process.

G Mechanism of this compound LNP-mediated mRNA Delivery cluster_extracellular Extracellular Space cluster_cell Target Cell LNP This compound LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome LNP Encapsulation Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (facilitated by this compound) Translation Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein (e.g., Cas9) Translation->Protein G Experimental Workflow for In Utero HSC Targeting LNP_Formulation 1. LNP Formulation (this compound, lipids, mRNA) Targeting 2. CD45 Antibody Conjugation LNP_Formulation->Targeting Injection 3. In Utero IV Injection (E13.5 mouse fetus) Targeting->Injection HSC_Targeting 4. LNP Homing to Fetal Liver HSCs Injection->HSC_Targeting Gene_Editing 5. In Vivo Gene Editing of HSCs HSC_Targeting->Gene_Editing Analysis 6. Harvest Tissues & Analyze HSCs (FACS, NGS) Gene_Editing->Analysis G Logical Relationship of LNP Components for HSC Targeting C14_490 This compound (Ionizable Lipid) LNP_Core LNP Core (mRNA Encapsulation) C14_490->LNP_Core Helper_Lipids Helper Lipids (DOPE, Cholesterol) Helper_Lipids->LNP_Core PEG_Lipid PEG-Lipid Targeted_LNP Targeted LNP PEG_Lipid->Targeted_LNP Targeting_Ligand CD45 Antibody Fragment Targeting_Ligand->Targeted_LNP conjugation LNP_Core->Targeted_LNP HSC Hematopoietic Stem Cell (CD45+) Targeted_LNP->HSC binds to

References

C14-490 Lipid Nanoparticle (LNP) Basics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The landscape of nucleic acid therapeutics has been revolutionized by the advent of sophisticated delivery systems, among which lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform. A key component in the efficacy of these LNPs is the choice of ionizable cationic lipid, which plays a pivotal role in nucleic acid encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides a comprehensive overview of C14-490, a novel ionizable cationic lipid, and its application in the formulation of LNPs for therapeutic applications, with a particular focus on in utero gene editing.

This compound is an ionizable cationic lipid with a pKa of 5.94, a property that allows for efficient encapsulation of negatively charged nucleic acid cargo in acidic conditions and facilitates its release into the cytoplasm following cellular uptake.[1][2][3] This guide will delve into the formulation, physicochemical properties, and biological applications of this compound LNPs, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising delivery vehicle.

Physicochemical Properties of this compound LNPs

The physicochemical characteristics of LNPs are critical determinants of their stability, biodistribution, and transfection efficiency. Key parameters include particle size, polydispersity index (PDI), and encapsulation efficiency. The following tables summarize the quantitative data for various this compound LNP formulations.

FormulationCargoMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
UntargetedGFP mRNA~100~0.15>95%[4]
Targeted (anti-CD45)GFP mRNA~120~0.15>95%[4]

Table 1: Physicochemical Properties of Untargeted and Targeted this compound LNPs for GFP mRNA Delivery.

FormulationCargoMean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
A0 (unoptimized)SpCas9 mRNA & TTR sgRNA~120~0.2>90%[4]
B5 (optimized)SpCas9 mRNA & TTR sgRNA~110~0.18>95%[4]

Table 2: Physicochemical Properties of Unoptimized (A0) and Optimized (B5) this compound LNPs for CRISPR/Cas9 Delivery.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

The reproducible and scalable production of LNPs is crucial for both research and clinical applications. Microfluidic mixing is a widely adopted method that allows for precise control over particle formation.

Materials:

  • This compound ionizable lipid in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) in ethanol

  • For targeted LNPs: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal) in ethanol

  • Nucleic acid cargo (e.g., mRNA, sgRNA) in 10 mM citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Combine the lipid components in an ethanol solution at the desired molar ratios. For the "B5" formulation, the molar ratio of this compound:DOPE:Cholesterol:C14-PEG2000 is 50:10:38.5:1.5.

    • For targeted LNPs, a portion of the PEG lipid is replaced with DSPE-PEG2000-Mal.

  • Prepare the Aqueous Phase:

    • Dissolve the nucleic acid cargo in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol phase and the aqueous phase into separate syringes.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate on the microfluidic mixing system.

    • Initiate the mixing process to allow for the self-assembly of LNPs.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated nucleic acids.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Characterization of LNPs

Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

Encapsulation Efficiency Quantification:

  • Use a fluorescent dye that specifically binds to the nucleic acid cargo (e.g., RiboGreen for RNA).

  • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of Intact LNPs) / Total Fluorescence] x 100

Cellular Uptake and Endosomal Escape

The biological activity of LNP-delivered nucleic acids is contingent on their efficient cellular uptake and subsequent escape from the endosomal pathway into the cytoplasm.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway LNP This compound LNP Receptor Receptor LNP->Receptor Binding Translation mRNA Translation GeneEditing Gene Editing (CRISPR/Cas9) EarlyEndosome Early Endosome (pH ~6.0-6.5) LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation LateEndosome->Translation Endosomal Escape (Protonation of this compound) LateEndosome->GeneEditing Endosomal Escape Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome Fusion Receptor->EarlyEndosome Endocytosis

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Upon administration, this compound LNPs are internalized by cells, primarily through receptor-mediated endocytosis. As the endosome matures, its internal pH decreases. The ionizable this compound lipid, with its pKa of 5.94, becomes protonated in the acidic environment of the late endosome. This protonation is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. Once in the cytoplasm, the mRNA can be translated into protein, or in the case of CRISPR/Cas9 components, can mediate gene editing.

In Vivo Applications: In Utero Gene Editing

A significant application of this compound LNPs is in the field of in utero gene therapy, particularly for the treatment of genetic disorders of the hematopoietic system. By targeting hematopoietic stem cells (HSCs) in the fetal liver, this approach aims to correct genetic defects before birth.

In_Utero_Gene_Editing_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Administration cluster_outcome Therapeutic Outcome LipidMix This compound Lipid Mix Microfluidics Microfluidic Mixing LipidMix->Microfluidics Cargo SpCas9 mRNA + sgRNA Cargo->Microfluidics STEM_LNP STEM LNP (Targeted) Microfluidics->STEM_LNP Injection Intravenous Injection (Fetal Mouse) STEM_LNP->Injection FetalLiver Fetal Liver Injection->FetalLiver HSCs Hematopoietic Stem Cells (HSCs) FetalLiver->HSCs Targeted Delivery GeneEditing Gene Editing in HSCs HSCs->GeneEditing Engraftment Engraftment of Edited HSCs in Bone Marrow GeneEditing->Engraftment

Caption: Workflow for in utero gene editing using targeted this compound LNPs.

For targeting HSCs, this compound LNPs can be surface-functionalized with antibodies or antibody fragments that recognize specific cell surface markers, such as CD45.[4] These "Systematically optimized Targeted Editing Machinery" (STEM) LNPs, when administered intravenously to a fetus, can home to the fetal liver, a primary site of hematopoiesis during development.[4] The targeted LNPs are then taken up by HSCs, leading to the delivery of the gene-editing machinery and correction of the genetic defect.

Safety and Toxicity

Preclinical studies are essential to evaluate the safety profile of any new drug delivery system. While comprehensive toxicity data for this compound LNPs is still emerging, initial in vivo studies in mice have suggested a favorable safety profile. Following in utero administration of this compound LNPs, no significant increases in maternal or fetal inflammatory cytokines were observed.[4] Furthermore, analysis of liver enzymes in fetal liver tissue did not indicate significant hepatotoxicity.[4] However, further long-term and more detailed toxicological studies are warranted to fully establish the safety of this compound LNPs for clinical translation.

Clinical Status

As of the current date, there is no publicly available information regarding clinical trials specifically involving the this compound lipid nanoparticle. The technology is currently in the preclinical stage of development.

Conclusion

The this compound ionizable lipid represents a promising component for the formulation of lipid nanoparticles for nucleic acid delivery. Its favorable physicochemical properties, coupled with its demonstrated efficacy in preclinical models of in utero gene editing, highlight its potential for the treatment of genetic diseases. This technical guide has provided a foundational overview of this compound LNPs, from their formulation and characterization to their biological mechanism of action and therapeutic applications. As research in this area continues, further optimization of this compound-based formulations and more extensive safety evaluations will be crucial for its successful translation to the clinic.

References

The Pivotal Role of C14-490 in Advanced Lipid Nanoparticle-Mediated Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has revolutionized the landscape of modern medicine. Central to the success of these modalities is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the cargo from degradation and facilitate its entry into target cells. A key component in the formulation of potent LNPs is the ionizable cationic lipid. This technical guide delves into the function and application of a specific, highly effective ionizable lipid, C14-490, in the context of LNP-mediated gene delivery. This compound has demonstrated significant promise, particularly in the challenging application of in utero gene editing of hematopoietic stem cells (HSCs).[1][2][3] This document will provide a comprehensive overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Function of this compound in Lipid Nanoparticles

This compound is an ionizable cationic lipid that plays a multifaceted role in the efficacy of LNPs for nucleic acid delivery.[2][3] Its primary functions are:

  • Nucleic Acid Encapsulation: During the formulation process, which typically involves the rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the nucleic acid cargo, the amine groups of this compound become protonated. This positive charge allows for electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA or sgRNA, leading to the formation of the LNP core and efficient encapsulation of the genetic payload.[4]

  • Endosomal Escape: After cellular uptake of the LNP via endocytosis, the endosome matures and its internal pH drops. The pKa of this compound, which is 5.94, is critical in this step.[2][3] In the acidic environment of the late endosome, this compound becomes fully protonated. This charge reversal is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated or, in the case of gene editing machinery, translocate to the nucleus.[5]

  • Biocompatibility: At physiological pH (around 7.4), this compound is largely neutral.[5] This is a crucial feature that reduces the toxicity associated with permanently cationic lipids, which can cause membrane disruption and other adverse effects.[6][7]

Quantitative Data Summary

The performance of this compound-containing LNPs has been characterized by several key quantitative parameters. The following tables summarize this data from various studies.

Table 1: Physicochemical Properties of this compound

ParameterValueReference
pKa5.94[2][3]

Table 2: Formulation Composition of this compound LNPs

FormulationThis compound (mol%)DOPE (mol%)Cholesterol (mol%)C14-PEG2000 (mol%)Reference
A0 (unoptimized)3546.5162.5[1]
B5 (optimized)Optimized ratios from DOEOptimized ratios from DOEOptimized ratios from DOEOptimized ratios from DOE[1]

Note: Specific molar ratios for the optimized B5 formulation were determined through Design of Experiments (DOE) and were shown to have increasing molar fraction of ionizable lipid and decreasing molar fractions of phospholipid, cholesterol, and PEG compared to the A0 formulation.[1]

Table 3: Physicochemical Characteristics of this compound LNPs

LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Untargeted LNPs~100< 0.2> 95%[1]
Targeted LNPs (with CD45 F(ab')2)~120< 0.2> 95%[1]

Table 4: In Vitro and In Vivo Performance of this compound LNPs

ExperimentFormulationResultReference
In vitro gene editing in HepG2-GFP cellsA1, A11, A14 (from Library A)Greater gene editing than A0[1]
In vitro gene editing in Jurkat-GFP cellsB58-fold enhancement in gene editing relative to A0[1]
In utero gene editing in fetal liverB53-fold greater insertions and deletions (indels) compared to A0[1]
In vitro mRNA delivery to Jurkat cellsTargeted LNPs8-fold improvement in functional mRNA delivery relative to untargeted LNPs[1]

Experimental Protocols

Synthesis of this compound Ionizable Lipid

The synthesis of this compound is achieved through a previously described method.[1]

  • Reactants:

    • 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, from Enamine)

    • 1,2-epoxytetradecane (denoted as C14, from MilliporeSigma)

  • Procedure:

    • Combine the '490' amine core with an excess of 'C14' epoxide in a 4 mL glass scintillation vial containing a magnetic stir bar.

    • Heat the reaction mixture at 80 °C for 2 days with continuous stirring.

    • Transfer the reaction product to a Rotovapor R-300 for solvent evaporation.

    • Purify the resulting lipid product using a CombiFlash Nextgen 300+ chromatography system to separate the lipid fractions.[1]

Formulation of this compound LNPs

The formulation of this compound LNPs is accomplished using a microfluidic mixing technique.[1]

  • Preparation of Organic Phase:

    • Dissolve this compound, cholesterol (MilliporeSigma), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE, Avanti Polar Lipids), and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti Polar Lipids) in ethanol (B145695).

    • For the unoptimized A0 formulation, the molar ratio is 35:46.5:16:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000).[1]

    • For targeted LNPs, a C18-PEG2K-maleimide linker is also included in the organic phase.[1]

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid cargo (e.g., SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in a 10 mM citrate (B86180) buffer (pH 3.0).[1][8]

  • Microfluidic Mixing:

    • Combine the organic and aqueous phases using a herringbone microfluidic device for chaotic mixing.[1] This rapid mixing process leads to the self-assembly of the lipids and nucleic acids into LNPs.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated components.

    • Concentrate the LNPs as needed using appropriate methods.

Characterization of this compound LNPs

Standard physicochemical characterization of the formulated LNPs is essential.[1]

  • Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent like Triton X-100. The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100.[9]

Visualizations

Logical Relationship of LNP Components and Function

LNP_Function cluster_components LNP Components cluster_functions Core Functions C14_490 This compound (Ionizable Lipid) Encapsulation Nucleic Acid Encapsulation C14_490->Encapsulation Endosomal_Escape Endosomal Escape C14_490->Endosomal_Escape DOPE DOPE (Helper Lipid) DOPE->Endosomal_Escape Cholesterol Cholesterol (Structural Lipid) Stability In Vivo Stability Cholesterol->Stability PEG_Lipid PEG-Lipid (Stealth Lipid) PEG_Lipid->Stability Uptake Cellular Uptake Encapsulation->Uptake Stability->Uptake Uptake->Endosomal_Escape Release Cargo Release Endosomal_Escape->Release

Caption: Logical relationship of LNP components to their core functions.

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Organic_Phase Organic Phase (Lipids in Ethanol) Mixing Microfluidic Mixing Organic_Phase->Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid in Citrate Buffer) Aqueous_Phase->Mixing Dialysis Dialysis (vs. PBS) Mixing->Dialysis DLS DLS (Size, PDI) Dialysis->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen

Caption: Experimental workflow for LNP formulation and characterization.

Cellular Delivery and Gene Editing Pathway

Gene_Editing_Pathway LNP This compound LNP (mRNA/sgRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape (pH-mediated) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation Translation (Cas9 protein) Cytoplasm->Translation Nucleus Nucleus Cytoplasm->Nucleus sgRNA Translation->Nucleus Gene_Editing Gene Editing (DSB at Target Locus) Nucleus->Gene_Editing

Caption: Cellular pathway of LNP-mediated gene editing.

Conclusion

This compound is a potent ionizable cationic lipid that is integral to the development of advanced LNP-based gene delivery systems. Its well-defined pKa and structural properties enable efficient encapsulation of nucleic acids and, critically, their subsequent release from the endosome into the cytoplasm. The optimization of LNP formulations containing this compound has led to significant improvements in gene editing efficiency, both in vitro and in the challenging in vivo context of fetal hematopoietic stem cells. The detailed protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the power of this compound in their own LNP formulations. As the field of genetic medicine continues to advance, the rational design and optimization of LNP components like this compound will remain a cornerstone of therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for C14-490 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the ionizable cationic lipid C14-490 for the encapsulation of messenger RNA (mRNA). The following sections detail the necessary reagents, equipment, and step-by-step procedures for preparing this compound LNPs, specifically focusing on the optimized "B5" formulation. This protocol is intended for research and development purposes.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The ionizable lipid this compound has been identified as a potent component for creating LNPs that can efficiently encapsulate and deliver mRNA payloads. The "B5" formulation, utilizing a specific molar ratio of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000), has been optimized for effective mRNA delivery.[1]

This protocol outlines the preparation of this compound LNPs using a microfluidic mixing technique, which allows for reproducible and scalable production of nanoparticles with controlled physicochemical properties.

Materials and Reagents

A comprehensive list of materials and reagents required for the this compound LNP formulation is provided in the table below.

Component Supplier Catalogue Number Notes
This compound Ionizable LipidMedChemExpressHY-136447
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids850725P
CholesterolMilliporeSigmaC8667
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)Avanti Polar Lipids880150P
Messenger RNA (mRNA)N/AN/AUser-defined, e.g., encoding a reporter protein or therapeutic target.
Ethanol (B145695), 200 Proof (100%)Decon Labs2716RNase-free
Citrate (B86180) Buffer (100 mM, pH 3.0)N/AN/APrepare with RNase-free water.
RNase-free WaterThermo Fisher ScientificAM9937
Phosphate-Buffered Saline (PBS), 10XThermo Fisher ScientificAM9625RNase-free
RNase AWAY™ Surface DecontaminantThermo Fisher ScientificAM9786
Syringes (1 mL, 3 mL)N/AN/ASterile, RNase-free
Needles (21G, 27G)N/AN/ASterile, RNase-free
Microcentrifuge Tubes (1.7 mL)N/AN/ASterile, RNase-free
Dialysis Cassette (20K MWCO)Thermo Fisher Scientific66382
Syringe Filters (0.2 µm)N/AN/ASterile, with low protein binding (e.g., PES or PVDF)

Equipment

Equipment Supplier Notes
Microfluidic Mixing Systeme.g., NanoAssemblr® Benchtop (Precision NanoSystems)A system with a herringbone microfluidic chip is recommended.
Syringe PumpN/ACompatible with the microfluidic system.
Vortex MixerN/A
Bath SonicatorN/AFor dissolving lipids.
Dynamic Light Scattering (DLS) Instrumente.g., Malvern ZetasizerFor particle size and Polydispersity Index (PDI) measurement.
UV-Vis Spectrophotometer or FluorometerN/AFor RNA quantification and encapsulation efficiency determination (e.g., using RiboGreen assay).
Sterile Biosafety CabinetN/AFor aseptic processing.

Experimental Protocols

This section provides a step-by-step protocol for the preparation of this compound LNPs encapsulating mRNA.

Preparation of Stock Solutions

4.1.1. Lipid Stock Solutions (in 100% Ethanol)

  • Prepare individual stock solutions of this compound, DOPE, Cholesterol, and C14-PEG2000 in 100% ethanol, typically at a concentration of 10 mg/mL.

  • To aid dissolution, vortex and sonicate the lipid solutions in a bath sonicator until fully dissolved.[2] Cholesterol may require gentle warming (e.g., 37°C) to fully dissolve.

4.1.2. Lipid Mixture (Organic Phase)

  • Combine the individual lipid stock solutions in a sterile, RNase-free microcentrifuge tube to achieve the B5 formulation molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000) .[1]

  • The final total lipid concentration in the organic phase should be adjusted based on the desired final LNP concentration. A typical starting point is a total lipid concentration of 10-12.5 mM in the ethanol phase.[3][4]

4.1.3. mRNA Solution (Aqueous Phase)

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in 100 mM citrate buffer (pH 3.0) to the desired concentration. The final concentration will depend on the target N/P ratio and the total lipid concentration. A typical starting mRNA concentration is in the range of 0.05 to 1 mg/mL.[2][5]

LNP Formulation using Microfluidics

The following workflow describes the formation of LNPs using a microfluidic mixing device.

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation Microfluidic Formulation cluster_purification Downstream Processing Lipid_Stocks Lipid Stocks (this compound, DOPE, Cholesterol, C14-PEG2000) in Ethanol Lipid_Mix Lipid Mixture (Organic Phase) Molar Ratio: 35:16:46.5:2.5 Lipid_Stocks->Lipid_Mix mRNA_Stock mRNA Stock in RNase-free water/buffer mRNA_Solution mRNA Solution (Aqueous Phase) in Citrate Buffer (pH 3.0) mRNA_Stock->mRNA_Solution Syringe_Lipid Load Lipid Mixture into Syringe Lipid_Mix->Syringe_Lipid Syringe_mRNA Load mRNA Solution into Syringe mRNA_Solution->Syringe_mRNA Microfluidic_Mixer Microfluidic Mixer (e.g., Herringbone Chip) Syringe_Lipid->Microfluidic_Mixer Syringe_mRNA->Microfluidic_Mixer LNP_Collection Collect LNP Suspension Microfluidic_Mixer->LNP_Collection Dialysis Dialysis vs. PBS (20K MWCO, ≥2h) LNP_Collection->Dialysis Sterile_Filtration Sterile Filtration (0.2 µm filter) Dialysis->Sterile_Filtration Final_LNPs Final this compound LNPs Sterile_Filtration->Final_LNPs

Fig. 1: Experimental workflow for this compound LNP formulation.
  • System Setup :

    • Clean the microfluidic mixing system and the workspace with an RNase inhibitor to prevent RNA degradation.

    • Prime the microfluidic system according to the manufacturer's instructions.

  • Loading Syringes :

    • Draw the prepared lipid mixture (organic phase) into a syringe (e.g., 1 mL).

    • Draw the mRNA solution (aqueous phase) into a separate, larger syringe (e.g., 3 mL).

  • Microfluidic Mixing :

    • Set the flow rates for the syringe pumps. A common aqueous-to-organic phase flow rate ratio is 3:1.[2][5]

    • Typical total flow rates can range from 9 mL/min to 20 mL/min.[4][6] For example, set the aqueous phase flow rate to 6.75 mL/min and the organic phase flow rate to 2.25 mL/min for a total flow rate of 9 mL/min.

    • Initiate the flow and collect the resulting LNP suspension in a sterile, RNase-free tube. Discard the initial and final volumes to ensure collection of the steady-state product.

Downstream Processing
  • Dialysis :

    • Transfer the collected LNP suspension into a dialysis cassette (e.g., 20,000 MWCO).[2]

    • Dialyze against sterile, RNase-free 1X PBS at 4°C for at least 2 hours, with at least one buffer exchange.[2] This step is crucial for removing ethanol and raising the pH to a physiological level, which neutralizes the ionizable lipid and stabilizes the LNPs.

  • Sterile Filtration :

    • After dialysis, carefully aspirate the LNP suspension from the cassette.

    • Perform sterile filtration by passing the LNP suspension through a 0.2 µm syringe filter into a sterile, RNase-free storage tube.[7][8] This step removes any potential microbial contamination and larger aggregates.

  • Storage :

    • Store the final this compound LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound LNPs

Proper characterization of the formulated LNPs is essential to ensure quality and reproducibility. The table below summarizes the key quality attributes and typical expected values for the this compound B5 formulation.

Parameter Method Typical Value
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Encapsulation Efficiency (%) RiboGreen Assay> 90%
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at physiological pH
Protocol for Particle Size and PDI Measurement
  • Dilute a small aliquot of the final LNP suspension in 1X PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument according to the manufacturer's protocol.

Protocol for Encapsulation Efficiency Measurement
  • The mRNA encapsulation efficiency can be determined using a fluorescent dye-based assay such as the Quant-iT™ RiboGreen™ assay.

  • Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated mRNA.

  • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, then measure the total mRNA fluorescence.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the formulation parameters and the resulting LNP characteristics.

LNP_Parameter_Relationships cluster_inputs Formulation Inputs cluster_outputs LNP Quality Attributes cluster_performance Biological Performance Lipid_Ratio Lipid Molar Ratio (this compound:DOPE:Chol:PEG) Particle_Size Particle Size Lipid_Ratio->Particle_Size PDI PDI Lipid_Ratio->PDI Stability Stability Lipid_Ratio->Stability Flow_Rate Total Flow Rate & Ratio (Aqueous:Organic) Flow_Rate->Particle_Size Flow_Rate->PDI mRNA_Conc mRNA Concentration (N/P Ratio) mRNA_Conc->Particle_Size Encapsulation Encapsulation Efficiency mRNA_Conc->Encapsulation Buffer_pH Aqueous Buffer pH Buffer_pH->Encapsulation Transfection_Efficiency Transfection Efficiency Particle_Size->Transfection_Efficiency PDI->Transfection_Efficiency Encapsulation->Transfection_Efficiency Stability->Transfection_Efficiency

Fig. 2: Relationship between formulation parameters and LNP attributes.

Conclusion

This protocol provides a detailed methodology for the formulation of this compound LNPs for mRNA delivery using a microfluidic-based approach. By carefully controlling the formulation parameters, it is possible to produce LNPs with consistent and desirable physicochemical characteristics, which are critical for successful in vitro and in vivo applications. Adherence to these guidelines will enable researchers to generate high-quality this compound LNPs for their specific research and development needs.

References

Application Notes and Protocols for C14-490 Lipid Nanoparticle (LNP) Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid C14-490. This document includes established molar ratios, detailed experimental protocols for mRNA encapsulation, and methods for nanoparticle characterization. The information is intended to guide researchers in developing and optimizing this compound LNPs for various therapeutic applications, including gene editing and mRNA delivery.

Introduction to this compound LNPs

This compound is an ionizable cationic lipid with a pKa of 5.94, designed for the formulation of LNPs.[1][2] These nanoparticles serve as a potent vehicle for the delivery of nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), to target cells and tissues.[1][2] The positive charge of this compound at acidic pH facilitates the encapsulation of negatively charged nucleic acids, while its near-neutral charge at physiological pH is thought to contribute to reduced toxicity and enhanced stability in circulation. This compound based LNPs have been investigated for in vivo gene editing of hematopoietic stem cells, demonstrating their potential in therapeutic applications.[1][2][3]

The formulation of LNPs is a critical process that dictates their physicochemical properties, including particle size, polydispersity, and encapsulation efficiency, which in turn influence their biological activity. A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: this compound, which complexes with the nucleic acid cargo.

  • Helper Lipid: A neutral phospholipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the formation of the lipid bilayer and can facilitate endosomal escape.

  • Cholesterol: A structural component that modulates membrane fluidity and stability.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000), which controls particle size and reduces aggregation, as well as prolongs circulation time.

Standard Molar Ratios for LNP Formulation

The precise molar ratio of the lipid components is a critical parameter in the design of LNPs. While extensive optimization is often required for a specific application, the following tables summarize a known molar ratio for a this compound LNP formulation and provide examples of molar ratios for other commonly used ionizable lipids for context.

Table 1: Molar Ratios for this compound LNP Formulation

Ionizable LipidHelper LipidCholesterolPEGylated LipidMolar Ratio (Ionizable:Cholesterol:Helper:PEG)Reference
This compoundDOPECholesterolC14-PEG200035:46.5:16:2.5[4]

Table 2: Exemplary Molar Ratios for Other Ionizable Lipid LNP Formulations

Ionizable LipidHelper LipidCholesterolPEGylated LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
SM-102DOPECholesterolC14-PEG200048:10:40:2[4]
DLin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5[5]
C12-200DOPECholesterolPEG-DMG35:16:46.5:2.5[6]

It is important to note that an "optimized B5 formulation" for this compound LNPs has been identified through Design of Experiments (DOE), which exhibited superior physicochemical properties and gene editing efficacy.[3] While the specific molar ratios for the B5 formulation are not publicly detailed, this highlights the importance of systematic optimization of lipid ratios for achieving desired LNP performance.

Experimental Protocols

The following protocols provide a detailed methodology for the formulation, purification, and characterization of this compound LNPs encapsulating mRNA.

1. Preparation of Lipid Stock Solutions

  • Dissolve this compound, DOPE (or another suitable helper lipid), cholesterol, and C14-PEG2000 individually in absolute ethanol (B145695) to prepare concentrated stock solutions (e.g., 10-50 mg/mL).

  • Store the lipid stock solutions at -20°C. Before use, bring the solutions to room temperature and vortex to ensure complete dissolution.

2. Preparation of the Lipid Mixture (Organic Phase)

  • In a sterile microcentrifuge tube, combine the lipid stock solutions in the desired molar ratio (e.g., 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:C14-PEG2000).

  • Add absolute ethanol to achieve a final total lipid concentration suitable for microfluidic mixing (e.g., 10-25 mM).

  • Vortex the lipid mixture thoroughly to ensure homogeneity.

3. Preparation of the mRNA Solution (Aqueous Phase)

  • Dilute the mRNA cargo in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0), to the desired concentration. The acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.

  • Ensure the mRNA solution is RNase-free.

4. LNP Formulation via Microfluidic Mixing

  • Set up a microfluidic mixing device (e.g., a herringbone micromixer) according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Pump the two phases through the microfluidic device at a specific flow rate ratio, typically 3:1 (aqueous:organic).

  • The rapid mixing of the two phases induces nanoprecipitation and self-assembly of the LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

5. LNP Purification

  • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Perform dialysis at 4°C for at least 2 hours, with several buffer changes.

6. LNP Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Dilute a small aliquot of the LNP suspension in PBS for measurement.

    • A PDI value below 0.2 is generally indicative of a monodisperse and homogeneous LNP population.

  • mRNA Encapsulation Efficiency:

    • Determine the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., Triton X-100) that disrupts the LNP structure.

    • The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

Visualizations

Below are diagrams illustrating the experimental workflow for this compound LNP formulation and a conceptual diagram of the LNP structure.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_downstream Downstream Processing lipid_stocks Lipid Stocks (this compound, DOPE, Cholesterol, PEG-Lipid) lipid_mix Lipid Mixture (in Ethanol) lipid_stocks->lipid_mix microfluidic Microfluidic Mixing lipid_mix->microfluidic Organic Phase mrna_solution mRNA Solution (in Citrate Buffer, pH 4.0) mrna_solution->microfluidic Aqueous Phase dialysis Dialysis (vs. PBS, pH 7.4) microfluidic->dialysis characterization Characterization (DLS, RiboGreen Assay) dialysis->characterization final_lnp Final LNP Product dialysis->final_lnp LNP_Structure cluster_core LNP Core cluster_shell Lipid Bilayer mrna mRNA c14_490 This compound cholesterol Cholesterol dope DOPE peg_lipid PEG-Lipid peg PEG peg_lipid->peg

References

Application Notes and Protocols: C14-490 Lipid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14-490 is an ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as mRNA and sgRNA.[1][2] Its application has been notably highlighted in studies involving in utero gene editing of hematopoietic stem cells.[1][2][3] The this compound lipid is characterized by a pKa of 5.94, a crucial property for efficient nucleic acid encapsulation and endosomal escape.[1][2] This document provides detailed protocols for the synthesis of the this compound lipid and the subsequent formulation of this compound LNPs using microfluidics, along with methods for their characterization.

Data Presentation

Table 1: this compound LNP Formulation Parameters
FormulationIonizable Lipid (molar ratio)Cholesterol (molar ratio)DOPE (molar ratio)C14-PEG2000 (molar ratio)Encapsulation Efficiency (%)Polydispersity Index (PDI)Average Diameter (nm)Reference
A0 (Unoptimized) 3546.5162.585.40.24Not Specified[3]
B5 (Optimized) 3546.5162.596.50.10~100 (un-targeted)[3]
Targeted B5 3546.5162.5 (5:1 PEG to PEG-maleimide)ExcellentNot Specified~120[3]

Note: The molar ratios for the B5 formulation were identified through sequential rounds of Design of Experiments (DOE) to optimize for the delivery of gene editing mRNA cargo.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Ionizable Lipid

This protocol describes the synthesis of the this compound ionizable lipid as previously reported.[3]

Materials:

  • 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (denoted as 490, Enamine)

  • 1,2-epoxytetradecane (B1585259) (denoted as C14, MilliporeSigma)

  • 4 mL glass scintillation vial

  • Magnetic stir bar

  • Rotary evaporator (e.g., Rotovapor R-300)

  • Chromatography system (e.g., CombiFlash Nextgen 300+)

Procedure:

  • Combine the polyamine core (490) with an excess of 1,2-epoxytetradecane (C14) in a 4 mL glass scintillation vial containing a magnetic stir bar.

  • Stir the reaction mixture for 2 days at 80°C.

  • After the reaction is complete, transfer the product to a rotary evaporator for solvent evaporation.

  • Purify the resulting lipid product by separating the lipid fractions using a chromatography system.

Protocol 2: Formulation of this compound Lipid Nanoparticles using Microfluidics

This protocol details the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Cholesterol (MilliporeSigma)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Avanti Polar Lipids)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (Avanti Polar Lipids)

  • Ethanol (B145695)

  • mRNA (e.g., SpCas9 mRNA and sgRNA)

  • 10 mM citrate (B86180) buffer

  • Microfluidic mixing device (e.g., herringbone microfluidic device)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Combine the this compound ionizable lipid, cholesterol, DOPE, and C14-PEG2000 in ethanol.

    • For the optimized B5 formulation, the molar ratio is 35:46.5:16:2.5 (this compound:Cholesterol:DOPE:C14-PEG2000).[3]

    • The total volume of the ethanol phase for a typical preparation is 112.5 µL.[3]

  • Prepare the Aqueous-mRNA Phase:

    • Dissolve the desired amount of mRNA (e.g., 25 µg of GFP mRNA, or a combination of SpCas9 mRNA and sgRNA at a 4:1 mass ratio) in 10 mM citrate buffer.[3]

    • The total volume of the aqueous phase for a typical preparation is 337.5 µL.[3]

  • Microfluidic Mixing:

    • Combine the ethanol and aqueous phases using a microfluidic device for chaotic mixing to produce the LNPs.[3]

  • Purification and Concentration (if necessary):

    • The resulting LNP solution can be purified and concentrated using appropriate methods such as dialysis or tangential flow filtration to remove ethanol and non-encapsulated nucleic acids.

Protocol 3: Characterization of this compound LNPs

This protocol outlines the key characterization steps for the formulated LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the freshly prepared LNP suspension in a suitable buffer (e.g., 1x PBS).

    • Measure the particle size and PDI using a DLS instrument.

    • A lower PDI value indicates a more monodisperse and homogenous formulation.[4]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to avoid aggregation.[5]

    • Measure the zeta potential using an ELS instrument.

3. mRNA Encapsulation Efficiency:

  • Technique: Fluorescence-based, RNA-specific assays (e.g., RiboGreen assay).

  • Procedure:

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The difference in fluorescence is used to calculate the amount of encapsulated mRNA.

    • Encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

Mandatory Visualizations

LNP_Synthesis_Workflow cluster_preparation Phase Preparation cluster_formulation LNP Formulation cluster_characterization Characterization Lipid_Ethanol Lipid-Ethanol Phase (this compound, Cholesterol, DOPE, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing Aqueous_mRNA Aqueous-mRNA Phase (mRNA in Citrate Buffer) Aqueous_mRNA->Microfluidic_Mixing Size_PDI Size & PDI (DLS) Microfluidic_Mixing->Size_PDI Zeta_Potential Zeta Potential (ELS) Microfluidic_Mixing->Zeta_Potential Encapsulation Encapsulation Efficiency Microfluidic_Mixing->Encapsulation

Caption: Workflow for this compound LNP Synthesis and Characterization.

LNP_Cellular_Uptake_Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (pH-mediated) Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation Functional_Protein Functional Protein Translation->Functional_Protein

Caption: General Cellular Uptake and mRNA Release Pathway for LNPs.

References

Application Note: A Detailed Protocol for the Encapsulation of mRNA with C14-490 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by lipid nanoparticle (LNP) technology. C14-490 is a potent, ionizable cationic lipid that has demonstrated high efficacy in formulating LNPs for in vivo gene editing and mRNA delivery.[1][2] The protonatable amine group of this compound (pKa = 5.94) is crucial for the encapsulation process.[2] At a low pH (typically pH 4.0), the lipid is positively charged, facilitating electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA. This complex then serves as a core around which helper lipids, cholesterol, and PEG-lipids self-assemble upon rapid mixing in a microfluidic environment.[3] As the formulation is neutralized to a physiological pH of 7.4, the surface charge of the LNP becomes near-neutral, reducing nonspecific interactions in vivo and promoting efficient cellular uptake.

This document provides a detailed protocol for the formulation of mRNA-loaded this compound LNPs using a microfluidic mixing technique, followed by comprehensive characterization methods.

Quantitative Data Summary

Optimization of LNP formulations is critical to achieving desired therapeutic outcomes. A Design of Experiments (DOE) approach can systematically identify optimal lipid molar ratios, leading to significant improvements in the physicochemical properties of the nanoparticles.[1]

Table 1: this compound LNP Formulation Components and Molar Ratios

Component Lipid Type Role in LNP Molar Ratio (Unoptimized A0)[1] Molar Ratio (Optimized B5)[1]
This compound Ionizable Cationic Lipid Encapsulates mRNA, facilitates endosomal escape 35 Optimized via DOE
Cholesterol Sterol Stabilizes LNP structure, modulates membrane fluidity 46.5 Optimized via DOE
DOPE Helper Lipid Promotes fusogenicity and endosomal escape 16 Optimized via DOE

| C14-PEG2000 | PEGylated Lipid | Forms a hydrophilic corona, provides stability, controls particle size | 2.5 | Optimized via DOE |

Table 2: Comparison of Physicochemical Properties

Parameter Unoptimized LNP (A0) Optimized LNP (B5) Target Quality Attribute
mRNA Encapsulation Efficiency (EE) 85.4%[1] 96.5% [1] > 90%
Polydispersity Index (PDI) 0.24[1] 0.10 [1] < 0.2[4]

| Particle Size (Diameter) | Not specified | Not specified | 70 - 150 nm[4] |

Experimental Workflow & Mechanism

The encapsulation process relies on controlled, rapid mixing of lipid and mRNA solutions to induce nanoparticle self-assembly.

G Experimental Workflow for mRNA-LNP Formulation cluster_prep Phase Preparation cluster_formulation LNP Assembly cluster_purification Downstream Processing p1 Lipid Phase (this compound, Cholesterol, DOPE, C14-PEG2000) in Ethanol (B145695) p3 Microfluidic Mixing (Chaotic Advection) p1->p3 p2 Aqueous Phase (mRNA) in Citrate (B86180) Buffer (pH 4.0) p2->p3 p4 Self-Assembly (Nanoprecipitation) p3->p4 p5 Dilution & Buffer Exchange (Dialysis or TFF) to PBS (pH 7.4) p4->p5 p6 Sterile Filtration (0.22 µm filter) p5->p6 p7 Characterization (DLS, RiboGreen Assay) p6->p7 p8 Final mRNA-LNP Product p7->p8

Caption: Workflow from solution preparation to final product characterization.

The core mechanism involves the protonation of the this compound lipid at acidic pH, enabling it to bind and neutralize the mRNA cargo, which initiates the formation of the nanoparticle core.

G Mechanism of mRNA Encapsulation with this compound cluster_0 cluster_1 cluster_2 Aqueous mRNA in Citrate Buffer (pH 4.0) Core 1. Electrostatic Interaction Positively charged this compound complexes with negatively charged mRNA backbone. Aqueous->Core Organic Lipids in Ethanol (this compound, Chol, DOPE, PEG) Organic->Core Assembly 2. Self-Assembly Hydrophobic components (Chol, DOPE) assemble around the mRNA-lipid core. PEG-lipid forms outer shell. Core->Assembly FinalLNP 3. LNP Maturation This compound is deprotonated, resulting in a near-neutral surface charge. Assembly->FinalLNP

Caption: Core principle of pH-dependent mRNA-LNP self-assembly.

Experimental Protocols

This section details the step-by-step methodology for LNP preparation and characterization.

Preparation of Stock Solutions

A. Lipid Stock Solution (Organic Phase)

  • In a sterile, RNase-free glass vial, dissolve this compound, cholesterol, DOPE, and C14-PEG2000 in 100% anhydrous ethanol.

  • Use the molar ratios specified in Table 1 (e.g., 35:46.5:16:2.5 for the A0 formulation) to achieve a final total lipid concentration of approximately 10-20 mg/mL.[1]

  • Vortex thoroughly until all lipids are completely dissolved, ensuring a clear solution.

  • Store the lipid stock solution at -20°C for long-term storage or at 4°C for short-term use.

B. mRNA Stock Solution (Aqueous Phase)

  • Prepare a 10 mM citrate buffer and adjust the pH to 4.0.[1] Use RNase-free water and reagents.

  • Thaw a stock vial of purified mRNA on ice.

  • Dilute the mRNA in the 10 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 - 0.5 mg/mL). The final concentration will depend on the target mRNA-to-lipid ratio.

  • Keep the mRNA solution on ice until use.

LNP Formulation via Microfluidic Mixing

This protocol assumes the use of a microfluidic mixing system (e.g., a system with a herringbone chaotic mixer).[1]

  • Prime the microfluidic system according to the manufacturer's instructions, first with ethanol and then with the respective buffer solutions to remove any air bubbles.

  • Load the Lipid Stock Solution into a syringe for the organic phase inlet.

  • Load the mRNA Stock Solution into a separate syringe for the aqueous phase inlet.

  • Place both syringes onto a precision syringe pump.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common ratio is 3:1.[5][6]

  • Set the total flow rate (TFR). A typical TFR is 12 mL/min, but this may require optimization depending on the specific microfluidic chip and desired particle size.[6]

  • Begin pumping the solutions through the microfluidic chip. Discard the initial output (~200 µL) to ensure the collected sample is from a steady-state flow.

  • Collect the translucent LNP suspension into a sterile, RNase-free tube.

Purification and Buffer Exchange

The ethanol must be removed and the buffer exchanged to a physiological pH for downstream applications.

  • Immediately after formulation, dilute the collected LNP suspension with 1X PBS (pH 7.4) to reduce the ethanol concentration.

  • Transfer the diluted LNP solution into a dialysis cassette (e.g., 10 kDa MWCO).

  • Perform dialysis against 1X PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over a period of 4-6 hours to ensure complete removal of ethanol and buffer exchange.[5]

  • Alternatively, use a tangential flow filtration (TFF) system for a more rapid and scalable purification process.[7]

  • After purification, collect the LNP suspension from the dialysis cassette.

Sterilization and Storage
  • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile syringe filter.

  • Store the final mRNA-LNP product at 4°C. For optimal performance, use fresh LNPs, typically within one week of formulation.[4]

Characterization of mRNA-LNPs

A. Size and Polydispersity Index (PDI) Measurement

  • Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (Z-average) and PDI.[8]

  • Dilute a small aliquot of the LNP sample in 1X PBS (pH 7.4) to a suitable concentration for measurement (to avoid multiple scattering effects).

  • Perform the measurement at 25°C. Acquire at least three measurements per sample and report the average values.[8]

B. mRNA Encapsulation Efficiency (EE) Measurement The Quant-iT RiboGreen assay is commonly used to determine the amount of unencapsulated (free) mRNA versus the total mRNA.[9][10]

  • Prepare a standard curve of your specific mRNA in 10 mM citrate buffer (pH 4.0).

  • To measure free mRNA :

    • In a 96-well plate, dilute an aliquot of the LNP sample in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • Add the RiboGreen reagent to the wells and incubate for 5 minutes, protected from light.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • To measure total mRNA :

    • In separate wells, dilute an aliquot of the LNP sample in TE buffer.

    • Add a surfactant, such as 0.5% Triton X-100, to lyse the LNPs and release the encapsulated mRNA.[11]

    • Add the RiboGreen reagent, incubate, and measure fluorescence as above.

  • Calculate the EE using the following formula:

    • EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

References

Application Notes and Protocols for C14-490 Mediated CRISPR/Cas9 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of CRISPR/Cas9 gene-editing machinery into target cells in vivo remains a critical challenge in the development of genetic therapies. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and transient expression profiles. This document provides detailed application notes and protocols for the use of the novel ionizable lipid, C14-490, in formulating LNPs for the efficient in vivo delivery of CRISPR/Cas9 components.

The protocols outlined below are based on preclinical studies demonstrating successful gene editing of the transthyretin (TTR) gene in murine models. These notes are intended to provide researchers with a comprehensive guide to replicate and adapt this delivery platform for their specific research and therapeutic development needs.

Data Presentation

Table 1: Physicochemical Properties of this compound LNP Formulations
FormulationIonizable Lipid:DOPE:Cholesterol:C14-PEG2K (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
A0 (Unoptimized) Not explicitly stated in provided search results~100-150>0.2~85.4[1]
B5 (Optimized) Not explicitly stated in provided search results~80-100<0.2~96.5[1]
Table 2: In Vitro Gene Editing Efficiency of this compound LNPs
Cell LineFormulationTarget GeneEditing Efficiency (% Indels)Reference
Jurkat-GFPA0GFPBaseline[1]
Jurkat-GFPB5GFP8-fold increase vs. A0[1]
Table 3: In Vivo Gene Editing Efficiency of this compound LNPs in Mouse Liver
FormulationTarget GeneEditing Efficiency (% Indels)Reduction in Serum ProteinReference
A0TTRBaselineNot specified[1]
B5TTR3-fold greater than A0>97% reduction in TTR protein[1][2][3]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for CRISPR/Cas9 Delivery

This protocol describes the formulation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing system. The molar ratios for the optimized B5 formulation are crucial for achieving high encapsulation efficiency and potent in vivo activity. While the exact molar ratios for the B5 formulation were not explicitly detailed in the provided search results, a common starting point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:phospholipid:cholesterol:PEG-lipid.[4][5] Researchers should optimize these ratios for their specific application.

Materials:

  • This compound ionizable lipid (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2K) (in ethanol)

  • Cas9 mRNA (in citrate (B86180) buffer, pH 4.0)

  • sgRNA targeting TTR (in citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Ethanol (B145695), anhydrous

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • In a sterile microcentrifuge tube, combine the this compound, DOPE, cholesterol, and C14-PEG2K in ethanol at the desired molar ratio.

    • Vortex briefly to ensure complete mixing.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • In a separate sterile, RNase-free microcentrifuge tube, dilute the Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. A typical mass ratio of Cas9 mRNA to sgRNA is 3:1.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to a value that ensures rapid and efficient mixing (e.g., 12 mL/min).[4]

    • Initiate the mixing process to generate the LNP formulation.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dilute the LNP solution with PBS.

    • Transfer the diluted LNP solution to a pre-wetted dialysis cassette.

    • Perform dialysis against sterile PBS at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and unencapsulated components.

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipid_Stock Lipid Stock (this compound, DOPE, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Solution Nucleic Acid Solution (Cas9 mRNA, sgRNA in Citrate Buffer) NA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Final_LNP Final this compound LNP Formulation Sterilization->Final_LNP

Protocol 2: Physicochemical Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in sterile PBS.

    • Transfer the diluted sample to a suitable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[6][7][8]

    • Perform measurements in triplicate and report the average values.

2. Encapsulation Efficiency Determination:

  • Method: Quant-iT RiboGreen Assay.[6][9]

  • Procedure:

    • Prepare a standard curve of the free RNA (Cas9 mRNA and sgRNA mixture) using the RiboGreen reagent.

    • In a 96-well plate, add the LNP sample to two separate wells.

    • To one well, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. To the other well, add a buffer without detergent to measure the amount of unencapsulated RNA.

    • Add the RiboGreen reagent to all wells, incubate, and measure the fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100

LNP_Characterization_Workflow cluster_dls Size & PDI cluster_ribogreen Encapsulation Efficiency LNP_Sample This compound LNP Sample DLS Dynamic Light Scattering (DLS) LNP_Sample->DLS RiboGreen RiboGreen Assay LNP_Sample->RiboGreen DLS_Result Mean Diameter (nm) Polydispersity Index (PDI) DLS->DLS_Result RiboGreen_Result Encapsulation Efficiency (%) RiboGreen->RiboGreen_Result

Protocol 3: In Vivo Administration of this compound LNPs in Mice

This protocol describes the intravenous administration of this compound LNPs to mice for targeting the liver and editing the TTR gene.

Materials:

  • This compound LNP formulation encapsulating Cas9 mRNA and TTR sgRNA

  • Wild-type C57BL/6 mice (6-8 weeks old)

  • Insulin syringes with 28-30 gauge needles

  • Restraining device for mice

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • On the day of injection, weigh each mouse to determine the correct injection volume.

  • Dose Preparation:

    • Thaw the this compound LNP formulation on ice.

    • Dilute the LNPs with sterile PBS to achieve the desired dose in a final injection volume of approximately 100-200 µL. A typical dose for efficient liver editing is in the range of 0.5-1.0 mg/kg of total RNA.[2]

  • Intravenous Injection:

    • Secure the mouse in a restraining device, ensuring the tail is accessible.

    • Warm the tail gently with a heat lamp or warm water to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the LNP solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any adverse reactions.

    • Provide food and water ad libitum.

InVivo_Workflow LNP_Dose Prepare LNP Dose (0.5-1.0 mg/kg) IV_Injection Intravenous Tail Vein Injection LNP_Dose->IV_Injection Mouse_Prep Prepare Mouse (C57BL/6, 6-8 weeks) Mouse_Prep->IV_Injection Monitoring Post-injection Monitoring IV_Injection->Monitoring Tissue_Harvest Tissue Harvest (e.g., Liver) Monitoring->Tissue_Harvest

Protocol 4: Analysis of TTR Gene Editing by Next-Generation Sequencing (NGS)

This protocol outlines the steps to quantify the frequency of insertions and deletions (indels) at the TTR target locus in liver tissue.

Materials:

  • Liver tissue from treated and control mice

  • Genomic DNA extraction kit

  • PCR primers flanking the TTR target site

  • High-fidelity DNA polymerase

  • PCR purification kit

  • NGS library preparation kit (e.g., Illumina)

  • Next-generation sequencer

Procedure:

  • Genomic DNA Extraction:

    • Harvest liver tissue from mice 3-7 days post-injection.

    • Extract genomic DNA from a small piece of liver tissue using a commercial kit according to the manufacturer's protocol.

  • PCR Amplification of Target Locus:

    • Design PCR primers that flank the sgRNA target site in the TTR gene.

    • Perform PCR using high-fidelity DNA polymerase to amplify the target region from the extracted genomic DNA.

  • NGS Library Preparation:

    • Purify the PCR products.

    • Prepare sequencing libraries from the purified amplicons using a commercial NGS library preparation kit. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Next-Generation Sequencing:

    • Pool the libraries and sequence them on a next-generation sequencer (e.g., Illumina MiSeq).

  • Data Analysis:

    • Align the sequencing reads to the reference TTR gene sequence.

    • Use a suitable software tool (e.g., CRISPResso, CRISP-ID) to identify and quantify the frequency of indels in the sequencing data.[10][11]

    • Compare the indel frequencies between the treated and control groups to determine the gene-editing efficiency.

NGS_Analysis_Workflow gDNA_Extraction Genomic DNA Extraction (from Liver Tissue) PCR_Amp PCR Amplification of TTR Target Locus gDNA_Extraction->PCR_Amp Library_Prep NGS Library Preparation PCR_Amp->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Indel Quantification) Sequencing->Data_Analysis

Safety and Troubleshooting

  • Toxicity: Monitor mice for signs of toxicity after LNP administration, such as weight loss or changes in behavior. The use of biodegradable ionizable lipids like this compound is intended to minimize toxicity.[12]

  • Immunogenicity: While LNPs are generally considered to have low immunogenicity, repeated administrations may elicit an immune response, particularly against the Cas9 protein.[4] Consider using modified mRNA or alternative Cas9 variants to reduce immunogenicity.

  • Off-target Effects: It is crucial to assess off-target editing. This can be done using in silico prediction tools followed by unbiased experimental methods like GUIDE-seq or whole-genome sequencing on treated samples.[13][14][15][16]

  • Low Editing Efficiency: If gene editing efficiency is low, consider optimizing the LNP formulation (molar ratios, lipid components), the dose of RNA, or the sgRNA design.

Conclusion

The this compound lipid nanoparticle system represents a potent and versatile platform for the in vivo delivery of CRISPR/Cas9 components. The protocols provided herein offer a comprehensive framework for researchers to utilize this technology for therapeutic gene editing applications. Careful optimization of the LNP formulation and adherence to detailed experimental procedures are critical for achieving high efficiency and safety.

References

Application Notes and Protocols for C14-490 Mediated Hematopoietic Stem Cell Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-based gene editing has opened new frontiers for the treatment of genetic disorders, particularly those of hematopoietic origin such as sickle cell disease and β-thalassemia. A significant challenge in realizing the full therapeutic potential of this technology lies in the safe and efficient delivery of gene-editing machinery to hematopoietic stem cells (HSCs). C14-490, a potent ionizable lipid, has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA) encoding for gene-editing nucleases to HSCs. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in HSC gene editing.

The primary application of this compound LNPs is in facilitating transient expression of gene-editing enzymes, such as Cas9, within HSCs. This is often achieved through in utero administration, a strategy that capitalizes on the accessibility of fetal HSCs within the liver, thereby overcoming the challenge of targeting the bone marrow niche in postnatal subjects.[1][2] The transient nature of mRNA delivery minimizes the risk of off-target effects associated with long-term expression of nucleases.[3] Furthermore, these LNPs can be functionalized with targeting ligands, such as anti-CD45 antibody fragments, to enhance their specificity for HSCs.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs
LNP FormulationAverage Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)Reference
Untargeted this compound LNP~100~0.15>90%[4]
CD45-Targeted this compound LNP~120~0.18>90%[4]
Optimized B5 FormulationNot Specified0.1085.4%[5]
Table 2: In Vivo Gene Editing Efficiency of this compound LNPs in Mouse Models
LNP FormulationTarget GeneEditing Efficiency (Indels %)Cell Type/TissueAdministration RouteReference
A0 (Unoptimized)TTR~5%Fetal LiverIn utero IV[1][5]
B5 (Optimized)TTR~15%Fetal LiverIn utero IV[1][5]
STEM LNPs (Targeted B5)TTRNot specified, but enhancedFetal HSCsIn utero IV[1]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA for gene editing using a microfluidic mixing method.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., encoding SpCas9 and a single guide RNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:46.5:16:2.5.[4] The total lipid concentration should be optimized for your microfluidic system (e.g., 10-20 mM).

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. The aqueous phase (mRNA in citrate buffer) and the organic phase (lipids in ethanol) are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • LNP Formation: The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialysis: Dialyze the resulting LNP suspension against PBS at 4°C for at least 18 hours to remove ethanol and non-encapsulated mRNA.

  • Characterization: Determine the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS). Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

  • Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store at 4°C for short-term use.

Protocol 2: In Utero Intravenous Injection of this compound LNPs in Mice

This protocol outlines the procedure for delivering this compound LNPs to fetal HSCs via intravenous injection into pregnant mice.

Materials:

  • Pregnant mice (e.g., E13.5)

  • This compound LNP formulation

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (forceps, scissors)

  • 30-gauge needle and syringe

  • Ultrasound machine for visualization (optional)

Procedure:

  • Anesthetize the Pregnant Mouse: Anesthetize the pregnant mouse using a calibrated vaporizer with isoflurane.

  • Surgical Preparation: Place the anesthetized mouse on a warming pad. Make a midline laparotomy to expose the uterine horns.

  • Visualize Fetuses: Gently exteriorize the uterine horns and identify the individual fetuses.

  • Injection: Under a dissecting microscope or with ultrasound guidance, carefully inject the this compound LNP formulation (e.g., 1 mg/kg total mRNA) into the vitelline vein of each fetus.

  • Closure: Return the uterine horns to the abdominal cavity. Suture the abdominal wall and skin.

  • Post-operative Care: Allow the mouse to recover in a warm cage. Monitor for any signs of distress.

  • Harvesting: At the desired time point (e.g., 5 days post-injection), euthanize the dam and harvest the fetal livers for HSC isolation and analysis.[1]

Protocol 3: Isolation and Analysis of Gene-Edited Hematopoietic Stem Cells

This protocol describes the isolation of HSCs from fetal liver and subsequent analysis of gene editing efficiency.

Materials:

  • Fetal livers from treated mice

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Collagenase D

  • DNase I

  • Red Blood Cell Lysis Buffer

  • Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

  • Antibodies for HSC staining (e.g., anti-CD45, anti-c-Kit, anti-Sca-1, lineage markers)

  • Genomic DNA extraction kit

  • PCR primers flanking the target site

  • Next-generation sequencing (NGS) platform or Sanger sequencing service

Procedure:

  • Prepare Single-Cell Suspension: Dissect the fetal livers and place them in HBSS. Mechanically dissociate the tissue and then digest with collagenase D and DNase I to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.

  • HSC Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently labeled antibodies to identify the HSC population (e.g., Lin-Sca-1+c-Kit+).

  • FACS Sorting: Isolate the HSC population using fluorescence-activated cell sorting.

  • Genomic DNA Extraction: Extract genomic DNA from the sorted HSCs using a commercial kit.

  • Analysis of Gene Editing:

    • Amplify the target genomic region by PCR using primers flanking the cut site.

    • Analyze the PCR products for insertions and deletions (indels) using next-generation sequencing (NGS) for quantitative analysis or by Sanger sequencing followed by TIDE or ICE analysis for a qualitative assessment.

Visualizations

Signaling Pathways and Cellular Mechanisms

LNP_Uptake_and_Gene_Editing cluster_extracellular Extracellular Space cluster_cell Hematopoietic Stem Cell cluster_endosome Endosome LNP This compound LNP (CD45-Targeted) CD45R CD45 Receptor LNP->CD45R Binding LNP_Endosome LNP in Endosome mRNA_Release mRNA Release (Proton Sponge Effect) LNP_Endosome->mRNA_Release mRNA Cas9 mRNA & sgRNA mRNA_Release->mRNA Endocytosis Receptor-Mediated Endocytosis CD45R->Endocytosis Endocytosis->LNP_Endosome Cytoplasm Cytoplasm Ribosome Ribosome mRNA->Ribosome Translation Translation Ribosome->Translation Cas9_RNP Cas9-sgRNA Ribonucleoprotein (RNP) Complex Translation->Cas9_RNP Nuclear_Import Nuclear Import Cas9_RNP->Nuclear_Import gDNA Genomic DNA Cas9_RNP->gDNA Target Recognition & Cleavage Nucleus Nucleus Nuclear_Import->Nucleus DSB Double-Strand Break gDNA->DSB NHEJ Non-Homologous End Joining (NHEJ) (Indel Formation) DSB->NHEJ

Caption: Proposed mechanism of this compound LNP-mediated gene editing in HSCs.

Experimental Workflow

Experimental_Workflow Start Start LNP_Formulation This compound LNP Formulation & mRNA Encapsulation Start->LNP_Formulation InUtero_Injection In Utero IV Injection (E13.5 Pregnant Mouse) LNP_Formulation->InUtero_Injection HSC_Development Fetal Development (5 days) InUtero_Injection->HSC_Development Harvest_Livers Harvest Fetal Livers HSC_Development->Harvest_Livers HSC_Isolation HSC Isolation (FACS) Harvest_Livers->HSC_Isolation gDNA_Extraction Genomic DNA Extraction HSC_Isolation->gDNA_Extraction Analysis Gene Editing Analysis (NGS/Sanger) gDNA_Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for in utero HSC gene editing using this compound LNPs.

Conclusion

This compound-formulated lipid nanoparticles represent a significant advancement in the field of in vivo gene therapy for hematopoietic disorders. The protocols and data presented here provide a framework for researchers to apply this technology in their own studies. Further optimization of LNP composition, targeting strategies, and gene-editing payloads will continue to enhance the efficacy and safety of this promising therapeutic approach. As research progresses, a deeper understanding of the intracellular trafficking and signaling pathways involved will be crucial for the rational design of next-generation delivery systems for hematopoietic stem cell gene editing.

References

Application Note: Measuring Encapsulation Efficiency of C14-Labeled Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids for vaccines and gene therapies. A critical quality attribute (CQA) of LNP formulations is the encapsulation efficiency (EE), which defines the percentage of the therapeutic payload successfully enclosed within the lipid shell. Incomplete encapsulation can lead to reduced efficacy, altered biodistribution, and potential safety concerns. Therefore, accurate and robust measurement of EE is paramount during research, development, and manufacturing of LNP-based therapeutics.

This application note provides a detailed protocol for determining the encapsulation efficiency of LNPs containing a Carbon-14 (C14) radiolabeled component, here referred to as C14-490. The use of a radiolabel provides a highly sensitive and direct method for quantifying the amount of the labeled molecule. The protocol described herein utilizes liquid scintillation counting to measure the C14 activity of the encapsulated and unencapsulated fractions of the LNP formulation.

Principle of the Method

The determination of encapsulation efficiency for a C14-labeled component within an LNP formulation involves separating the unencapsulated (free) this compound from the intact, this compound-containing LNPs. The amount of this compound in each fraction is then quantified using liquid scintillation counting. The encapsulation efficiency is calculated as the ratio of the encapsulated this compound to the total this compound in the formulation.

The separation of free from encapsulated this compound is achieved through a size-based separation technique, such as spin column chromatography. Intact LNPs are too large to pass through the pores of the column matrix and are collected in the eluate, while the smaller, unencapsulated this compound molecules are retained in the column.

To determine the total amount of this compound, a separate aliquot of the LNP formulation is disrupted using a detergent, such as Triton X-100, to release the encapsulated content.[1][2]

Materials and Reagents

  • This compound LNP formulation

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (10% v/v solution in water)

  • Spin columns (e.g., Sepharose-based, with an appropriate molecular weight cutoff to retain small molecules while allowing LNPs to pass through)

  • Microcentrifuge tubes (1.5 mL and 2.0 mL)

  • Liquid scintillation vials

  • Liquid scintillation cocktail

  • Microcentrifuge

  • Liquid scintillation counter

  • Pipettes and sterile, nuclease-free tips

Experimental Protocols

Protocol 1: Separation of Encapsulated and Unencapsulated this compound

This protocol describes the separation of intact LNPs (containing encapsulated this compound) from free, unencapsulated this compound using spin column chromatography.

  • Column Preparation:

    • Gently tap the spin column to allow the resin to settle.

    • Remove the top and then the bottom cap of the column. Place the column in a 2.0 mL collection tube.

    • Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.

    • Discard the flow-through and place the column in a fresh 2.0 mL collection tube.

    • Equilibrate the column by adding 500 µL of PBS (pH 7.4) and centrifuging at 1,000 x g for 2 minutes. Repeat this step twice, discarding the flow-through each time.

  • Sample Loading and Elution:

    • Carefully load 100 µL of the this compound LNP formulation onto the center of the resin bed in the equilibrated spin column.

    • Place the column in a new, labeled 1.5 mL collection tube.

    • Centrifuge the column at 1,000 x g for 5 minutes. The eluate in the collection tube contains the intact LNPs with the encapsulated this compound. This is the "Encapsulated Fraction" .

Protocol 2: Preparation of Total this compound Sample

This protocol describes the disruption of the LNPs to release the encapsulated this compound, allowing for the measurement of the total this compound in the formulation.

  • In a 1.5 mL microcentrifuge tube, add 90 µL of the this compound LNP formulation.

  • Add 10 µL of 10% Triton X-100 solution to the LNP sample.

  • Mix gently by pipetting up and down several times.

  • Incubate the mixture at room temperature for 15 minutes to ensure complete lysis of the LNPs. This is the "Total this compound Sample" .

Protocol 3: Quantification of C14 Activity by Liquid Scintillation Counting

This protocol details the measurement of C14 radioactivity in the prepared samples.

  • Sample Preparation for Scintillation Counting:

    • Label three sets of liquid scintillation vials: "Encapsulated", "Total", and "Background".

    • To the "Encapsulated" vial, add 50 µL of the Encapsulated Fraction from Protocol 1.

    • To the "Total" vial, add 50 µL of the Total this compound Sample from Protocol 2.

    • To the "Background" vial, add 50 µL of PBS (pH 7.4).

    • To each vial, add 5 mL of liquid scintillation cocktail.

    • Cap the vials tightly and vortex for 10 seconds to ensure thorough mixing.

    • Wipe the outside of each vial with a lint-free cloth to remove any static charge or smudges.

  • Scintillation Counting:

    • Place the vials in the liquid scintillation counter.

    • Set the counter to measure for Carbon-14.

    • Acquire data for a sufficient amount of time (e.g., 5-10 minutes per sample) to obtain statistically significant counts. The output will be in Counts Per Minute (CPM).

Data Presentation and Calculations

The data obtained from the liquid scintillation counter should be recorded in a structured table for clarity and ease of calculation.

Table 1: Raw Data from Liquid Scintillation Counting

SampleReplicate 1 (CPM)Replicate 2 (CPM)Replicate 3 (CPM)Average CPM
Encapsulated Fraction245,890247,123246,554246,522
Total this compound Sample285,345286,012284,987285,448
Background150155148151

Calculations:

  • Corrected CPM: Subtract the average background CPM from the average CPM of the "Encapsulated Fraction" and the "Total this compound Sample".

    • Corrected Encapsulated CPM = Average Encapsulated CPM - Average Background CPM

    • Corrected Total CPM = Average Total CPM - Average Background CPM

  • Encapsulation Efficiency (%EE): Calculate the percentage of encapsulated this compound relative to the total amount.

    • %EE = (Corrected Encapsulated CPM / Corrected Total CPM) x 100

Table 2: Calculated Encapsulation Efficiency

ParameterValue
Corrected Encapsulated CPM246,371
Corrected Total CPM285,297
Encapsulation Efficiency (%) 86.36%

Visualizations

Encapsulation_Efficiency_Workflow cluster_start Start: this compound LNP Formulation cluster_separation Separation of Unencapsulated Payload cluster_total Preparation of Total Sample cluster_quantification Quantification cluster_fractions Resulting Fractions for Analysis cluster_calculation Calculation start This compound LNP Formulation spin_column Spin Column Chromatography start->spin_column Aliquot 1 lysis LNP Lysis with Triton X-100 start->lysis Aliquot 2 encapsulated Encapsulated Fraction (LNPs) spin_column->encapsulated total Total this compound (Lysed LNPs) lysis->total lsc Liquid Scintillation Counting (LSC) calculation Encapsulation Efficiency (%) lsc->calculation encapsulated->lsc total->lsc

Caption: Workflow for determining the encapsulation efficiency of this compound LNPs.

Signaling_Pathway_Analogy cluster_lnp This compound LNP Formulation cluster_components Components cluster_measurement Measurement Principle cluster_result Result lnp Total this compound in Formulation encapsulated Encapsulated this compound (Inside LNP) lnp->encapsulated unencapsulated Unencapsulated this compound (Free) lnp->unencapsulated measurement Separation and Quantification encapsulated->measurement unencapsulated->measurement Separated and not directly measured in EE calculation ee Encapsulation Efficiency = (Encapsulated / Total) x 100 measurement->ee

Caption: Logical relationship for calculating encapsulation efficiency.

Discussion

The accurate determination of encapsulation efficiency is a critical step in the development and quality control of LNP-based therapeutics. The use of a C14-labeled component provides a direct and highly sensitive method for this measurement, minimizing the potential interferences that can be associated with indirect, dye-based methods.

It is important to ensure that the spin columns used have the appropriate molecular weight cutoff to effectively separate the LNPs from the unencapsulated this compound. The size of the LNPs should be characterized by a method such as dynamic light scattering (DLS) to confirm that they will be excluded from the column matrix.

Complete lysis of the LNPs in the "Total this compound Sample" is crucial for an accurate determination of the total payload. The concentration of the detergent and the incubation time may need to be optimized for different LNP formulations.

Liquid scintillation counting is a robust method for quantifying beta-emitting radionuclides like C14.[3] It is essential to use a consistent volume of sample and scintillation cocktail for all measurements and to properly subtract the background counts to ensure accuracy. Quenching, which is the reduction of scintillation light output due to interfering substances, can be a factor. Modern liquid scintillation counters have automatic quench correction capabilities, which should be utilized.

Conclusion

This application note provides a detailed and reliable protocol for measuring the encapsulation efficiency of LNPs containing a C14-labeled component. By following these procedures, researchers, scientists, and drug development professionals can obtain accurate and reproducible data on this critical quality attribute, facilitating the development of safe and effective LNP-based therapeutics.

References

Application Notes and Protocols for In Vivo Administration of C14-490 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the in vivo administration of C14-490 lipid nanoparticles (LNPs), a potent platform for the delivery of nucleic acid payloads such as mRNA and sgRNA. The primary protocol is based on the methodology described by Palanki et al. (2024) for in utero gene editing in hematopoietic stem cells in a fetal mouse model.[1][2] Additionally, a standard protocol for intravenous administration in adult mice is included to broaden the applicability for other research contexts. This compound is an ionizable cationic lipid that facilitates the formulation of LNPs for encapsulating and delivering genetic material.[3][4]

The following sections detail the formulation of this compound LNPs, specific protocols for in vivo administration, and post-procedural monitoring.

Data Presentation: this compound LNP Formulation and In Vivo Dosing

The quantitative parameters for the formulation of this compound LNPs and the specific dosing used in the in utero gene editing study are summarized in the tables below.

Table 1: this compound LNP Formulation Components

ComponentMolar Ratio (%)Supplier (Example)
This compound Ionizable Lipid35Synthesized as described
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)46.5Avanti Polar Lipids
Cholesterol16MilliporeSigma
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)2.5Avanti Polar Lipids

Table 2: In Vivo Administration Parameters (Fetal Mouse Model) [1][2]

ParameterValue
Animal ModelE13.5 Wild-Type Mouse Fetuses
LNP CargoSpCas9 mRNA and TTR sgRNA (4:1 mass ratio)
Administration RouteIntravenous (Vitelline Vein)
Dosage1 mg/kg total mRNA
VehiclePhosphate-Buffered Saline (PBS)

Experimental Protocols

Protocol 1: In Utero Intravenous Administration in Fetal Mice

This protocol is adapted from the methodology for in utero gene editing and requires significant surgical expertise.[1][5][6] All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[1]

Materials:

  • This compound LNPs encapsulating desired payload, diluted in sterile PBS

  • Timed-pregnant mice (E13.5)

  • Isoflurane (B1672236) anesthesia system

  • Heating pad

  • Surgical tools (forceps, scissors, sutures)

  • Dissecting microscope

  • Microinjector with beveled glass micropipette (100-μm tip)

  • Local anesthetic (e.g., bupivacaine)

  • Analgesics (e.g., carprofen)

  • Sterile PBS and gauze

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the pregnant dam using isoflurane (3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.

    • Apply ophthalmic ointment to prevent corneal drying.

    • Shave the abdomen and disinfect the surgical site.

    • Administer a local anesthetic subcutaneously at the incision site.[5]

  • Uterine Horn Exposure:

    • Make a midline laparotomy incision to expose the abdominal cavity.

    • Gently exteriorize the uterine horns and place them on sterile, warm, saline-moistened gauze.

  • Fetal Injection:

    • Under a dissecting microscope, identify a fetus and position it for injection.

    • Identify the vitelline vein, which runs along the yolk sac.[5][6]

    • Using a microinjector, carefully insert the beveled glass micropipette into the vitelline vein at a shallow angle.[5][7] A successful insertion may be confirmed by the observation of a small flash of blood in the pipette tip.[5]

    • Inject the appropriate volume of the this compound LNP solution slowly. A successful injection will be evident by the temporary clearing of blood from the vein.[6]

    • Carefully withdraw the micropipette.

  • Closure and Recovery:

    • After injecting all desired fetuses, carefully return the uterine horns to the abdominal cavity.

    • Add warm, sterile PBS to the abdominal cavity to prevent tissue drying.

    • Close the abdominal wall and skin in two separate layers using sutures.

    • Administer a post-operative analgesic as prescribed by the IACUC protocol.

    • Place the mouse in a clean, warm cage for recovery and monitor closely until ambulatory.[8][9]

Post-Operative Monitoring:

  • Monitor the dam daily for signs of pain, distress, or surgical complications (e.g., infection, bleeding).[8][9]

  • Provide easily accessible food and water.[9]

  • Monitor for normal nesting and pup care behavior.

  • Pups should be monitored for normal development after birth.

Protocol 2: Standard Intravenous Administration in Adult Mice

This protocol describes a standard tail vein injection procedure for the systemic delivery of this compound LNPs in adult mice.

Materials:

  • This compound LNPs encapsulating desired payload, diluted in sterile PBS

  • Adult mice (e.g., C57BL/6)

  • Mouse restrainer

  • Heat lamp

  • Sterile insulin (B600854) syringes with 27-30G needles

  • 70% ethanol (B145695) wipes

Procedure:

  • Preparation:

    • Warm the mouse tail using a heat lamp for 2-5 minutes to induce vasodilation, making the lateral tail veins more visible.[10][11]

    • Place the mouse in a restrainer.

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and further enhance vein visibility.[10]

  • Injection:

    • Load the syringe with the this compound LNP solution, ensuring no air bubbles are present.[12]

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle (approximately 10-15 degrees).[11][13]

    • Slowly inject the LNP solution (a typical volume is 100-200 µL).[13] If resistance is felt or a blister forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[11][12]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[10][13]

    • Return the mouse to its cage.

Post-Administration Monitoring:

  • Monitor the mice for any immediate adverse reactions (e.g., changes in breathing, lethargy).

  • Observe the animals for the following days for any signs of toxicity, such as weight loss, ruffled fur, or changes in behavior.[14]

  • Examine the injection site for signs of inflammation or necrosis.[10]

Visualizations

G cluster_formulation LNP Formulation cluster_invivo In Vivo Administration cluster_analysis Downstream Analysis organic_phase Organic Phase (this compound, DOPE, Cholesterol, C14-PEG2000 in Ethanol) mixing Microfluidic Mixing organic_phase->mixing aqueous_phase Aqueous Phase (mRNA/sgRNA in Citrate Buffer) aqueous_phase->mixing lnp This compound LNPs mixing->lnp animal_prep Animal Preparation (Anesthesia, Surgical Prep) lnp->animal_prep Dilution in PBS injection Intravenous Injection (Vitelline or Tail Vein) animal_prep->injection recovery Post-Procedure Recovery & Monitoring injection->recovery tissue_harvest Tissue/Cell Isolation recovery->tissue_harvest analysis Gene Editing/Protein Expression Analysis tissue_harvest->analysis

Caption: Experimental workflow for this compound LNP in vivo administration.

This diagram outlines the key stages from LNP formulation to in vivo delivery and subsequent analysis. The process begins with the preparation of organic and aqueous phases, which are combined via microfluidic mixing to form the this compound LNPs. These are then prepared for injection and administered to the animal model, followed by a recovery and monitoring period before downstream analysis of the therapeutic effect.

References

Application Notes and Protocols: C14-490 Biodistribution Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14-490 is a proprietary ionizable lipid that has demonstrated significant promise as a component of lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2] Understanding the biodistribution of this compound-containing LNPs is a critical step in the preclinical development of these therapies. This document provides a summary of key findings from animal biodistribution studies and detailed protocols to guide researchers in designing and executing similar experiments. The primary focus of existing research has been on in utero gene editing applications in murine models, with a noted tropism for the fetal liver.[1][2][3]

Quantitative Data Summary

While specific quantitative data from biodistribution studies of this compound LNPs are not extensively published in a comparative tabular format, the following table has been structured to represent the expected data output from such a study. The values presented are illustrative and intended to guide data presentation. Studies indicate a primary accumulation in the fetal liver following in utero administration.[1]

Table 1: Illustrative Biodistribution of this compound LNPs in a Fetal Mouse Model Following In Utero Intravenous Injection

Tissue/OrganTime Point 1 (e.g., 24h) (%ID/g)Time Point 2 (e.g., 48h) (%ID/g)Time Point 3 (e.g., 72h) (%ID/g)
Fetal LiverHighModerateLow
PlacentaModerateLowLow
Fetal SpleenLowLowLow
Fetal HeartLowLowLow
Fetal LungsLowLowLow
Fetal BrainVery LowVery LowVery Low
Fetal KidneysLowLowLow
Whole FetusHighModerateLow

%ID/g = Percentage of Injected Dose per Gram of Tissue

Experimental Protocols

The following protocols are based on methodologies described in studies involving this compound LNPs.[1]

Protocol 1: Formulation of this compound Lipid Nanoparticles

Objective: To formulate this compound-containing LNPs encapsulating a model nucleic acid (e.g., Cre mRNA).

Materials:

  • This compound ionizable lipid

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • Lipid-anchored polyethylene (B3416737) glycol (PEG) (e.g., C14-PEG2K)

  • Nucleic acid cargo (e.g., Cre mRNA) in a low pH buffer (e.g., citrate (B86180) buffer)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microfluidic mixing device

Procedure:

  • Prepare the lipid mixture by dissolving this compound, DOPE, cholesterol, and PEG-lipid in ethanol at a specific molar ratio.

  • Prepare the aqueous phase by dissolving the nucleic acid cargo in a low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio to induce nanoprecipitation and LNP formation.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange and concentration using a suitable method, such as tangential flow filtration, to replace the ethanol/buffer mixture with PBS.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Utero Biodistribution Study in a Mouse Model

Objective: To determine the tissue distribution of this compound LNPs in fetal mice following in utero intravenous injection.

Animal Model:

  • Time-dated pregnant mice (e.g., C57BL/6 or a reporter strain like R26mT/mG) at embryonic day 13.5 (E13.5).[1]

Materials:

  • This compound LNPs encapsulating a traceable marker (e.g., fluorescently labeled mRNA or a reporter gene like Cre mRNA).

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for laparotomy

  • Dissecting microscope

  • Microinjection system with a fine-gauge needle (e.g., 80-μm)

  • PBS (for control injections)

Procedure:

  • Anesthetize the pregnant mouse using isoflurane.

  • Perform a midline laparotomy to expose the uterine horns.

  • Under a dissecting microscope, identify the vitelline vein of each fetus.

  • Using the microinjection system, inject a small volume (e.g., 5 µL) of the this compound LNP suspension (at a specified dose, e.g., 1 mg/kg mRNA) or PBS as a control into the vitelline vein of each fetus.[1]

  • Suture the abdominal wall and allow the mouse to recover.

  • At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the pregnant mouse.

  • Harvest the fetuses and dissect the desired tissues (fetal liver, spleen, heart, lungs, brain, kidneys, and placenta).

  • Analyze the tissues for the presence of the LNP cargo. This can be done through various methods:

    • Fluorescence Imaging: If a fluorescent marker was used, image the tissues using an appropriate imaging system.

    • RT-qPCR: To quantify mRNA delivery.

    • Reporter Gene Expression Analysis: If a reporter gene like Cre was used in a reporter mouse line, analyze tissue for reporter expression (e.g., fluorescence).[1]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To directly quantify the concentration of this compound in the tissues.

Visualizations

Experimental Workflow for this compound LNP Biodistribution Study

Biodistribution_Workflow cluster_formulation LNP Formulation cluster_animal_study Animal Study cluster_analysis Data Analysis lipid_mix Lipid Mixture (this compound, DOPE, Cholesterol, PEG) microfluidics Microfluidic Mixing lipid_mix->microfluidics mrna_sol mRNA Solution (Citrate Buffer) mrna_sol->microfluidics lnp_formation This compound LNP Formation microfluidics->lnp_formation injection In Utero IV Injection (Vitelline Vein) lnp_formation->injection animal_model Pregnant Mouse Model (E13.5) animal_model->injection time_points Time Course (24h, 48h, 72h) injection->time_points euthanasia Euthanasia & Tissue Harvest time_points->euthanasia imaging Fluorescence Imaging euthanasia->imaging quantification mRNA Quantification (RT-qPCR) euthanasia->quantification lcms LC-MS Analysis (this compound Quant.) euthanasia->lcms biodist_data Biodistribution Data (%ID/g) imaging->biodist_data quantification->biodist_data lcms->biodist_data

Caption: Workflow for this compound LNP biodistribution studies.

References

Troubleshooting & Optimization

Navigating C14-490 LNP Formulation: A Technical Support Guide for Enhanced Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - To facilitate advancements in mRNA-based therapeutics and research, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing C14-490 lipid nanoparticle (LNP) formulations for higher transfection efficiency. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges encountered during LNP formulation and transfection experiments.

The ionizable cationic lipid this compound is a key component in the synthesis of lipid nanoparticles for gene delivery applications, including in utero gene editing of hematopoietic stem cells.[1][2] Achieving optimal transfection efficiency with this compound LNPs requires careful consideration of various formulation parameters. This guide aims to provide a structured approach to systematically troubleshoot and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio for a this compound LNP formulation?

A1: A commonly used starting molar ratio for this compound LNP formulations is 35:46.5:16:2.5 for this compound (ionizable lipid), Cholesterol, DOPE (helper lipid), and C14-PEG2000 (PEGylated lipid), respectively.[3] However, optimization of these ratios is often necessary to achieve the desired transfection efficiency for a specific application.[4]

Q2: How does the N/P ratio impact transfection efficiency?

A2: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the mRNA cargo, is a critical parameter influencing LNP properties and transfection efficiency.[5] A higher N/P ratio can lead to a more positively charged LNP surface, which may enhance interaction with negatively charged cell membranes and potentially increase transfection efficiency.[5] However, excessively high N/P ratios can also lead to increased cytotoxicity. Typical N/P ratios for mRNA LNP formulations range from 3 to 6.[5] It is crucial to optimize the N/P ratio for your specific ionizable lipid and cargo.[5][6][7]

Q3: What is the role of the PEGylated lipid, and how does its concentration affect transfection?

A3: The PEGylated lipid (e.g., C14-PEG2000) plays a crucial role in controlling LNP size, preventing aggregation, and increasing systemic circulation time.[8][9][10] However, the concentration of the PEG-lipid can also present a "PEG dilemma." While a certain amount of PEG is necessary for stability, an excessive PEG shield can hinder cellular uptake and endosomal escape, thereby reducing transfection efficiency.[8][11] The optimal PEG-lipid content often follows a bell-shaped curve, where both too little and too much can be detrimental to in vitro and in vivo performance.[9][11] For instance, one study found that 1.5% DMG-PEG2000 was optimal for in vitro mRNA transfection, while 5% was better for in vivo transgene expression.[9][11]

Q4: Which helper lipid should I use with this compound?

A4: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a commonly used helper lipid in this compound LNP formulations.[3][12] Helper lipids contribute to the structural integrity of the LNP and can facilitate the endosomal escape of the mRNA cargo. The choice and ratio of the helper lipid can significantly impact transfection efficiency and should be optimized.[13]

Troubleshooting Guide

This section addresses common issues encountered during this compound LNP formulation and transfection experiments.

Problem Potential Cause Troubleshooting Steps
Low Transfection Efficiency Suboptimal N/P ratioPerform a titration experiment to evaluate a range of N/P ratios (e.g., 3, 6, 10).[5][14]
Incorrect PEG-lipid percentageTest different molar percentages of C14-PEG2000 (e.g., 0.5%, 1.5%, 2.5%, 5%).[11]
Poor LNP formulationEnsure proper mixing of lipid and aqueous phases. Microfluidic mixing is a common and reproducible method.[3][15][16]
Degraded mRNAVerify mRNA integrity using gel electrophoresis. Store mRNA at -80°C.[12]
Unhealthy or difficult-to-transfect cellsUse low-passage, healthy cells. Optimize cell confluency (typically 60-80%).[14][17] Consider using a positive control with a reporter gene like GFP or luciferase to assess baseline transfection efficiency.[17]
High Cytotoxicity Excessively high N/P ratioDecrease the N/P ratio. A higher positive charge can be toxic to cells.[5]
High concentration of transfection reagentReduce the concentration of the LNP formulation applied to the cells.[14][17]
Large or Aggregated LNPs Inefficient mixing during formulationEnsure rapid and consistent mixing. Utilize a microfluidic device for controlled formulation.[16]
Inappropriate buffer compositionUse a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) for the aqueous phase during formulation to ensure proper encapsulation of mRNA.[18]
Incorrect PEG-lipid concentrationInsufficient PEG-lipid can lead to aggregation. Optimize the PEG-lipid percentage.[9]
Low mRNA Encapsulation Efficiency Suboptimal pH of the aqueous phaseThe ionizable lipid requires a low pH to be protonated and effectively complex with the negatively charged mRNA. Use a buffer with a pH around 4.0.
Incorrect lipid ratiosOptimize the molar ratios of the lipid components.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA encoding the gene of interest

  • Ethanol (B145695) (RNase-free)

  • 10 mM Citrate buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • Dissolve this compound, cholesterol, DOPE, and C14-PEG2000 in ethanol at the desired molar ratio (e.g., 35:46.5:16:2.5).[3]

  • Prepare the Aqueous-mRNA Phase:

    • Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous-mRNA phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP solution through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[19]

Protocol 2: Characterization of this compound LNPs

This protocol outlines the key characterization steps for this compound LNPs.

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[16][20]

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.[16]

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).[16]

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that selectively binds to nucleic acids (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

  • Calculate the encapsulation efficiency as: (Total fluorescence - Fluorescence of intact LNPs) / Total fluorescence * 100%.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the LNP formulation and characterization workflow, as well as a troubleshooting decision tree for low transfection efficiency.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound, Cholesterol, DOPE, C14-PEG2000 Ethanol Ethanol Lipids->Ethanol dissolve Microfluidic_Mixing Microfluidic Mixing Ethanol->Microfluidic_Mixing mRNA mRNA Buffer Citrate Buffer (pH 4.0) mRNA->Buffer dilute Buffer->Microfluidic_Mixing Dialysis Dialysis (PBS, pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Storage Storage (4°C or -80°C) Sterilization->Storage

Caption: Workflow for this compound LNP Formulation.

Troubleshooting_Low_Transfection Start Low Transfection Efficiency Check_LNP_Characteristics Check LNP Size, PDI, and Zeta Potential Start->Check_LNP_Characteristics Check_mRNA_Integrity Verify mRNA Integrity Check_LNP_Characteristics->Check_mRNA_Integrity Normal Reformulate Reformulate LNPs Check_LNP_Characteristics->Reformulate Abnormal Optimize_NP_Ratio Optimize N/P Ratio Check_mRNA_Integrity->Optimize_NP_Ratio Intact New_mRNA Use New mRNA Aliquot Check_mRNA_Integrity->New_mRNA Degraded Optimize_PEG_Lipid Optimize PEG-Lipid % Optimize_NP_Ratio->Optimize_PEG_Lipid No Improvement Titrate_NP Perform N/P Titration Optimize_NP_Ratio->Titrate_NP Check_Cell_Health Assess Cell Health and Confluency Optimize_PEG_Lipid->Check_Cell_Health No Improvement Titrate_PEG Perform PEG Titration Optimize_PEG_Lipid->Titrate_PEG Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture Reformulate->Start New_mRNA->Start Success Improved Transfection Titrate_NP->Success Titrate_PEG->Success Optimize_Culture->Success

Caption: Troubleshooting Decision Tree for Low Transfection.

References

C14-490 LNP Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with C14-490 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My this compound LNPs are aggregating immediately after formulation. What are the potential causes and how can I fix this?

Immediate aggregation post-formulation often points to suboptimal formulation parameters. Here’s a breakdown of potential causes and solutions:

Potential Causes:

  • Incorrect pH of the Aqueous Buffer: this compound is an ionizable cationic lipid with a pKa of 5.94.[1][2] For efficient encapsulation of negatively charged cargo like mRNA or siRNA, the formulation buffer needs to be acidic (typically pH 4-5) to ensure the this compound lipid is positively charged.[3] However, a pH that is too low can lead to excessive surface charge, causing instability and aggregation.[4]

  • High Lipid Concentration: An elevated concentration of lipids during the formulation process can increase the likelihood of particle collisions, leading to fusion and aggregation.[4]

  • Suboptimal Mixing Rate: In methods like microfluidic mixing or ethanol (B145695) injection, the rate at which the lipid-organic phase is mixed with the aqueous phase is critical.[4][5] Slow mixing can result in the formation of larger, less stable particles that are more prone to aggregation.[4]

  • Inappropriate N:P Ratio: The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is crucial for proper complexation and stability.[3][6] An imbalanced ratio can lead to incomplete encapsulation and particle instability.

Troubleshooting Steps:

  • Optimize Formulation Buffer pH:

    • Ensure your aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) is within the optimal pH range of 4.0-5.0.[3]

    • Perform a pH screen to identify the ideal pH for your specific this compound formulation and cargo.

  • Adjust Lipid Concentration:

    • If you suspect high lipid concentration is the issue, try reducing the total lipid concentration in the organic phase.

  • Optimize Mixing Parameters:

    • For microfluidic systems, increase the flow rate ratio (FRR) of the aqueous to organic phase to ensure rapid mixing.

    • For manual methods, ensure rapid and consistent injection of the lipid phase into the vigorously stirred aqueous phase.

  • Screen N:P Ratios:

    • Experiment with different N:P ratios to find the optimal balance for your this compound LNPs. Typical N:P ratios for LNPs range from 3:1 to 12:1.[6]

2. My this compound LNPs look fine initially but aggregate during storage. What can I do to improve their long-term stability?

Aggregation during storage is a common challenge. The following factors are key to consider for improving the long-term stability of your this compound LNPs:

Potential Causes:

  • Inappropriate Storage Temperature: Both freezing and storing at room temperature can be detrimental to LNP stability. Freezing can cause phase separation and aggregation upon thawing, while room temperature can lead to increased particle fusion over time.[7]

  • Buffer Exchange Issues: After formulation in an acidic buffer, LNPs are typically exchanged into a neutral buffer (e.g., PBS, pH 7.4) for storage and in vivo use. Incomplete buffer exchange can leave the LNPs in a slightly acidic environment, which may not be optimal for long-term stability. Conversely, a neutral pH where the ionizable lipids are close to neutrally charged can also promote aggregation.[8]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce mechanical stress on the LNPs, leading to particle fusion and aggregation.[7][8]

  • Absence of Cryoprotectants: If freezing is necessary, the absence of cryoprotectants can lead to the formation of ice crystals that damage the LNPs and cause aggregation.[4][7]

Troubleshooting Steps:

  • Optimize Storage Temperature:

    • For short-to-medium-term storage (up to several months), refrigeration at 2-8°C is often the most suitable condition.[7]

    • Avoid storing LNPs at room temperature for extended periods.

  • Ensure Proper Buffer Exchange:

    • Use a robust method like dialysis or tangential flow filtration (TFF) to ensure complete exchange into your final storage buffer (e.g., PBS, pH 7.4).

  • Minimize Freeze-Thaw Cycles:

    • If you must freeze your LNPs, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

  • Use Cryoprotectants for Frozen Storage:

Data Presentation

Table 1: Typical Formulation Parameters for this compound LNPs

ParameterTypical RangeRationale
Aqueous Buffer pH 4.0 - 5.0To ensure protonation of this compound (pKa=5.94) for efficient nucleic acid encapsulation.[1][2][3]
N:P Ratio 3:1 - 12:1Represents the charge balance between the ionizable lipid and nucleic acid, affecting encapsulation and stability.[3][6]
Total Lipid Concentration Varies (start low)Higher concentrations can increase particle collisions and aggregation.[4]
PEG-Lipid Molar % 1.5% - 5%Provides a steric barrier to prevent aggregation and increases circulation time.[10][11]

Table 2: Recommended Storage Conditions for this compound LNPs

Storage ConditionRecommended ForKey Considerations
Refrigeration (2-8°C) Short to medium-term (days to months)Generally provides the best stability for aqueous LNP suspensions.[7]
Frozen (-20°C or -80°C) Long-termRequires the addition of cryoprotectants (e.g., 10% sucrose or trehalose) to prevent aggregation upon thawing.[4][7][9] Avoid multiple freeze-thaw cycles.[8]
Room Temperature Not recommended for extended periodsCan lead to faster aggregation and degradation.
Lyophilized (Freeze-dried) Long-termOffers excellent stability but requires careful optimization of the lyophilization cycle and reconstitution buffer.[7][12]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Polydispersity Index (PDI) Measurement

Objective: To assess the size distribution and uniformity of this compound LNPs, which are critical indicators of aggregation.

Methodology:

  • Sample Preparation: a. Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., formulation buffer for initial characterization, or PBS for final characterization). The dilution factor will depend on your instrument's sensitivity; a count rate in the optimal range is desired.

  • Instrument Setup: a. Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired temperature (typically 25°C). b. Select the appropriate dispersant properties (viscosity and refractive index of the buffer).

  • Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the instrument and allow the temperature to equilibrate. c. Perform the measurement, acquiring multiple readings for statistical accuracy.

  • Data Analysis: a. Record the Z-average diameter (nm) and the Polydispersity Index (PDI). b. A low PDI (ideally <0.2) indicates a monodisperse and uniform sample. An increasing Z-average and PDI over time are indicative of aggregation.[6]

Mandatory Visualizations

LNP_Aggregation_Troubleshooting Troubleshooting Workflow for this compound LNP Aggregation start LNP Aggregation Observed check_when When did aggregation occur? start->check_when post_formulation Immediately Post-Formulation check_when->post_formulation Immediately during_storage During Storage check_when->during_storage Over time cause_pf Potential Causes: - Incorrect pH - High Lipid Concentration - Suboptimal Mixing - Wrong N:P Ratio post_formulation->cause_pf cause_storage Potential Causes: - Improper Temperature - Freeze-Thaw Cycles - No Cryoprotectant - Buffer Exchange Issues during_storage->cause_storage solution_pf Solutions: 1. Optimize Buffer pH (4.0-5.0) 2. Reduce Lipid Concentration 3. Adjust Mixing Rate 4. Screen N:P Ratios cause_pf->solution_pf solution_storage Solutions: 1. Store at 2-8°C 2. Aliquot to avoid freeze-thaw 3. Add Cryoprotectant (e.g., Sucrose) 4. Ensure complete buffer exchange cause_storage->solution_storage LNP_Stability_Factors Key Factors Influencing LNP Stability lnp_stability LNP Stability formulation Formulation Parameters formulation->lnp_stability ph Buffer pH formulation->ph mixing Mixing Rate formulation->mixing concentration Lipid Concentration formulation->concentration np_ratio N:P Ratio formulation->np_ratio storage Storage Conditions storage->lnp_stability temp Temperature storage->temp freeze_thaw Freeze-Thaw Cycles storage->freeze_thaw cryo Cryoprotectants storage->cryo composition Lipid Composition composition->lnp_stability peg PEG-Lipid % composition->peg helper Helper Lipids composition->helper

References

Technical Support Center: C14-490 LNP Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability and storage of C14-490 lipid nanoparticles (LNPs). The information provided is based on established principles for LNP stability and may require optimization for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound LNPs?

The stability of this compound LNPs, like other ionizable lipid-based nanoparticles, is influenced by a combination of physical and chemical factors. These include:

  • Temperature: Temperature is a critical factor.[1][2] High temperatures can accelerate the degradation of both the mRNA cargo and the lipid components.[2] Conversely, freezing can cause aggregation and fusion of LNPs if not performed correctly with cryoprotectants.[3][4]

  • Lipid Composition: The choice and ratio of helper lipids (e.g., phospholipids, cholesterol) and PEGylated lipids play a significant role in the structural integrity and stability of LNPs.[1][5][6][7][8]

  • Buffer Composition: The pH, ionic strength, and type of buffer can impact LNP stability. For ionizable lipids like this compound with a pKa of 5.94, pH is particularly important for maintaining nanoparticle integrity and preventing aggregation.[9][10]

  • Excipients: The presence of cryoprotectants (e.g., sucrose (B13894), trehalose) or other stabilizing excipients is crucial for protecting LNPs during freezing, lyophilization, and long-term storage.[11][12][13][14][15]

  • Physical Stress: Agitation, shear stress from pumping, and multiple freeze-thaw cycles can physically disrupt the LNP structure, leading to aggregation and leakage of the mRNA cargo.[4]

Q2: What is the recommended temperature for short-term and long-term storage of this compound LNPs?

For optimal stability, storage conditions should be carefully selected based on the intended duration of storage.

  • Short-Term Storage (up to 1 week): Refrigeration at 4°C is generally recommended for short-term storage of liquid LNP formulations.[16] However, some studies have shown a significant drop in encapsulation efficiency at 4°C over longer periods.[17]

  • Long-Term Storage (months to over a year): For long-term storage, freezing at -20°C or -80°C is common.[1][2] However, for extended stability and to mitigate the challenges of cold-chain logistics, lyophilization (freeze-drying) is a highly effective strategy.[18][19][20][21] Lyophilized LNPs can be stable for over a year at 4°C and for several months at room temperature.[18][20]

Q3: How can I prevent my this compound LNPs from aggregating during storage?

Aggregation is a common issue that can compromise the efficacy and safety of LNP formulations. Several strategies can be employed to prevent aggregation:

  • Optimize PEG-Lipid Content: The inclusion of a PEGylated lipid in the formulation provides a steric barrier that prevents particles from coming into close contact and aggregating.[8]

  • Use of Cryoprotectants: During freezing, ice crystal formation can force LNPs together, leading to aggregation.[3] The addition of cryoprotectants like sucrose or trehalose (B1683222) can mitigate this by forming a protective glassy matrix around the nanoparticles.[11][14][15][22]

  • Control Freeze-Thaw Cycles: Repeated freeze-thaw cycles can be detrimental to LNP stability.[4] It is advisable to aliquot LNP suspensions into single-use volumes before freezing to avoid multiple thaws.

  • Lyophilization: Freeze-drying is an effective method to prevent aggregation during long-term storage by removing water, which is a key component in the aggregation process.[6][18][19]

Troubleshooting Guide

Problem 1: Increase in LNP size and polydispersity index (PDI) after storage.

An increase in particle size and PDI, as measured by Dynamic Light Scattering (DLS), is a clear indicator of LNP aggregation.

  • Possible Cause: Inadequate protection during freeze-thaw cycles.

    • Solution: Incorporate cryoprotectants such as sucrose or trehalose into your LNP formulation before freezing. The optimal concentration typically ranges from 5% to 20% (w/v).[22]

  • Possible Cause: Storage temperature is too high.

    • Solution: For liquid formulations, ensure storage at 4°C for short durations and -20°C to -80°C for longer periods.[1][17]

  • Possible Cause: Suboptimal buffer conditions.

    • Solution: Evaluate the pH and ionic strength of your storage buffer. A buffer with a pH slightly below neutral may be beneficial for ionizable lipids like this compound.

Problem 2: Decrease in mRNA encapsulation efficiency and/or integrity after storage.

A reduction in the amount of encapsulated mRNA or degradation of the mRNA molecule will lead to a loss of therapeutic potency.

  • Possible Cause: mRNA leakage from LNPs due to lipid degradation.

    • Solution: Store LNPs at lower temperatures to slow down lipid hydrolysis.[1] For long-term storage, lyophilization is recommended to minimize water-dependent degradation pathways.[6][20]

  • Possible Cause: mRNA degradation due to exposure to RNases or high temperatures.

    • Solution: Ensure all buffers and equipment are RNase-free. Store formulations at appropriate low temperatures. Lyophilization has been shown to preserve mRNA integrity over extended periods.[23]

Problem 3: Loss of in vitro or in vivo activity after storage.

A decrease in the biological activity of the LNP formulation is the ultimate indicator of instability.

  • Possible Cause: A combination of LNP aggregation and mRNA degradation.

    • Solution: Review all aspects of your formulation and storage protocol. Implement the use of cryoprotectants, optimize storage temperature, and consider lyophilization for long-term stability.

  • Possible Cause: Changes in LNP structure upon reconstitution after lyophilization.

    • Solution: Ensure the lyophilization cycle and the reconstitution method are optimized. The choice and concentration of lyoprotectants are critical for maintaining the LNP structure during freeze-drying and rehydration.[11][24]

Data on LNP Stability with Cryoprotectants

CryoprotectantConcentration (w/v)Storage ConditionDurationOutcome on LNP SizeReference
Sucrose5%Liquid Nitrogen> 3 monthsMaintained mRNA delivery efficiency[22]
Trehalose5%Liquid Nitrogen> 3 monthsMaintained mRNA delivery efficiency[22]
Sucrose10%Lyophilized, 4°C24 weeksNo significant change in physicochemical properties[18][19]
Sucrose10%Lyophilized, 25°C12 weeksNo significant change in physicochemical properties[18][19]
Maltose10%Lyophilized, 4°C24 weeksNo significant change in physicochemical properties[11]
Betaine (B1666868) + Trehalose25 mg/mL eachFreeze-thaw cyclesMultiple cyclesMinimal changes in size and mRNA encapsulation[3]

Key Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

  • Objective: To assess the size distribution and homogeneity of the LNP suspension.

  • Methodology:

    • Equilibrate the DLS instrument and the LNP sample to room temperature.

    • Dilute the LNP stock solution in an appropriate buffer (e.g., RNase-free PBS, pH 7.4) to a suitable concentration for DLS measurement (typically a 1:100 dilution).[16]

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature at 25°C, acquisition time of 3 seconds, 25 acquisitions).[25]

    • Perform the measurement in triplicate to ensure reproducibility.

    • Analyze the data to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population of nanoparticles.[16]

2. RiboGreen Assay for mRNA Encapsulation Efficiency

  • Objective: To determine the percentage of mRNA that is successfully encapsulated within the LNPs.

  • Methodology:

    • Prepare two sets of LNP samples diluted in RNase-free TE buffer.

    • To one set of samples, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.[16] This will measure the total mRNA content.

    • The other set of samples without the surfactant will be used to measure the amount of free (unencapsulated) mRNA.

    • Prepare a standard curve of known mRNA concentrations.

    • Add the Quant-iT RiboGreen reagent to both the samples and the standards.

    • Incubate in the dark for a few minutes.

    • Measure the fluorescence using a microplate reader.

    • Calculate the concentration of free and total mRNA from the standard curve.

    • Determine the encapsulation efficiency (EE%) using the following formula: EE% = (Total mRNA - Free mRNA) / Total mRNA * 100

Visual Guides

LNP_Stability_Factors cluster_formulation Formulation Components cluster_storage Storage & Handling cluster_stability LNP Stability Outcomes C14_490 This compound (Ionizable Lipid) Aggregation Aggregation / Size Increase C14_490->Aggregation pH dependent Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->Aggregation PEG_Lipid PEG-Lipid PEG_Lipid->Aggregation prevents mRNA mRNA Cargo Temperature Temperature Temperature->Aggregation Leakage mRNA Leakage / Degradation Temperature->Leakage Cryoprotectants Cryoprotectants (Sucrose, Trehalose) Cryoprotectants->Aggregation prevents Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Aggregation Freeze_Thaw->Leakage Lyophilization Lyophilization Lyophilization->Aggregation prevents Lyophilization->Leakage prevents Potency Loss of Potency Aggregation->Potency Leakage->Potency

Caption: Key factors influencing the stability of this compound LNPs.

Troubleshooting_Workflow Start Start: LNP Instability Observed Check_Size Measure Size/PDI with DLS Start->Check_Size Size_Increased Size/PDI Increased? Check_Size->Size_Increased Check_EE Measure Encapsulation Efficiency Size_Increased->Check_EE No Add_Cryo Action: Add/Optimize Cryoprotectant Size_Increased->Add_Cryo Yes EE_Decreased EE Decreased? Check_EE->EE_Decreased Optimize_Temp Action: Optimize Storage Temperature EE_Decreased->Optimize_Temp Yes Consider_Lyo Action: Consider Lyophilization EE_Decreased->Consider_Lyo Yes End End: Stability Improved EE_Decreased->End No Add_Cryo->Optimize_Temp Optimize_Temp->Consider_Lyo Optimize_Temp->End Check_RNAse Action: Ensure RNase-free conditions Consider_Lyo->Check_RNAse Check_RNAse->End

Caption: Troubleshooting workflow for this compound LNP instability issues.

References

Technical Support Center: C14-490 Lipid Nanoparticle (LNP) Formulation and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C14-490 lipid nanoparticles. The information provided addresses common issues encountered during experimental workflows and the impact of lipid component ratios on LNP performance.

Troubleshooting Guide

Issue 1: Low mRNA/siRNA Encapsulation Efficiency (<80%)

Possible Cause: Suboptimal molar ratio of the ionizable lipid (this compound) to the nucleic acid cargo. The electrostatic interaction between the positively charged ionizable lipid at acidic pH and the negatively charged nucleic acid is crucial for efficient encapsulation.[1]

Suggested Solution:

  • Optimize the N/P Ratio: The N/P ratio, which represents the molar ratio of protonatable amines in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a critical parameter.[2] For this compound LNPs, a systematic optimization of this ratio is recommended.

  • Adjust Lipid Ratios: Increasing the molar percentage of the this compound lipid relative to other components can enhance encapsulation. For instance, increasing the cationic lipid content from 40 to 60 mol% has been shown to improve the efficacy of siRNA-LNP systems.[3]

  • Ensure Proper pH of Buffers: The ionizable lipid this compound (pKa = 5.94) requires an acidic buffer (e.g., citrate (B86180) buffer at pH 4.0) during the formulation process to ensure it is positively charged and can effectively complex with the nucleic acid cargo.[4][5]

Issue 2: LNP Aggregation and High Polydispersity Index (PDI > 0.2)

Possible Causes:

  • Insufficient PEG-Lipid Content: PEGylated lipids are included in LNP formulations to provide a hydrophilic corona that prevents aggregation and stabilizes the nanoparticles.[6]

  • Inappropriate Storage Conditions: LNPs can be sensitive to storage temperature and freeze-thaw cycles, which can lead to aggregation.[7][8]

Suggested Solutions:

  • Optimize PEG-Lipid Molar Ratio: While essential for stability, the PEG-lipid content needs to be optimized. A typical starting point is 1.5 mol%. Increasing the PEG-lipid percentage can lead to smaller particle sizes.[1] However, excessive PEGylation can hinder cellular uptake and endosomal escape.[6]

  • Control Storage and Handling: For aqueous suspensions, refrigeration at 2°C is often more effective for maintaining stability over long periods than freezing or room temperature storage.[7][8] If lyophilization is necessary, the use of cryoprotectants like trehalose (B1683222) or sucrose (B13894) is recommended to prevent aggregation upon reconstitution.[7][8]

Issue 3: Poor In Vitro Transfection Efficiency

Possible Causes:

  • Suboptimal Helper Lipid Ratio: Helper lipids, such as DOPE or DSPC, play a crucial role in membrane fusion and endosomal escape.[6] An improper ratio can lead to the LNP being trapped in the endosome.

  • Excessive PEG-Lipid Shielding: While PEGylation aids stability, the hydrophilic layer can sterically hinder the interaction of the LNP with the cell membrane, reducing uptake.[6] PEG-lipids with shorter acyl chains (like C14 in DMG-PEG) are designed to dissociate from the LNP surface, which can enhance cellular uptake.[6][9]

Suggested Solutions:

  • Optimize Helper Lipid Content: Systematically vary the molar ratio of the helper lipid (e.g., DOPE or DSPC) and cholesterol. The inclusion of helper lipids is vital for the stable encapsulation of siRNA and LNP function.[10]

  • Adjust PEG-Lipid Percentage: A bell-shaped relationship between PEG content and transfection efficiency has been observed, with an optimal percentage for in vitro transfection (e.g., 1.5% DMG-PEG2000 in one study).[6]

  • Consider PEG-Lipid Acyl Chain Length: The use of a PEG-lipid with a C14 tail (like DMG-PEG) is intended to facilitate its detachment from the LNP surface, which can improve transfection efficiency compared to PEG-lipids with longer, more stable acyl chains.[6]

Issue 4: Low In Vivo Efficacy

Possible Causes:

  • Rapid Clearance from Circulation: LNPs can be cleared by the reticuloendothelial system (RES). The PEG-lipid content influences the circulation half-life.

  • Discrepancy Between In Vitro and In Vivo Optimal Formulations: The optimal lipid ratios for in vitro transfection may not be the same as for in vivo delivery due to the complexities of the biological environment.[6]

Suggested Solutions:

  • Optimize PEG-Lipid for In Vivo Performance: Higher PEG-lipid concentrations (e.g., 5% DMG-PEG2000 in one study) may be required for improved stability and prolonged circulation in vivo, even if this reduces uptake in vitro.[6]

  • Consider PEG-Lipid Anchor Length: The length of the lipid anchor for the PEG moiety affects how long it remains associated with the LNP. Longer acyl chains (e.g., C18 in DSPE-PEG) lead to longer circulation times, while shorter chains (C14 in DMG-PEG) can lead to faster clearance but potentially better cellular uptake at the target site.[1][11]

Frequently Asked Questions (FAQs)

Q1: What are the typical lipid components of a this compound LNP formulation?

A1: A standard this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid: this compound, which is responsible for encapsulating the nucleic acid cargo and facilitating endosomal escape.[4]

  • Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), which aids in the structural integrity and fusogenicity of the LNP.[6][10]

  • Cholesterol: A structural lipid that helps to stabilize the nanoparticle membrane and regulate its fluidity.[6]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (e.g., DMG-PEG 2000), which provides a hydrophilic shield to prevent aggregation and prolong circulation time.[6]

Q2: How do the molar ratios of the lipid components affect the physicochemical properties of this compound LNPs?

A2: The molar ratios of the lipid components significantly influence the size, polydispersity index (PDI), and encapsulation efficiency of LNPs. For example, increasing the PEG-lipid content tends to decrease particle size.[1] The ratio of the ionizable lipid to the other components is a key determinant of nucleic acid encapsulation efficiency.

Q3: What is the recommended method for preparing this compound LNPs?

A3: Microfluidic mixing is a widely used and recommended method for the reproducible formulation of LNPs.[12] This technique involves the rapid mixing of an organic phase containing the dissolved lipids with an aqueous phase containing the nucleic acid cargo at a controlled flow rate. This process leads to the self-assembly of the LNPs with uniform size and high encapsulation efficiency.

Q4: How can I characterize the formulated this compound LNPs?

A4: The following are standard characterization techniques for LNPs:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[6]

  • Zeta Potential: Determined using laser Doppler velocimetry to assess the surface charge of the nanoparticles.

  • Encapsulation Efficiency: Often quantified using a fluorescent dye-based assay, such as the RiboGreen assay, which measures the amount of encapsulated nucleic acid relative to the total amount.

Quantitative Data Summary

Table 1: Impact of PEG-Lipid (DMG-PEG) Content on LNP Physicochemical Properties and Performance

DMG-PEG (mol%)Particle Size (nm)PDIIn Vitro Transfection EfficiencyIn Vivo Transgene Expression
0.1 - 1.5< 200Not specifiedOptimal at 1.5%Lower
5> 200Not specifiedLowerHighest
10> 200Not specifiedLowerLower
Data derived from a study on a self-synthesized ionizable lipid, with trends consistent for ALC-0315-based LNPs.[6]

Table 2: DOE-Optimized this compound LNP Formulations for Gene Editing Cargo Delivery

FormulationDescriptionIn Vivo Performance
A0Initial FormulationBaseline
B5Optimized FormulationThreefold greater insertions and deletions (indels) at the intended locus in the fetal liver compared to A0 LNPs.
Based on a Design of Experiments (DOE) approach to optimize excipient molar ratios.[12]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing
  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve the desired stock concentrations.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA or siRNA cargo in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Combine the lipid stock solutions in ethanol to achieve the target molar ratios.

    • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through a microfluidic mixing device (e.g., a herringbone micromixer) at a controlled flow rate ratio (e.g., 3:1 aqueous to organic phase).[2][12]

  • Downstream Processing:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the buffer.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of LNP Size and PDI by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted LNP sample in a cuvette and insert it into the instrument.

    • Perform the measurement to obtain the intensity-weighted particle size distribution and the polydispersity index (PDI).

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stocks (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Stocks->Mixing NA_Solution Prepare Nucleic Acid Solution (mRNA/siRNA) in Acidic Buffer NA_Solution->Mixing Dialysis Dialysis (Buffer Exchange) Mixing->Dialysis Filtration Sterile Filtration Dialysis->Filtration DLS DLS (Size, PDI) Filtration->DLS Zeta Zeta Potential Filtration->Zeta Encapsulation Encapsulation Efficiency Filtration->Encapsulation

Caption: Experimental workflow for this compound LNP formulation and characterization.

Lipid_Ratio_Impact cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance Lipid_Ratios Lipid Molar Ratios (this compound, Helper, Cholesterol, PEG-Lipid) Size_PDI Particle Size & PDI Lipid_Ratios->Size_PDI Encapsulation Encapsulation Efficiency Lipid_Ratios->Encapsulation Stability Stability / Aggregation Lipid_Ratios->Stability Uptake Cellular Uptake Size_PDI->Uptake Stability->Uptake Escape Endosomal Escape Uptake->Escape Efficacy Transfection Efficacy Escape->Efficacy

Caption: Impact of lipid ratios on LNP properties and performance.

LNP_Uptake_Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1 Cell_Membrane Cell Membrane Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome 2 Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3 Protonation This compound Protonation Late_Endosome->Protonation 4 Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization 5 Release mRNA/siRNA Release to Cytosol Membrane_Destabilization->Release 6

Caption: Cellular uptake and endosomal escape pathway for this compound LNPs.

References

C14-490 LNP Scale-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the production of C14-490 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it used in LNP formulations?

This compound is an ionizable cationic lipid with a pKa of 5.94.[1][2][3] It is a key component in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA, in vivo.[2] Its ionizable nature is crucial for encapsulating the nucleic acid payload at a low pH and facilitating its release into the cytoplasm of target cells following endocytosis. This compound containing LNPs have been utilized for in utero gene editing of hematopoietic stem cells.[1][3]

Q2: We are observing a significant increase in LNP particle size and polydispersity index (PDI) upon scaling up our this compound formulation. What are the potential causes and solutions?

This is a common challenge in LNP manufacturing scale-up. Several factors can contribute to this issue:

  • Inadequate Mixing Efficiency: The mixing process is critical for controlling LNP self-assembly. Mixing techniques that work well at the lab scale, such as vortexing or using small-scale microfluidic chips, may not provide the same level of rapid and homogenous mixing required for larger volumes.[4][5] This can lead to the formation of larger, more heterogeneous particles.

  • Changes in Flow Rates: As you scale up, the flow rates of the lipid and aqueous phases need to be carefully optimized.[5] A simple linear increase in flow rate may not be sufficient to maintain the same mixing conditions, potentially leading to variations in particle size.

  • Inconsistent Lipid Ratios: Maintaining precise molar ratios of all lipid components (this compound, helper lipids, PEG-lipid, and cholesterol) is essential for consistent LNP formation.[4] Any deviation during large-scale preparation can impact particle characteristics.

Troubleshooting Solutions:

  • Optimize Mixing Technology: For larger scale production, consider transitioning from benchtop methods to more robust and scalable mixing technologies like T-junction mixers or controlled microfluidic systems designed for higher throughput.[5]

  • Process Parameter Optimization: Systematically optimize critical process parameters such as total flow rate, flow rate ratio of aqueous to organic phase, and temperature.[6] Design of Experiments (DoE) can be a valuable tool for identifying the optimal parameter space for your scaled-up process.

  • Characterize Raw Materials: Ensure the quality and consistency of your raw materials, including the this compound lipid and other helper lipids, as variations can affect LNP formation.[4]

Q3: Our mRNA encapsulation efficiency is decreasing at a larger scale. How can we address this?

A drop in encapsulation efficiency during scale-up can be attributed to several factors:

  • Suboptimal pH: The pH of the aqueous buffer used to dissolve the mRNA is critical for the electrostatic interaction with the ionizable lipid this compound. Inconsistent pH control in larger volumes can lead to reduced encapsulation.

  • Inefficient Mixing: Similar to the particle size issue, poor mixing can result in a non-uniform distribution of mRNA and lipids, leading to a portion of the mRNA not being efficiently encapsulated.

  • mRNA Degradation: Longer processing times at a larger scale could expose the mRNA to potential degradation by RNases if sterile conditions are not strictly maintained.[4]

Troubleshooting Solutions:

  • Strict pH Control: Implement robust pH monitoring and control systems for your buffer preparation and throughout the formulation process.

  • Improve Mixing Dynamics: Ensure your mixing system provides rapid and efficient mixing to facilitate the interaction between the positively charged lipids and the negatively charged mRNA.

  • Aseptic Processing: Maintain a sterile and RNase-free environment throughout the entire manufacturing process to prevent mRNA degradation.[4]

Data on this compound LNP Formulation

While specific comparative data on this compound LNP scale-up is limited in the public domain, the following table summarizes typical characterization parameters for this compound LNPs at a research scale. This can serve as a benchmark for your own scale-up efforts.

ParameterTypical ValueCharacterization TechniqueReference
Particle Size (Diameter) ~80 - 120 nmDynamic Light Scattering (DLS)[7]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[7]
Zeta Potential Varies with pHElectrophoretic Light Scattering (ELS)[8]

Experimental Protocols

This compound LNP Formulation using Microfluidics (Lab Scale)

This protocol describes a general method for formulating this compound LNPs at a laboratory scale using a microfluidic mixing device.

Materials:

  • This compound ionizable lipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., encoding a reporter protein like GFP)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringe pumps

Methodology:

  • Lipid Stock Preparation: Prepare a stock solution of this compound, cholesterol, DOPE, and C14-PEG2000 in ethanol at a specific molar ratio (e.g., 35:46.5:16:2.5).[7]

  • mRNA Solution Preparation: Dissolve the mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the desired flow rates on the syringe pumps. The flow rate ratio will influence the final LNP properties.

    • Pump the two solutions through the microfluidic mixing chip where they will rapidly mix, leading to the self-assembly of LNPs.

  • Dilution and Neutralization: Collect the LNP solution and immediately dilute it with PBS (pH 7.4) to raise the pH and stabilize the particles.

  • Purification: Remove the ethanol and unencapsulated mRNA using a suitable method such as tangential flow filtration (TFF) or dialysis against PBS.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Analyze the LNPs for particle size, PDI, and encapsulation efficiency.

Characterization of this compound LNPs

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

    • The instrument will report the Z-average diameter (particle size) and the PDI.

b) mRNA Encapsulation Efficiency Measurement:

  • Technique: RiboGreen Assay

  • Procedure:

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA fluorescence) - (Free mRNA fluorescence)] / (Total mRNA fluorescence) x 100

Visualizations

G cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Downstream Processing cluster_characterization Quality Control A Lipid Mixture (this compound, Cholesterol, DOPE, PEG-Lipid) in Ethanol C Rapid Mixing (e.g., Microfluidics) A->C B mRNA in Aqueous Buffer (low pH) B->C D Dilution & Neutralization (e.g., with PBS) C->D E Purification (e.g., TFF) D->E F Sterile Filtration E->F G Characterization (Size, PDI, Encapsulation) F->G

Caption: Experimental workflow for this compound LNP formulation.

G cluster_challenges Scale-Up Challenges cluster_causes Root Causes cluster_solutions Solutions C1 Increased Particle Size & PDI RC1 Inadequate Mixing C1->RC1 often due to RC2 Process Parameter Variability C1->RC2 can be from C2 Decreased Encapsulation Efficiency C2->RC1 often due to C2->RC2 can be from C3 Batch-to-Batch Inconsistency C3->RC2 caused by RC3 Raw Material Inconsistency C3->RC3 caused by S1 Scalable Mixing Technology RC1->S1 addressed by S2 Process Optimization (DoE) RC2->S2 addressed by S3 Raw Material Qualification RC3->S3 addressed by

Caption: Logical relationship of LNP scale-up challenges and solutions.

References

Technical Support Center: Optimizing In Vivo Delivery of C14-490 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the in-vivo delivery efficiency of C14-490 lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vivo application of this compound LNPs.

Q1: My this compound LNPs show low encapsulation efficiency. What are the potential causes and solutions?

Potential Causes:

  • Suboptimal Molar Ratios of Lipids: The ratio of ionizable lipid (this compound), helper lipid (e.g., DOPE), cholesterol, and PEGylated lipid is critical for efficient mRNA encapsulation.[1]

  • Poor Quality of RNA: Degraded or impure mRNA can hinder proper complexation with the lipid components.

  • Issues with Formulation Process: Inefficient mixing during microfluidic formulation can lead to incomplete LNP formation and poor encapsulation.

Solutions:

  • Optimize Lipid Ratios: A Design of Experiments (DOE) approach can systematically identify the optimal molar ratios of excipients.[1] For example, increasing the molar fraction of the ionizable lipid while decreasing the phospholipid, cholesterol, and PEG fractions has been shown to improve gene editing efficacy, which is often correlated with encapsulation.[1]

  • Ensure RNA Quality: Use high-quality, intact mRNA. Verify RNA integrity using methods like gel electrophoresis before formulation.

  • Standardize Formulation Protocol: Ensure consistent and rapid mixing of the lipid and aqueous phases. Microfluidic devices are recommended for reproducible LNP formation.[1]

Q2: I am observing high polydispersity (PDI) in my this compound LNP formulation. How can I improve the homogeneity?

Potential Causes:

  • Aggregation of Nanoparticles: Instability of the LNP formulation can lead to aggregation and a higher PDI.

  • Inconsistent Mixing Speed: Fluctuations in the flow rate during microfluidic mixing can result in a wider size distribution.

  • Inappropriate Storage Conditions: Storing LNPs at suboptimal temperatures or for extended periods can lead to changes in particle size and PDI.

Solutions:

  • Optimize PEGylated Lipid Content: The PEG-lipid component is crucial for stabilizing LNPs and preventing aggregation.[2] An optimal concentration is necessary, as too little can lead to instability and too much can hinder cellular uptake.

  • Control Mixing Parameters: Maintain a constant and optimized flow rate during microfluidic synthesis to ensure uniform particle formation.[3]

  • Proper Storage: Store LNP formulations at recommended temperatures (e.g., 4°C for short-term or -80°C for long-term storage) and use appropriate cryoprotectants if lyophilizing.[4][5]

Q3: The in vivo efficacy of my this compound LNPs is low, despite good in vitro transfection. What could be the reason?

Potential Causes:

  • Rapid Clearance from Circulation: LNPs can be quickly cleared by the mononuclear phagocytic system (MPS), reducing their circulation time and accumulation at the target site.[6]

  • Poor Endosomal Escape: Even if LNPs are taken up by target cells, inefficient endosomal escape will prevent the mRNA from reaching the cytoplasm to be translated.[3]

  • Lack of Targeting to Specific Tissues: Standard LNP formulations tend to accumulate in the liver.[6][7] If your target is an extrahepatic tissue, passive accumulation may be insufficient.

Solutions:

  • Optimize PEGylation: The density of the PEG coating can be adjusted to create a "stealth" effect, prolonging circulation time.[2] However, a balance must be struck, as dense PEGylation can reduce cellular uptake.

  • Incorporate Helper Lipids: Lipids like DOPE can promote the formation of a hexagonal phase in the endosome, facilitating membrane fusion and endosomal escape.[8]

  • Active Targeting: For extrahepatic targets, consider surface functionalization of the LNPs with ligands (e.g., antibodies, peptides) that bind to specific receptors on the target cells.[1][9] For instance, conjugating CD45 antibody fragments to this compound LNPs has been used to target hematopoietic stem cells.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting formulation for this compound LNPs?

A common starting molar ratio for this compound LNPs is 35:46.5:16:2.5 for the ionizable lipid (this compound), cholesterol, helper lipid (e.g., DOPE), and PEGylated lipid (e.g., C14-PEG2000), respectively.[1] However, this should be considered a starting point, and optimization is often necessary for specific applications.

Q2: How can I improve the targeting of this compound LNPs to tissues other than the liver?

Strategies to enhance extrahepatic delivery include:

  • Active Targeting: Conjugating targeting ligands to the LNP surface. For example, using antibody fragments that recognize cell-surface receptors on your target tissue.[1][10]

  • Modifying Lipid Composition: The choice of helper lipids and the incorporation of charged lipids can alter biodistribution. For instance, replacing DOPE with DSPC can decrease liver uptake and increase spleen distribution.[7]

  • Administration Route: The route of administration can influence LNP biodistribution. For example, intraperitoneal injections have been shown to increase pancreas distribution for some LNP formulations.[7]

Q3: What is the role of each component in a this compound LNP formulation?

Each component plays a crucial role:

  • This compound (Ionizable Lipid): This cationic lipid (pKa = 5.94) is essential for encapsulating the negatively charged mRNA and for facilitating endosomal escape.[11][12]

  • Helper Lipid (e.g., DOPE): These lipids aid in the structural integrity of the LNP and can promote membrane fusion, which is important for endosomal escape.[8]

  • Cholesterol: Cholesterol modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the nanoparticle.[2][8]

  • PEGylated Lipid (e.g., C14-PEG2000): This component forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[2][8]

Q4: How does the Design of Experiments (DOE) approach help in optimizing this compound LNP formulations?

DOE is a statistical method that allows for the systematic and efficient screening of a large formulation design space.[1][13] By varying multiple parameters simultaneously (e.g., molar ratios of the four lipid components), researchers can identify the optimal formulation with a reduced number of experiments compared to one-variable-at-a-time methods.[1] This approach has been successfully used to identify this compound LNP formulations with enhanced gene editing efficiency.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Unoptimized (A0) vs. Optimized (B5) this compound LNPs

ParameterUnoptimized (A0) LNPOptimized (B5) LNP
Encapsulation Efficiency85.4%96.5%
Polydispersity Index (PDI)0.240.10

Data sourced from a study on in utero gene editing.[1]

Table 2: Effect of CD45 Antibody Conjugation on this compound LNP Diameter

LNP TypeAverage Diameter
Untargeted this compound LNPNot specified, baseline
CD45-Targeted this compound LNP~20 nm increase relative to untargeted

Data sourced from a study on targeted delivery to hematopoietic stem cells.[1]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound ionizable lipid, cholesterol, DOPE (or another suitable helper lipid), and a PEGylated lipid (e.g., C14-PEG2000) in ethanol (B145695) to create individual stock solutions.[1][14]

  • Preparation of Organic Phase:

    • Combine the lipid stock solutions in an ethanol-based solvent at the desired molar ratio (e.g., 35:46.5:16:2.5).[1]

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA cargo in a low pH buffer, such as a 10 mM citrate (B86180) buffer, to ensure the ionizable lipid is protonated for efficient encapsulation.[1]

  • Microfluidic Mixing:

    • Load the organic phase and the aqueous phase into separate syringes.

    • Pump the two phases through a microfluidic mixing device (e.g., a herringbone micromixer) at a controlled flow rate to induce chaotic mixing and self-assembly of the LNPs.[1]

  • Purification:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA.

Protocol 2: Characterization of this compound LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNP formulation.

  • mRNA Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) * 100%.

  • Zeta Potential:

    • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization cluster_eval Evaluation prep_lipid Prepare Lipid (in Ethanol) mix Microfluidic Mixing prep_lipid->mix prep_mrna Prepare mRNA (in Aqueous Buffer) prep_mrna->mix char_size Size & PDI (DLS) mix->char_size char_ee Encapsulation Efficiency mix->char_ee char_zeta Zeta Potential mix->char_zeta invivo In Vivo Studies char_size->invivo char_ee->invivo char_zeta->invivo invitro In Vitro Studies invitro->invivo logical_relationship cluster_formulation Formulation Parameters cluster_properties Physicochemical Properties cluster_performance In Vivo Performance molar_ratio Lipid Molar Ratios size_pdi Size & PDI molar_ratio->size_pdi stability Stability molar_ratio->stability peg_content PEG Content peg_content->size_pdi peg_content->stability circulation Circulation Time peg_content->circulation targeting_ligand Targeting Ligand surface_charge Surface Charge targeting_ligand->surface_charge biodistribution Biodistribution targeting_ligand->biodistribution cellular_uptake Cellular Uptake size_pdi->cellular_uptake stability->circulation surface_charge->cellular_uptake circulation->biodistribution biodistribution->cellular_uptake endosomal_escape Endosomal Escape cellular_uptake->endosomal_escape efficacy Therapeutic Efficacy endosomal_escape->efficacy

References

Technical Support Center: C14-490 Lipid Nanoparticle Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing C14-490 lipid nanoparticle (LNP) toxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound LNPs while mitigating potential toxicity in vitro and in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is an ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs).[1] These LNPs are effective vehicles for delivering nucleic acid payloads, such as mRNA and sgRNA, for applications like in vivo gene editing of hematopoietic stem cells.[1][2]

Q2: What are the main factors contributing to this compound LNP toxicity?

A2: The toxicity of LNPs, including those formulated with this compound, is often associated with the ionizable lipid component, which can trigger innate immune responses.[3][4] Other factors include the overall LNP composition, particle size, surface charge, and the administered dose.[5] Excessive inflammation is a key concern, which can be initiated by the LNP itself, independent of the mRNA cargo.[6][7]

Q3: Which signaling pathways are activated by LNPs, potentially leading to toxicity?

A3: LNPs can activate innate immune signaling pathways. Key pathways include the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome.[4][8] Activation of these pathways can lead to the production of pro-inflammatory cytokines and subsequent inflammatory responses.

Q4: How can I optimize my this compound LNP formulation to reduce toxicity?

A4: Optimizing the molar ratios of the lipid components is crucial. For instance, increasing the molar fraction of the ionizable lipid (this compound) while decreasing the proportions of phospholipid, cholesterol, and PEG-lipid has been shown to enhance gene editing efficiency, which may correlate with optimizing the formulation for reduced toxicity.[2] Additionally, incorporating anti-inflammatory lipids into the formulation is an emerging strategy to mitigate immune activation.[9]

Troubleshooting Guides

In Vitro Troubleshooting
Issue Potential Cause Recommended Solution
High Cell Death in Culture LNP concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell type. Start with a wide range of concentrations.
Extended incubation time.Optimize the incubation period. For some cell types, a shorter exposure of 4-6 hours may be sufficient for uptake while minimizing toxicity.[10]
Serum interference in media.Serum components can interact with LNPs. Consider using serum-free or reduced-serum media during the initial LNP exposure period.[10]
Endotoxin contamination.Ensure all reagents, including the nucleic acid payload, are endotoxin-free.[10]
Low Transfection Efficiency with Low Toxicity Suboptimal LNP formulation.Re-evaluate the molar ratios of your LNP components. The ratio of ionizable lipid to the other components is critical for efficacy.[2]
Inefficient cellular uptake.Ensure the cell density is optimal (e.g., 0.5 to 1 million cells/mL for immune cells).[10] For certain cell types like T cells, activation prior to transfection can enhance uptake.[10]
Inconsistent Results Between Experiments Variability in cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before experiments.
Inconsistent LNP preparation.Strictly adhere to the LNP formulation protocol to ensure batch-to-batch consistency in particle size and encapsulation efficiency.
In Vivo Troubleshooting
Issue Potential Cause Recommended Solution
Signs of Acute Toxicity in Animals (e.g., weight loss, lethargy) The administered dose is too high.Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Start with a low dose (e.g., 0.1 mg/kg mRNA) and escalate.
Induction of a cytokine storm.Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the serum at early time points (e.g., 2-6 hours post-injection). Consider co-administration of an anti-inflammatory agent as an experimental control.[7]
Elevated Liver Enzymes (ALT, AST) Hepatotoxicity of the LNP formulation.Evaluate liver enzyme levels in the serum 24-48 hours post-injection.[11][12][13] If elevated, consider optimizing the LNP formulation to reduce liver accumulation or intrinsic toxicity.
Pre-existing inflammation in animal models.Be aware that pre-existing inflammatory conditions can be exacerbated by LNP administration.[7] Ensure animal models are healthy before starting experiments.
Low In Vivo Efficacy Poor biodistribution to the target organ.Characterize the biodistribution of your LNPs. Modifications to the PEG-lipid component can alter circulation time and organ targeting.[14]
Inhibition of mRNA translation due to immune response.The innate immune response triggered by the LNP can sometimes suppress mRNA translation.[3] Consider strategies to mitigate the initial inflammatory response.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound LNPs using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound LNPs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Prepare serial dilutions of your this compound LNPs in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a positive control for cell death (e.g., Triton X-100).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[15]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

In Vivo Toxicity Assessment

This protocol outlines a general procedure for evaluating the in vivo toxicity of this compound LNPs in a mouse model.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • This compound LNPs encapsulating the desired payload

  • Sterile PBS

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • Serum chemistry analyzer for liver enzymes (ALT, AST)

Procedure:

  • Acclimate animals to the facility for at least one week before the experiment.

  • Prepare the desired doses of this compound LNPs in sterile PBS. A common in vivo dose for this compound LNPs is 1 mg/kg of mRNA.[2]

  • Administer the LNPs to the mice via the desired route (e.g., intravenous tail vein injection). Include a control group receiving PBS only.

  • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

  • At predetermined time points (e.g., 6, 24, and 48 hours post-injection), collect blood samples.

  • Process the blood to separate the serum.

  • Use a portion of the serum to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[16]

  • Use another portion of the serum to measure the levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using a serum chemistry analyzer.[16]

  • At the end of the study, euthanize the animals and perform necropsy. Collect major organs (liver, spleen, lungs, kidneys, heart) for histopathological analysis.[16]

Visualizations

experimental_workflow cluster_in_vitro In Vitro Toxicity Assessment cluster_in_vivo In Vivo Toxicity Assessment vitro_start Seed Cells vitro_treat Treat with this compound LNPs (Dose-Response) vitro_start->vitro_treat vitro_incubate Incubate (Time-Course) vitro_treat->vitro_incubate vitro_assay Perform Viability Assay (e.g., MTT, LDH) vitro_incubate->vitro_assay vitro_data Analyze Data (Determine IC50) vitro_assay->vitro_data vivo_start Administer this compound LNPs to Mice (Dose-Ranging) vivo_monitor Monitor Clinical Signs (Weight, Behavior) vivo_start->vivo_monitor vivo_blood Blood Collection (Time-Points) vivo_monitor->vivo_blood vivo_histo Histopathology of Organs vivo_monitor->vivo_histo vivo_analysis Analyze Serum: - Cytokines (ELISA) - Liver Enzymes (ALT, AST) vivo_blood->vivo_analysis

Caption: General experimental workflow for assessing this compound LNP toxicity.

signaling_pathways cluster_cell Immune Cell cluster_downstream Downstream Signaling lnp This compound LNP tlr4 TLR4 lnp->tlr4 nlrp3 NLRP3 Inflammasome lnp->nlrp3 (potential) nfkb NF-κB Activation tlr4->nfkb caspase1 Caspase-1 Activation nlrp3->caspase1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines caspase1->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Key signaling pathways in LNP-induced immune response.

References

Technical Support Center: Design of Experiments (DOE) for C14-490 LNP Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of C14-490 lipid nanoparticle (LNP) formulations using Design of Experiments (DOE). This guide is intended for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting strategies encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial critical quality attributes (CQAs) I should define for my this compound LNP formulation?

A1: The foundational CQAs for any LNP-based RNA delivery system are essential for ensuring safety, efficacy, and stability.[1] For a this compound LNP formulation, you should prioritize the following:

  • Particle Size (Z-average): Directly impacts biodistribution, cellular uptake, and immunogenicity. A common target is between 80-150 nm.[2][3]

  • Polydispersity Index (PDI): Measures the homogeneity of the particle population. A PDI value below 0.2 is generally considered acceptable, indicating a narrow size distribution.[1][2][3]

  • Encapsulation Efficiency (%EE): The percentage of mRNA successfully encapsulated within the LNPs. High EE is critical for therapeutic potency and minimizing effects from free RNA.[4][1]

  • Zeta Potential: Indicates the surface charge of the LNPs. While not always a CQA for release, it is crucial for understanding stability and interactions with biological components.[1][5]

  • Potency/Transfection Efficiency: The ultimate measure of the formulation's biological activity, assessed via in vitro or in vivo protein expression.[4][6]

Q2: I am starting a DOE for this compound LNP optimization. Which formulation factors (variables) should I investigate?

A2: A successful DOE begins with selecting the most influential factors. For this compound LNPs, these typically include the molar ratios of the lipid components and the ratio of lipids to your mRNA payload.[7][8]

  • Molar Ratio of this compound: The ionizable lipid is critical for RNA encapsulation and endosomal escape. Varying its molar percentage is a key parameter.[7][8]

  • Helper Lipid Molar Ratio: Phospholipids like DOPE or DSPC contribute to the LNP structure and stability. The choice between them and their ratio can significantly affect performance.

  • Cholesterol Molar Ratio: Cholesterol is vital for stabilizing the lipid bilayer and facilitating membrane fusion.[7]

  • PEG-Lipid Molar Ratio: The PEG-lipid controls particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.[7][9]

  • N/P Ratio: The ratio of the total moles of nitrogen atoms in the ionizable lipid (this compound) to the total moles of phosphate (B84403) groups in the mRNA. This ratio is crucial for effective encapsulation.

A screening DOE, such as a fractional factorial or an orthogonal array design, can efficiently evaluate the impact of these variables.[7]

Q3: My LNP formulations are showing high PDI values (>0.3). What are the common causes and how can I troubleshoot this?

A3: A high PDI indicates a heterogeneous population of nanoparticles, which can lead to inconsistent results. Common causes include:

  • Suboptimal Mixing/Flow Rates: In microfluidic synthesis, inconsistent or suboptimal total flow rates and flow rate ratios between the lipid-ethanol and mRNA-aqueous phases are a primary cause of high PDI.[1] Ensure your microfluidic system is functioning correctly and that flow is stable.

  • Poor Lipid Quality or Solubility: Ensure all lipid components are fully dissolved in the ethanol (B145695) phase before mixing. Precipitated lipids will lead to larger, irregular particles.

  • Inappropriate Molar Ratios: Certain combinations of lipid molar ratios can lead to unstable particle formation. Your DOE should help identify a more robust design space.

  • Aggregation Post-Formation: LNPs can aggregate after formation, especially before the PEG-lipid has fully stabilized the surface. Ensure prompt and efficient dialysis or purification to remove ethanol.

Troubleshooting Steps:

  • Verify the stability and calibration of your microfluidic pump.

  • Confirm complete dissolution of all lipids in ethanol. Gentle warming may be required.

  • Analyze the results of your DOE to identify factor settings that lead to lower PDI.

  • Optimize your purification process (e.g., tangential flow filtration) to efficiently remove ethanol and unencapsulated components.[10]

Q4: My encapsulation efficiency is low. How can I improve it?

A4: Low encapsulation efficiency reduces the therapeutic dose and can introduce confounding effects from unprotected mRNA.

  • N/P Ratio Optimization: This is one of the most critical factors. A low N/P ratio may not provide enough positive charge to complex with the negatively charged mRNA. Systematically test a range of N/P ratios (e.g., 3 to 10).

  • pH of the Aqueous Buffer: The ionizable lipid this compound (pKa ≈ 5.94) requires an acidic environment (typically pH 4.0-5.0) to be positively charged and effectively bind to mRNA during formulation.[11][12] Verify the pH of your citrate (B86180) or acetate (B1210297) buffer.

  • Mixing Process: Efficient and rapid mixing is key to trapping the mRNA before lipids assemble into stable structures. Microfluidic mixing is generally superior to manual methods for this reason.

  • Lipid Composition: The molar ratio of this compound itself is crucial. Studies have shown that increasing the molar fraction of the ionizable lipid can enhance encapsulation.[8]

Q5: The in vitro/in vivo potency of my optimized this compound LNP formulation is lower than expected. What should I investigate?

A5: Low potency despite good physical characteristics (size, PDI, EE) often points to issues with intracellular delivery or mRNA integrity.

  • Endosomal Escape: The primary role of this compound is to facilitate endosomal escape. The molar ratio of this compound and the helper lipid can significantly influence this process. Some studies suggest that higher molar fractions of the ionizable lipid improve gene editing efficacy, indicating better delivery.[8]

  • mRNA Integrity: Verify the integrity of your mRNA before and after encapsulation using methods like capillary electrophoresis.[6] Degradation during formulation or storage will lead to a loss of function.

  • PEG-Lipid Shedding: The PEG-lipid, while essential for stability, can hinder cellular uptake. Using a PEG-lipid with a shorter lipid anchor (like C14-PEG) can allow for faster shedding post-administration, unmasking the LNP surface for cellular interaction.[13]

  • LNP Stability: The formulation may not be stable under experimental conditions (e.g., in cell culture media or plasma). Assess stability by incubating the LNPs under relevant conditions and re-measuring size and PDI over time.[14][15]

Data Presentation: DOE for this compound LNP Optimization

The following tables represent hypothetical data from a DOE study aimed at optimizing this compound LNPs, based on findings from published research.[7][8] An orthogonal array design (e.g., L16) could be used to efficiently screen the design space.

Table 1: Factors and Levels for this compound LNP DOE

Factor Level 1 Level 2 Level 3 Level 4
A: this compound (mol%) 30 40 50 60
B: Helper Lipid (mol%) 10 15 20 25
C: Cholesterol (mol%) 20 25 30 35

| D: PEG-Lipid (mol%) | 0.5 | 1.0 | 1.5 | 2.0 |

Note: The sum of molar percentages for each run must equal 100%. The design would select specific combinations of these levels.

Table 2: Example DOE Run Results and CQA Measurements

Run This compound (mol%) Helper Lipid (mol%) Cholesterol (mol%) PEG-Lipid (mol%) Size (nm) PDI %EE
1 30 10 58.5 1.5 125 0.18 85
2 40 15 43.0 2.0 110 0.15 92
3 50 20 28.5 1.5 95 0.11 96
4 60 10 29.0 1.0 88 0.10 98
... ... ... ... ... ... ... ...

| 16 | ... | ... | ... | ... | ... | ... | ... |

Analysis of this data would reveal trends, such as increasing this compound and decreasing cholesterol leading to improved performance, as suggested by published studies.[7]

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

Objective: To formulate this compound LNPs encapsulating mRNA using a microfluidic device.

Materials:

  • This compound ionizable lipid

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG-2000)

  • mRNA cargo

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Microfluidic mixing device and pumps (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution (Organic Phase): a. Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to achieve a final total lipid concentration (e.g., 12.5 mM). b. Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Prepare mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N/P ratio and flow rates.

  • Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes. c. Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (FRR) of aqueous to organic phase (e.g., 3:1). d. Initiate pumping to mix the two phases, collecting the resulting LNP solution.

  • Purification and Buffer Exchange: a. Immediately purify the collected LNP solution to remove ethanol and unencapsulated mRNA. b. Dialysis: Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes. c. TFF: Alternatively, use a TFF system for faster and more scalable purification and concentration.[10]

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound LNPs

Objective: To measure the key CQAs of the formulated LNPs.

  • Size and PDI Measurement (Dynamic Light Scattering - DLS): [10] a. Dilute a small aliquot of the LNP solution in PBS (pH 7.4). b. Measure the Z-average diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). c. Perform measurements in triplicate.

  • Encapsulation Efficiency (%EE) Measurement (RiboGreen Assay): a. Prepare two sets of samples from the LNP formulation. b. In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all mRNA. This measures total mRNA. c. The second set remains intact to measure only the amount of free (unencapsulated) mRNA. d. Add RiboGreen reagent to both sets and measure fluorescence (Excitation ~480 nm, Emission ~520 nm). e. Calculate %EE using the formula: %EE = (Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence * 100

Visualizations

DOE_Workflow cluster_0 1. Define Experimental Goal cluster_1 2. Design of Experiment cluster_2 3. Execution & Characterization cluster_3 4. Analysis & Optimization Define_CQAs Define CQAs (Size, PDI, %EE) Select_Factors Select Factors & Levels (Lipid Ratios, N/P Ratio) Define_CQAs->Select_Factors Choose_Design Choose DOE Design (e.g., Orthogonal Array) Select_Factors->Choose_Design Formulation Formulate LNP Library (Microfluidic Mixing) Choose_Design->Formulation Characterization Measure CQAs (DLS, RiboGreen) Formulation->Characterization Analysis Statistical Analysis (Identify Key Factors) Characterization->Analysis Optimization Identify Optimal Formulation & Confirm Results Analysis->Optimization

Caption: Workflow for DOE-based optimization of this compound LNPs.

LNP_Formation_Troubleshooting cluster_PDI High PDI (>0.3) cluster_EE Low Encapsulation Efficiency Start Problem Identified PDI_Check_Mixing Check Microfluidic Flow Rates & Stability Start->PDI_Check_Mixing High PDI EE_Check_pH Verify Aqueous Buffer pH (4.0-5.0) Start->EE_Check_pH Low %EE PDI_Check_Lipids Verify Lipid Solubility in Ethanol PDI_Check_Mixing->PDI_Check_Lipids PDI_Check_Ratios Analyze DOE for Stable Lipid Ratios PDI_Check_Lipids->PDI_Check_Ratios Solution Solution PDI_Check_Ratios->Solution Refine Formulation EE_Check_NP Optimize N/P Ratio EE_Check_pH->EE_Check_NP EE_Check_Lipid Increase this compound mol% EE_Check_NP->EE_Check_Lipid EE_Check_Lipid->Solution

Caption: Troubleshooting guide for common this compound LNP formulation issues.

References

Validation & Comparative

A Head-to-Head Comparison of C14-490 and SM-102 for mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Ionizable Lipids in mRNA Delivery

The advent of mRNA-based therapeutics and vaccines has placed a significant spotlight on the critical role of delivery vehicles, particularly lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating and facilitating the intracellular delivery of mRNA. Among the numerous ionizable lipids developed, SM-102, a key component in the Moderna COVID-19 vaccine, has become a benchmark for efficiency. This guide provides a comparative analysis of SM-102 and another notable ionizable lipid, C14-490, focusing on their mRNA delivery efficiency, supported by experimental data and detailed protocols.

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize the key performance parameters of LNPs formulated with this compound and SM-102 from various studies. It is important to note that variations in experimental conditions (e.g., cell types, animal models, mRNA cargo, and LNP composition) can influence the results.

Table 1: In Vitro mRNA Delivery Efficiency

Ionizable LipidCell LineReporter mRNATransfection EfficiencyCitation
SM-102 Jurkat & THP-1eGFP~100% positive cells[1]
SM-102 HEK293TeGFPHigh expression[2]
SM-102 A549 & Huh7LuciferaseDose-dependent increase in luminescence[3]
This compound Jurkat-GFPSpCas9 mRNA & sgRNA8-fold higher gene editing vs. unoptimized LNP[4]

Table 2: In Vivo mRNA Delivery Efficiency

Ionizable LipidAnimal ModelReporter mRNAPrimary Organ of ExpressionObserved Expression LevelsCitation
SM-102 BALB/c MiceLuciferaseLiverHigh luciferase activity[1]
SM-102 C57BL/6 MiceLuciferaseMuscle (intramuscular injection)Comparable to iso-A11B5C1 LNP at injection site[5]
SM-102 C57BL/6 MiceLuciferaseLiver, Spleen (intramuscular injection)Significant off-target expression[5]
This compound BALB/c MiceCre recombinaseFetal Liver (in utero delivery)50% of fetal hepatocytes transfected[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in this guide.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device.

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or SM-102), phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to achieve the desired stock concentrations.[4][6]

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA cargo (e.g., encoding luciferase or another protein of interest) in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0).[5]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous mRNA solution into another.

    • Set the flow rates on the microfluidic mixing device to achieve the desired ratio of aqueous to organic phase (typically 3:1).

    • The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.

  • Downstream Processing:

    • The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.[6]

    • The final LNP formulation can be sterile-filtered through a 0.22 µm filter.

A common molar ratio for SM-102 LNPs is 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[6] For this compound LNPs, a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:C14-PEG2000) has been reported.[4]

In Vitro Transfection Assay

This assay evaluates the ability of LNPs to deliver functional mRNA to cells in culture.

  • Cell Seeding:

    • Plate the desired cell line (e.g., HEK293T, HeLa, or a relevant immune cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.[7][8]

  • LNP Treatment:

    • Dilute the mRNA-LNPs in complete cell culture medium to the desired concentrations.

    • Remove the old medium from the cells and add the LNP-containing medium.[7]

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.[7]

  • Quantification of Protein Expression:

    • If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.[8]

    • If using a fluorescent reporter like eGFP, analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.[1]

In Vivo mRNA Delivery and Biodistribution Assay

This experiment assesses the efficiency and organ-specific delivery of mRNA-LNPs in a living organism.

  • Animal Model:

    • Typically, BALB/c or C57BL/6 mice are used.[1][5]

  • LNP Administration:

    • Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular). The dosage is calculated based on the amount of encapsulated mRNA.[8]

  • In Vivo Imaging:

    • If using a luciferase reporter, inject the mice with a luciferin (B1168401) substrate at a specified time point post-LNP administration (e.g., 6, 24, 48 hours).

    • Anesthetize the mice and image the bioluminescence signal using an in vivo imaging system (IVIS) to determine the location and intensity of protein expression.[8][9]

  • Ex Vivo Organ Analysis:

    • After the final imaging time point, euthanize the mice and dissect the major organs (liver, spleen, lungs, heart, kidneys).

    • Image the individual organs to quantify the bioluminescence in each tissue, providing a detailed biodistribution profile.[1]

Signaling Pathways and Experimental Workflows

The efficiency of mRNA delivery by LNPs is critically dependent on their ability to escape the endosome and release their mRNA cargo into the cytoplasm.

Endosomal Escape Signaling Pathway

The acidic environment of the endosome is the key trigger for the endosomal escape of ionizable lipid-based LNPs.

Endosomal_Escape cluster_cell Target Cell LNP LNP (Neutral Charge at Physiological pH) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Endosomal Escape (Protonation of Ionizable Lipid) Translation Protein Translation mRNA_Release->Translation

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow for In Vivo mRNA Delivery Efficiency

The following diagram outlines the typical workflow for assessing the in vivo performance of mRNA-LNP formulations.

InVivo_Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. Physicochemical Characterization (Size, PDI, Encapsulation Efficiency) Formulation->Characterization Administration 3. Animal Administration (e.g., IV, IM Injection) Characterization->Administration Imaging 4. In Vivo Bioluminescence Imaging (IVIS) Administration->Imaging ExVivo 5. Ex Vivo Organ Imaging and Analysis Imaging->ExVivo Data 6. Data Quantification and Comparison ExVivo->Data

Caption: Workflow for in vivo evaluation of mRNA-LNP delivery efficiency.

Concluding Remarks

Both this compound and SM-102 are potent ionizable lipids that facilitate efficient mRNA delivery. SM-102 has been extensively validated through its use in a clinically approved vaccine and demonstrates high transfection efficiency both in vitro and in vivo, although with some off-target expression in the liver and spleen when administered intramuscularly.[5] this compound has also shown promise, particularly for in utero gene editing applications, with high transfection rates in fetal hepatocytes.[4]

The choice between these or other ionizable lipids will ultimately depend on the specific therapeutic application, the target cell or tissue, and the desired safety profile. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to design and evaluate novel mRNA delivery systems. Further direct comparative studies will be invaluable in elucidating the subtle yet critical differences that dictate the in vivo performance of these advanced delivery platforms.

References

A Comparative Guide to C14-490 and ALC-0315 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent ionizable lipids, C14-490 and ALC-0315, for their utility in in vivo applications of lipid nanoparticles (LNPs). The selection of an appropriate ionizable lipid is critical for the efficacy and safety of LNP-based therapeutics, influencing factors such as encapsulation efficiency, biodistribution, and intracellular delivery of nucleic acid payloads. This document summarizes key performance data, details relevant experimental protocols, and visualizes essential mechanisms and workflows to aid in the informed selection of these critical LNP components.

Executive Summary

Both this compound and ALC-0315 are ionizable lipids that are integral to the formulation of LNPs for the delivery of nucleic acids in vivo. ALC-0315 is a clinically validated component, famously used in the Pfizer-BioNTech COVID-19 mRNA vaccine, and is well-characterized for its efficient delivery of mRNA, primarily for vaccine applications.[1][2] this compound, while less clinically established, has demonstrated significant promise in preclinical studies for in vivo gene editing applications, particularly for targeted delivery to hematopoietic stem cells.[3][4] The choice between these two lipids will largely depend on the specific application, the desired target tissue, and the nature of the nucleic acid payload.

Data Presentation: Physicochemical and In Vivo Performance

The following tables summarize the key quantitative data for LNPs formulated with this compound and ALC-0315. These values are compiled from various preclinical studies and represent typical performance metrics.

Table 1: Physicochemical Properties of this compound and ALC-0315 LNPs

ParameterThis compound LNPsALC-0315 LNPsReference
pKa 5.94~6.09[4][5]
Typical Particle Size (nm) ~80 - 120~80 - 100[1][3]
Polydispersity Index (PDI) < 0.2< 0.2[1][3]
mRNA Encapsulation Efficiency (%) > 90%> 90%[1][3]

Table 2: In Vivo Performance Comparison

ParameterThis compound LNPsALC-0315 LNPsReference
Primary Application In vivo gene editing (e.g., CRISPR-Cas9)mRNA vaccines and therapeutics[1][3]
Primary Route of Administration Intravenous (IV)Intramuscular (IM), Intravenous (IV)[3][6]
Key In Vivo Efficacy Metric High gene editing efficiency in target cells (e.g., hematopoietic stem cells)High protein expression (e.g., luciferase, viral antigens)[3][7]
Biodistribution Primarily liver, with potential for targeted delivery to other organs with surface functionalization.Primarily liver and spleen after IV injection; localized expression at the injection site after IM injection.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and evaluation of LNPs. The following sections outline standard protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (this compound or ALC-0315) dissolved in ethanol (B145695)

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) dissolved in ethanol.[9]

  • Nucleic acid payload (mRNA or CRISPR components) in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine the ionizable lipid and helper lipids in ethanol at the desired molar ratio. A typical molar ratio for ALC-0315 LNPs is 46.3% ALC-0315, 9.4% DSPC, 42.7% cholesterol, and 1.6% PEG-lipid.[9] For this compound LNPs, a common molar ratio is 35% this compound, 16% DOPE, 46.5% cholesterol, and 2.5% C14-PEG2000.[10]

  • Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer.

  • Microfluidic Mixing: Load the lipid mixture and the aqueous phase into separate syringes and mount them on the microfluidic device. Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing of the two phases within the microfluidic cartridge leads to the self-assembly of LNPs.

  • Dialysis: Collect the LNP solution and dialyze it against PBS overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Sterilization: Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS. Analyze the sample using a DLS instrument to determine the Z-average diameter and PDI.

2. Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated RNA. The other set remains untreated.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

    • Measure the fluorescence intensity. The encapsulation efficiency is calculated as: ((Fluorescence with surfactant - Fluorescence without surfactant) / Fluorescence with surfactant) * 100%.

In Vivo Evaluation of LNP Efficacy

Animal Model:

  • Typically, BALB/c or C57BL/6 mice are used.

Administration:

  • For systemic delivery, inject the LNP formulation intravenously via the tail vein.

  • For localized delivery (e.g., vaccines), inject intramuscularly into the quadriceps or tibialis anterior muscle.

Efficacy Assessment:

  • For mRNA delivery (e.g., luciferase reporter gene):

    • At desired time points post-injection (e.g., 6, 24, 48 hours), administer the substrate (e.g., D-luciferin) to the mice.

    • Image the mice using an in vivo imaging system (IVIS) to quantify bioluminescence in the whole body and in excised organs.

  • For gene editing (e.g., CRISPR-Cas9 targeting a specific gene):

    • At a predetermined endpoint, harvest the target tissue or cells.

    • Isolate genomic DNA.

    • Use techniques such as Sanger sequencing or next-generation sequencing to quantify the percentage of insertions and deletions (indels) at the target locus.

Mandatory Visualizations

LNP Uptake and Endosomal Escape

The efficacy of LNP-mediated delivery is critically dependent on the ability of the encapsulated payload to escape the endosome and reach the cytoplasm. The ionizable lipid plays a key role in this process.

LNP_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP LNP (Neutral Charge) LNP_Endosome LNP (Positively Charged) LNP->LNP_Endosome Endocytosis Payload mRNA / gRNA+Cas9 Translation Protein Expression / Gene Editing Payload->Translation LNP_Endosome->Payload Endosomal Escape (Membrane Destabilization)

Caption: Mechanism of LNP-mediated intracellular delivery.

General Experimental Workflow for In Vivo LNP Evaluation

The following diagram outlines a typical workflow for assessing the in vivo performance of LNP formulations.

InVivo_Workflow formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, RiboGreen) formulation->characterization injection In Vivo Administration (IV or IM) characterization->injection imaging Bioluminescence Imaging (IVIS) injection->imaging biodistribution Ex Vivo Organ Imaging and Analysis injection->biodistribution gene_editing Gene Editing Analysis (Sequencing) injection->gene_editing data_analysis Data Analysis and Comparison imaging->data_analysis biodistribution->data_analysis gene_editing->data_analysis

Caption: Experimental workflow for in vivo LNP assessment.

Conclusion

References

transfection efficiency of C14-490 compared to other lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology and therapeutic development. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with the choice of ionizable lipid being a critical determinant of transfection success. This guide provides an objective comparison of the transfection efficiency of the ionizable lipid C14-490 and the structurally similar C14-4, against other commonly used lipids, supported by experimental data and detailed protocols.

Performance Comparison of Transfection Lipids

The transfection efficiency of lipid nanoparticles is highly dependent on the ionizable lipid component, cell type, and nucleic acid payload. Below is a summary of quantitative data from a study comparing the efficiency of LNPs formulated with C14-4 versus ALC-0315 for the delivery of EGFP-encoding mRNA into A549 and H1299 human lung cancer cell lines. For context, data for other widely used transfection reagents are also included, although direct comparisons should be made with caution as experimental conditions may vary between studies.

Ionizable Lipid/ReagentCell LineTransfection Efficiency (%)Nucleic Acid
C14-4 [1]A54924.4%mRNA-EGFP
C14-4 [1]H129944.8%mRNA-EGFP
ALC-0315 [1]A54993.7%mRNA-EGFP
ALC-0315 [1]H129992.3%mRNA-EGFP
Lipofectamine™ 3000 [2]H1299~62%pDNA (GFP)
DOTAP/DOPE (1:1 and 1:3) [3][4]A549OptimalpDNA
Lipofectamine™ LTX [5]A549High (Qualitative)pDNA
Lipofectamine™ 3000 [6]A549High (Qualitative)pDNA (GFP)

Note: The data for C14-4 and ALC-0315 are from a direct comparative study and thus provide a reliable assessment of their relative performance under the specified conditions. Data for other reagents are provided for general reference.

Experimental Methodologies

Detailed protocols are crucial for reproducing and building upon existing research. Below are the methodologies employed in the key comparative study and general protocols for lipid nanoparticle transfection.

Comparative Transfection of C14-4 and ALC-0315 LNPs

This protocol is based on the study comparing C14-4 and ALC-0315 LNPs for mRNA delivery.[1]

1. Cell Culture:

  • A549 and H1299 human lung cancer cells were cultured for 4 days.

  • Cells were harvested and seeded in 24-well plates at a concentration of 7.5 x 10⁴ cells/well.

  • Cells were allowed to grow for 24 hours before transfection.

2. LNP Formulation:

  • C14-4 LNPs: Composed of the ionizable lipid C14-4, the PEGylated lipid PEG2000 PE, cholesterol, and the phospholipid DOPE.[1] A common molar ratio for C14-4 based LNPs is 35% C14-4, 16% DOPE, 46.5% cholesterol, and 2.5% DMG-PEG(2000).[7]

  • ALC-0315 LNPs: Composed of the ionizable lipid ALC-0315, the PEGylated lipid ALC-0159, cholesterol, and the phospholipid DSPC.[1]

  • LNPs were synthesized with TriLink Clean Cap mRNA-EGFP using a microfluidic device.[1]

3. Transfection Procedure:

  • Cells were dosed with the respective LNP formulations and a positive control (Lipofectamine).

  • The cells were incubated for 24 hours.

4. Analysis of Transfection Efficiency:

  • EGFP protein expression was observed using a Zeiss fluorescence microscope.

  • Transfection efficiency was quantified by flow cytometry (Accuri C6 Plus, BD Biosciences).

General Lipid Nanoparticle Transfection Workflow

The following diagram illustrates a typical workflow for a lipid-based transfection experiment, from cell seeding to analysis.

Transfection_Workflow General Lipid-Based Transfection Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plates (70-80% confluency) LNP_Formation Formulate Lipid Nanoparticles (LNPs) with nucleic acid cargo Add_Complexes Add LNP-nucleic acid complexes to cells LNP_Formation->Add_Complexes Incubation Incubate cells for 24-72 hours Add_Complexes->Incubation Harvest_Cells Harvest cells and/or supernatant Incubation->Harvest_Cells Efficiency_Assay Assess transfection efficiency (e.g., flow cytometry, luciferase assay) Harvest_Cells->Efficiency_Assay Viability_Assay Determine cell viability (e.g., MTT, trypan blue) Harvest_Cells->Viability_Assay

Caption: A generalized workflow for in vitro transfection using lipid nanoparticles.

Signaling Pathways and Cellular Mechanisms

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the general mechanism of LNP-mediated transfection is well-understood. The process involves cellular uptake, endosomal escape, and release of the nucleic acid cargo into the cytoplasm.

The diagram below illustrates the key steps in the cellular uptake and processing of lipid nanoparticles.

LNP_Uptake_Pathway Cellular Uptake and Endosomal Escape of LNPs LNP Lipid Nanoparticle (LNP) (with nucleic acid cargo) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape (Lipid protonation & membrane fusion) Late_Endosome->Endosomal_Escape Cargo_Release Nucleic Acid Release into Cytoplasm Endosomal_Escape->Cargo_Release Translation Translation (mRNA) or Nuclear Entry (pDNA) Cargo_Release->Translation

Caption: The pathway of LNP entry into a cell and subsequent cargo release.

References

A Comparative Guide to the In Vitro Performance of C14-490-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of C14-490, an ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. The data presented here, compiled from multiple studies, evaluates the transfection and gene editing efficiency of this compound LNPs in various cell lines, offering a benchmark against other formulations.

Performance of this compound LNPs in Different Cell Lines

The efficacy of this compound-formulated LNPs has been assessed in several cell lines, primarily focusing on mRNA delivery for transfection and gene editing applications. The following tables summarize the key performance indicators of this compound LNPs and a common alternative, ALC-0315, in hematopoietic, liver, and lung cancer cell lines.

Transfection and Gene Editing Efficiency
Ionizable LipidCell LineApplicationKey Findings
This compound Jurkat (Human T cell leukemia)mRNA TransfectionTargeted LNPs showed an eightfold improvement in functional mRNA delivery compared to untargeted LNPs.
This compound HepG2 (Human liver cancer)Gene Editing (GFP Knockout)Optimized this compound LNP formulations (B1 and B5) enhanced gene editing by 2.5-fold compared to the initial formulation (A0).[1]
C14-4 ¹A549 (Human lung carcinoma)mRNA TransfectionAchieved 24.4% transfection efficiency.
C14-4 ¹H1299 (Human non-small cell lung carcinoma)mRNA TransfectionAchieved 44.8% transfection efficiency.[2]
ALC-0315 A549 (Human lung carcinoma)mRNA TransfectionAchieved 93.7% transfection efficiency, outperforming the C14-4 formulation.[2]
ALC-0315 H1299 (Human non-small cell lung carcinoma)mRNA TransfectionAchieved 92.3% transfection efficiency, significantly higher than the C14-4 formulation.[2]

¹Note: The study cited uses the designation "C14-4". This is presented as a close analogue to this compound for comparative purposes.

Cytotoxicity Profile
Ionizable LipidCell LineAssayKey Findings
This compound JurkatCytotoxicity AssayNo significant in vitro cytotoxicity was observed with targeted LNPs.
C14-4 ¹A549Cell Viability AssayResulted in a cell viability of 61.2%.
C14-4 ¹H1299Cell Viability AssayResulted in a cell viability of 71.0%.[2]
ALC-0315 A549Cell Viability AssayShowed a cell viability of 59.7%.[2]
ALC-0315 H1299Cell Viability AssayShowed a cell viability of 74.0%.[2]

¹Note: The study cited uses the designation "C14-4". This is presented as a close analogue to this compound for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

LNP Formulation for In Vitro Studies

Objective: To formulate LNPs encapsulating mRNA for in vitro cell line studies.

Materials:

  • This compound ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

  • mRNA (e.g., GFP mRNA, Cas9 mRNA, sgRNA)

  • Ethanol (B145695)

  • 10 mM Citrate (B86180) Buffer (pH 3.0)

  • Microfluidic mixing device (e.g., herringbone micromixer)

Procedure:

  • Prepare the lipid mixture in ethanol. For a standard this compound LNP formulation, combine this compound, cholesterol, DOPE, and C14-PEG2000 at a molar ratio of 35:46.5:16:2.5.[3]

  • Prepare the aqueous phase by diluting the mRNA cargo in 10 mM citrate buffer.

  • The ethanol and aqueous phases are combined using a microfluidic device for chaotic mixing to produce the LNPs.[3]

  • For targeted LNPs, a lipid-PEG-maleimide linker is included in the lipid mixture for subsequent conjugation of antibody fragments.[4]

In Vitro mRNA Transfection in Jurkat Cells

Objective: To assess the efficiency of this compound LNPs in delivering mRNA to Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound LNPs encapsulating reporter mRNA (e.g., GFP mRNA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium.

  • Seed Jurkat cells at a density of 30,000 cells per well in a 96-well plate.

  • Treat the cells with this compound LNPs at a specified mRNA dose (e.g., 100 ng per 30,000 cells).[5]

  • Incubate the cells for 24-48 hours.

  • Harvest the cells, wash with PBS, and analyze for reporter protein expression (e.g., GFP) using a flow cytometer.

In Vitro Gene Editing in HepG2-GFP Cells

Objective: To evaluate the efficacy of this compound LNPs for delivering CRISPR-Cas9 components for gene editing in HepG2 cells.

Materials:

  • HepG2 cells constitutively expressing GFP (HepG2-GFP)

  • Dulbecco's Modified Eagle's Medium (DMEM) with L-glutamine

  • This compound LNPs encapsulating Cas9 mRNA and sgRNA targeting GFP

  • Flow cytometer

Procedure:

  • Culture HepG2-GFP cells in DMEM.

  • Seed the cells at a density of 30,000 cells per well in a 96-well plate.

  • Treat the cells with this compound LNPs at a specified mRNA dose (e.g., 100 ng per 30,000 cells).[1]

  • Incubate the cells for 5 days to allow for gene editing and protein turnover.

  • Harvest the cells and quantify the knockout of GFP expression by flow cytometry.[1]

Visualizing the Mechanism of LNP-Mediated mRNA Delivery

The following diagrams illustrate the key steps involved in the formulation of this compound LNPs and the cellular mechanisms of mRNA delivery.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer) This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing DOPE DOPE DOPE->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Chaotic Mixing

Caption: Workflow for the formulation of this compound lipid nanoparticles.

LNP_Uptake_and_Endosomal_Escape LNP Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Protonation & Endosomal Escape Translation Translation mRNA_Release->Translation Cytosolic Delivery

Caption: Cellular uptake and endosomal escape pathway for LNP-mediated mRNA delivery.

References

A Comparative Guide to the Validation of C14-490 LNP-Mediated Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has revolutionized the field of gene therapy, offering the potential to cure a wide range of genetic disorders. However, the safe and efficient delivery of gene-editing machinery to target cells in vivo remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform for nucleic acid therapeutics, including the mRNA- and guide RNA-based components of the CRISPR-Cas9 system. This guide provides an objective comparison of the C14-490 ionizable lipid-based LNP system for gene editing, supported by experimental data and detailed protocols.

Performance of this compound LNP Formulations

The ionizable lipid is a critical component of an LNP, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[1][2] The this compound lipid has been utilized to formulate LNPs for in vivo gene editing, particularly targeting hematopoietic stem cells (HSCs).[3][4]

Research has demonstrated that the formulation of this compound LNPs can be systematically optimized to enhance delivery and editing efficiency. A study comparing an initial formulation (A0) with an optimized version (B5) revealed significant improvements in both physicochemical properties and biological activity. The B5 formulation exhibited higher encapsulation efficiency and a lower polydispersity index (PDI), indicating more uniform and stable nanoparticles.[3]

This optimization translated to substantially higher gene editing efficacy. In vitro, the B5 formulation resulted in an eightfold increase in gene editing in Jurkat-GFP cells compared to the A0 formulation.[3] This enhanced performance was confirmed in vivo, where the B5 LNPs facilitated a threefold greater rate of insertions and deletions (indels) at the target transthyretin (TTR) gene locus in the fetal livers of mice.[3]

Table 1: Comparison of Unoptimized (A0) and Optimized (B5) this compound LNP Formulations

ParameterA0 FormulationB5 FormulationKey Improvement
Encapsulation Efficiency 85.4%96.5%Higher payload protection
Polydispersity Index (PDI) 0.240.10Greater particle uniformity
In Vitro Gene Editing Baseline8-fold increase vs. A0Enhanced cellular delivery
In Vivo Indel Formation (TTR gene) Baseline3-fold increase vs. A0Improved in vivo efficacy

Data sourced from a study on in utero gene editing of hematopoietic stem cells.[3]

Comparison with Alternative LNP Systems

The modularity of LNP technology allows for the use of various ionizable lipids and other components to tailor delivery to specific tissues.[1] While direct, head-to-head comparative studies are often limited, data from various publications allow for an objective assessment of different LNP systems used for in vivo gene editing. Alternatives to this compound include lipids like DLin-MC3-DMA, C12-200, and novel antioxidant lipids such as C-a16.[1][5]

The C-a16 lipid, for instance, was developed to have antioxidant properties, reducing the immunogenicity often associated with LNP delivery.[5] In mouse models, C-a16 LNPs increased the editing efficiency of the transthyretin (TTR) gene by 2.8 times compared to other tested LNPs.[5] Other strategies, such as the Selective Organ Targeting (SORT) system, involve modifying the LNP composition to direct delivery to specific organs like the lungs or spleen, thereby minimizing off-target effects in the liver.[1]

Table 2: Performance of Various LNP Systems for In Vivo Gene Editing

LNP System (Ionizable Lipid)Target Gene/OrganEditing Efficiency/OutcomeKey Features
This compound (Optimized B5) TTR / Fetal Liver (HSCs)3x greater indels than unoptimized formula.[3]Optimized for hematopoietic stem cell delivery.[3]
C-a16 TTR / Liver2.8x increased editing efficiency vs. other LNPs.[5]Antioxidant properties, reduced immunogenicity.[5]
iGeoCas9 RNP-LNP SFTPC / Lungs19% average editing efficiency.[6]Delivers stable Cas9 ribonucleoprotein (RNP).[6]
Anti-CD45 Targeted LNP Hematopoietic CellsEnhanced mRNA delivery to target cells in vitro.[3][4]Utilizes antibody fragments for active cell targeting.[3]
LNP for AT Gene Editing Antithrombin (AT) / LiverSignificant AT reduction, phenotype recovery in hemophilia models.[7][8]No detected off-target effects or liver toxicity.[8]

Experimental Protocols and Methodologies

Accurate validation of any LNP-mediated gene editing system relies on robust and reproducible experimental methods. Below are detailed protocols derived from published studies.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles encapsulating CRISPR-Cas9 components are typically formed via rapid microfluidic mixing, which allows for controlled and scalable production.

  • Preparation of Organic Phase: The ionizable lipid (e.g., this compound), phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).

  • Preparation of Aqueous Phase: The nucleic acid cargo (e.g., Cas9 mRNA and sgRNA at a 4:1 mass ratio) is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer.[3]

  • Microfluidic Mixing: The organic and aqueous phases are driven through a microfluidic mixing device (e.g., a herringbone mixer). The rapid mixing causes the lipids to precipitate and self-assemble around the nucleic acid cargo, forming LNPs.[3]

  • Purification and Characterization: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated components. The final product is characterized for size, PDI (using dynamic light scattering), and encapsulation efficiency (using a nucleic acid quantification assay like RiboGreen).[3]

In Vitro Gene Editing Validation Protocol

In vitro assays are crucial for the initial screening and optimization of LNP formulations.

  • Cell Culture: A reporter cell line, such as HepG2 or Jurkat cells constitutively expressing Green Fluorescent Protein (GFP), is cultured under standard conditions.[3]

  • LNP Treatment: Cells are seeded in multi-well plates and treated with various LNP formulations at a specific nucleic acid dose (e.g., 100 ng per 30,000 cells).[3]

  • Quantification of Gene Knockout: After a set incubation period (e.g., 5 days), the percentage of GFP-negative cells is quantified using flow cytometry. A reduction in GFP signal indicates successful knockout of the GFP gene.[3]

  • Genomic Analysis: To confirm editing at the DNA level, genomic DNA is extracted from the treated cells. The target locus is amplified via PCR, and the products are analyzed for insertions and deletions using methods like the T7 endonuclease I (T7E1) assay or next-generation sequencing (NGS).[9]

In Vivo Gene Editing Validation Protocol

In vivo experiments in animal models are essential to evaluate the efficacy, biodistribution, and safety of LNP formulations.

  • Animal Model: Wild-type or disease model mice (e.g., hemophilia mouse models) are used.[7][8]

  • LNP Administration: LNPs are administered systemically, typically via intravenous (IV) injection, at a defined dose (e.g., 1 mg/kg of total mRNA).[3]

  • Tissue Harvesting and Analysis: After a predetermined period (e.g., 5 days), animals are euthanized, and target organs (e.g., liver) are harvested.[3] For studies involving specific cell types like HSCs, fluorescence-activated cell sorting (FACS) may be used for isolation.[3]

  • Quantification of Indels: Genomic DNA is isolated from the target tissue or cells. The frequency of indels at the target locus is quantified using targeted deep sequencing (NGS).[3]

  • Assessment of Toxicity: Safety is evaluated by monitoring animal health, measuring serum levels of liver enzymes (e.g., ALT, AST), and analyzing tissues for inflammatory cytokine expression (e.g., TNF-α, IL-6).[10]

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language help to visualize complex processes and relationships in LNP-mediated gene editing.

G cluster_prep Phase 1: LNP Formulation & QC cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo Validation Organic Phase Lipid Mix in Ethanol (this compound, DOPE, Chol, PEG) Mixing Microfluidic Mixing Organic Phase->Mixing Aqueous Phase Nucleic Acid Cargo (Cas9 mRNA + sgRNA) Aqueous Phase->Mixing Purification Purification & Characterization (Size, PDI, EE%) Mixing->Purification LNP Treatment Treat Cells with LNPs Purification->LNP Treatment Animal Model Administer LNPs to Mouse Model (IV) Purification->Animal Model Cell Culture Reporter Cell Line (e.g., GFP-Expressing) Cell Culture->LNP Treatment Flow Cytometry Flow Cytometry (Quantify GFP Knockout) LNP Treatment->Flow Cytometry Tissue Harvest Harvest Target Organ (e.g., Liver) Animal Model->Tissue Harvest Toxicity Safety Assessment (Liver Enzymes, Cytokines) Animal Model->Toxicity NGS Next-Gen Sequencing (Quantify Indels) Tissue Harvest->NGS

Caption: Experimental workflow for the validation of LNP-mediated gene editing.

G cluster_delivery LNP Delivery & Cargo Release cluster_editing CRISPR-Cas9 Gene Editing LNP LNP (this compound) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-mediated) Cargo Cas9 mRNA & sgRNA Cytoplasm->Cargo Ribosome Ribosome Cargo->Ribosome Translation RNP Cas9-sgRNA RNP Complex Ribosome->RNP Nucleus Nucleus RNP->Nucleus DNA Genomic DNA RNP->DNA Target Recognition Cut Double-Strand Break DNA->Cut Repair NHEJ Repair (Indels) Cut->Repair

Caption: Mechanism of LNP-mediated delivery and CRISPR-Cas9 gene editing.

G C14_490 This compound LNP Key Feature: Optimized for HSCs Advantage: High in vivo indel formation Consideration: Performance is formulation-dependent Ca16 C-a16 LNP Key Feature: Antioxidant Lipid Advantage: Reduced immunogenicity Consideration: Newer technology, less data Targeted Targeted LNP (e.g., anti-CD45) Key Feature: Active Targeting Ligand Advantage: Enhanced cell-type specificity Consideration: Increased complexity and cost AAV AAV (Viral Vector) Key Feature: Viral Delivery Advantage: High transduction efficiency Consideration: Immunogenicity, packaging limits Delivery\nSystems Delivery Systems

Caption: Comparison of this compound LNPs with alternative gene editing delivery systems.

References

Comparative Toxicity Profile of Ionizable Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionizable lipid is a critical determinant of the safety and efficacy of lipid nanoparticle (LNP)-based therapeutics. This guide provides a comparative analysis of the toxicity profiles of the novel ionizable lipid C14-490 and other well-established ionizable lipids, including DLin-MC3-DMA, ALC-0315, and SM-102. The information presented herein is based on publicly available preclinical data to assist researchers in making informed decisions for their drug delivery applications.

Executive Summary

Ionizable lipids are indispensable components of LNPs, facilitating the encapsulation and intracellular delivery of nucleic acid payloads. However, these lipids can also contribute to the overall toxicity of the formulation. This guide focuses on the comparative in vivo and in vitro toxicity of this compound, a lipid that has shown promise in preclinical studies, against clinically validated lipids such as DLin-MC3-DMA (a component of the first approved siRNA-LNP therapy), ALC-0315, and SM-102 (key components of FDA-approved COVID-19 mRNA vaccines). While direct head-to-head comparative toxicity studies in identical models are limited, this guide synthesizes available data to provide a comprehensive overview.

In Vivo Toxicity Comparison

The primary indicator of LNP-induced toxicity in vivo is often hepatotoxicity, assessed by measuring the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.

Table 1: Comparative In Vivo Hepatotoxicity of Ionizable Lipids

Ionizable LipidAnimal ModelDosageTime PointALT Levels (vs. Control)AST Levels (vs. Control)Citation
This compound Fetal Mice (in utero)1 mg/kg mRNA24 hoursNo significant increaseNo significant increase[1]
DLin-MC3-DMA Adult Mice5 mg/kg siRNANot SpecifiedNo significant increaseNot Specified[2][3]
ALC-0315 Adult Mice5 mg/kg siRNANot SpecifiedSignificant increaseNot Specified[2][3]
SM-102 Not directly compared in the same study for hepatotoxicity.

Note: Direct comparison of this compound with other lipids is challenging due to the use of a fetal model in the available study. The toxicity profile in adult animals may differ. The data for DLin-MC3-DMA and ALC-0315 are from a head-to-head comparison study.

In Vitro Cytotoxicity

In vitro assays are crucial for the initial screening of lipid toxicity. These assays typically involve exposing cultured cells to the lipid or LNP formulation and measuring cell viability.

Table 2: In Vitro Cytotoxicity Data

Ionizable LipidCell LineAssayEndpointResultsCitation
This compound Jurkat, HepG2Not SpecifiedGene editing efficiencyHigh efficiency, suggesting cell viability[1]
DLin-MC3-DMA VariousVariousIC50Generally well-tolerated at therapeutic doses[4]
ALC-0315 VariousVariousIC50Generally well-tolerated at therapeutic doses[4]
SM-102 Immortalized and primary immune cellsNot SpecifiedProtein expressionSuperior protein expression, implying good viability[5]

Note: Quantitative IC50 values for direct comparison are not consistently reported across studies. The provided information is a qualitative summary of the reported observations.

Experimental Protocols

In Vivo Hepatotoxicity Assessment

Objective: To evaluate the potential of ionizable lipid-containing LNPs to cause liver damage in vivo.

Methodology:

  • Animal Model: Typically, adult mice (e.g., C57BL/6) are used.

  • LNP Administration: LNPs encapsulating a payload (e.g., mRNA or siRNA) are administered intravenously (IV) at various doses. A control group receiving phosphate-buffered saline (PBS) is included.

  • Blood Collection: At a specified time point post-administration (e.g., 24, 48, or 72 hours), blood samples are collected from the animals.

  • Serum Isolation: Blood is processed to isolate serum.

  • Enzyme Level Measurement: Serum levels of ALT and AST are quantified using commercially available assay kits according to the manufacturer's instructions.

  • Data Analysis: The enzyme levels in the LNP-treated groups are compared to the control group. A statistically significant increase in ALT and/or AST levels indicates potential hepatotoxicity.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the dose-dependent cytotoxic effect of ionizable lipids or LNP formulations on cultured cells.

Methodology:

  • Cell Culture: A relevant cell line (e.g., hepatocytes like HepG2, or immune cells) is cultured in a 96-well plate.

  • Treatment: Cells are incubated with serial dilutions of the ionizable lipid or LNP formulation for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value, the concentration at which 50% of cell viability is lost, is determined.

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in toxicity assessment and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_In_Vivo_Toxicity cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Animal Model Animal Model LNP Administration LNP Administration Animal Model->LNP Administration Blood Collection Blood Collection LNP Administration->Blood Collection Serum Isolation Serum Isolation Blood Collection->Serum Isolation Enzyme Measurement Enzyme Measurement Serum Isolation->Enzyme Measurement Data Analysis Data Analysis Enzyme Measurement->Data Analysis

Caption: Workflow for In Vivo Hepatotoxicity Assessment.

Inflammatory_Pathway LNP LNP TLR_Activation Toll-like Receptor (TLR) Activation LNP->TLR_Activation NFkB_Pathway NF-κB Pathway TLR_Activation->NFkB_Pathway Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Pathway->Cytokine_Production Inflammation Inflammation Cytokine_Production->Inflammation

Caption: Simplified Inflammatory Pathway Activated by LNPs.

Conclusion

For researchers and drug developers, the choice of an ionizable lipid should be based on a holistic evaluation of efficacy and safety in relevant preclinical models. While this compound shows promise, further comprehensive toxicity studies are warranted to fully characterize its safety profile and establish its therapeutic window in comparison to the current gold-standard ionizable lipids. This guide serves as a starting point for understanding the comparative toxicity landscape and highlights the importance of rigorous, standardized testing in the development of next-generation LNP-based therapies.

References

C14-490: A Performance Comparison Against Established Cationic Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery. The choice of cationic lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides an objective comparison of the novel cationic lipid C14-490 against established lipids such as D-Lin-MC3-DMA, SM-102, and ALC-0315, supported by available experimental data.

Overview of Cationic Lipids

Cationic and ionizable lipids are essential components of LNPs, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. Established lipids like D-Lin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic, Onpattro®), SM-102 (used in the Moderna COVID-19 vaccine), and ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine) have set the benchmark for performance.

This compound is a more recent ionizable cationic lipid with a pKa of 5.94.[1][2] It has been prominently featured in studies focused on in utero gene editing of hematopoietic stem cells, suggesting its potential for specialized therapeutic applications.[1][2][3]

Performance Comparison

While direct head-to-head studies comparing this compound with all major established cationic lipids in a single comprehensive experiment are limited, we can synthesize available data to draw meaningful comparisons.

Physicochemical Properties

The physicochemical properties of LNPs, including size, polydispersity index (PDI), and encapsulation efficiency, are crucial for their in vivo performance and are influenced by the cationic lipid used.

Cationic LipidLNP Formulation Components (Molar Ratio)Size (nm)PDIEncapsulation Efficiency (%)Reference
This compound This compound:DOPE:Cholesterol:C14-PEG2000 (35:16:46.5:2.5)~80-100~0.1-0.24>95[3]
D-Lin-MC3-DMA D-Lin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)~80-100<0.2>90[4]
SM-102 SM-102:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)~80-100<0.2>90[5]
ALC-0315 ALC-0315:DSPC:Cholesterol:DMG-PEG2000 (50:10:38.5:1.5)~80-100<0.2>90[5]

Note: The LNP characteristics can vary based on the specific formulation parameters and manufacturing process.

In Vitro Performance

In vitro studies are essential for the initial screening and optimization of LNP formulations. Key performance indicators include transfection efficiency and cytotoxicity.

Cationic LipidCell Line(s)Transfection EfficiencyCytotoxicityReference
This compound HepG2, JurkatDemonstrated effective gene editingNot explicitly reported[3]
D-Lin-MC3-DMA Huh7, A549, THP-1Moderate to high, cell-type dependentObserved in some cell lines[5]
SM-102 Huh7, A549, THP-1High and broad across cell typesObserved in some cell lines[5]
ALC-0315 Huh7, A549, THP-1Lower compared to SM-102 and MC3 in these studiesLower compared to SM-102 and MC3 in these studies[5]

Studies have shown that SM-102 and D-Lin-MC3-DMA are generally effective in hepatocytes, with SM-102 often exhibiting high transfection efficiency across various cell types.[5] In contrast, ALC-0315 showed lower in vitro GFP expression in the tested cell lines.[5] this compound has been shown to be effective for gene editing in HepG2 and Jurkat cells.[3]

In Vivo Performance

In vivo studies provide critical insights into the biodistribution, efficacy, and safety of LNP formulations.

Cationic LipidAnimal ModelPrimary Target Organ(s)In Vivo EfficacyReference
This compound Mouse (in utero)Fetal liver, hematopoietic stem cellsPotent for in utero gene editing[3]
D-Lin-MC3-DMA MouseLiverEffective for siRNA-mediated gene silencing[4]
SM-102 MouseLiver, SpleenHigh protein expression, potent immune response[6]
ALC-0315 MouseLiver, SpleenHigh protein expression, potent immune response[7]

In vivo studies have demonstrated that LNPs formulated with D-Lin-MC3-DMA, SM-102, and ALC-0315 predominantly accumulate in the liver and spleen.[7] this compound has shown particular promise for in utero delivery to the fetal liver and hematopoietic stem cells, highlighting its potential for genetic therapies targeting early development.[3] Some studies suggest that SM-102 may have a broader distribution and higher expression at the injection site compared to other lipids.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formed by the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase using a microfluidic device.

LNP_Formulation cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer) Cationic_Lipid Cationic Lipid (e.g., this compound) Microfluidic_Mixer Microfluidic Mixer Cationic_Lipid->Microfluidic_Mixer Helper_Lipid Helper Lipid (e.g., DOPE) Helper_Lipid->Microfluidic_Mixer Cholesterol Cholesterol Cholesterol->Microfluidic_Mixer PEG_Lipid PEG-Lipid (e.g., C14-PEG2000) PEG_Lipid->Microfluidic_Mixer mRNA mRNA mRNA->Microfluidic_Mixer Dialysis Dialysis/ Buffer Exchange Microfluidic_Mixer->Dialysis Self-assembly Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration LNP_Solution Final LNP Solution Sterile_Filtration->LNP_Solution

Caption: LNP formulation workflow using microfluidics.

Methodology:

  • Preparation of Solutions:

    • Organic Phase: The cationic lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 35:16:46.5:2.5 for a this compound formulation).[3]

    • Aqueous Phase: mRNA is diluted in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are loaded into separate syringes and pumped through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated components.

  • Sterilization and Storage: The purified LNPs are sterilized by filtration through a 0.22 µm filter and stored at 4°C.

In Vitro Transfection and Gene Expression Assay

This experiment assesses the ability of LNPs to deliver functional mRNA to cells in culture.

In_Vitro_Transfection Seed_Cells Seed cells in a multi-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with mRNA-LNPs Incubate_24h_1->Treat_Cells Incubate_24_48h Incubate for 24-48h Treat_Cells->Incubate_24_48h Lyse_Cells Lyse cells Incubate_24_48h->Lyse_Cells Measure_Signal Measure reporter signal (e.g., Luciferase assay) Lyse_Cells->Measure_Signal Analyze_Data Analyze data and quantify expression Measure_Signal->Analyze_Data

Caption: Workflow for in vitro mRNA-LNP transfection.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • LNP Treatment: Dilute the mRNA-LNP formulations to the desired concentrations in complete cell culture medium and add to the cells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Reporter Gene Assay: If using a reporter gene like luciferase, lyse the cells and measure the luminescence using a plate reader according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter signal to the total protein content or cell number to determine the transfection efficiency.

In Vivo mRNA Delivery and Biodistribution Study

This experiment evaluates the in vivo efficacy and organ tropism of the LNP formulations in an animal model.

In_Vivo_Study Administer_LNPs Administer mRNA-LNPs to mice (e.g., IV injection) Wait_Period Wait for a defined period (e.g., 6-48h) Administer_LNPs->Wait_Period Image_Animals In vivo imaging (e.g., IVIS for luciferase) Wait_Period->Image_Animals Harvest_Organs Harvest organs Image_Animals->Harvest_Organs Homogenize_Tissues Homogenize tissues Harvest_Organs->Homogenize_Tissues Measure_Expression Measure reporter expression in tissue homogenates Homogenize_Tissues->Measure_Expression

Caption: In vivo mRNA-LNP delivery and analysis workflow.

Methodology:

  • Animal Dosing: Administer the mRNA-LNP formulations to mice via the desired route (e.g., intravenous tail vein injection) at a specific dose (e.g., 0.5 mg/kg mRNA).[4]

  • In Vivo Imaging: At various time points post-injection, anesthetize the animals and perform in vivo imaging to visualize the reporter protein expression (e.g., using an IVIS imaging system for luciferase).

  • Organ Harvest and Analysis: At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Ex Vivo Analysis: The harvested organs can be imaged ex vivo to quantify reporter expression more accurately. Tissues can also be homogenized to measure reporter protein levels or for molecular analyses.

Conclusion

This compound is a promising ionizable cationic lipid that has demonstrated high efficacy in the specialized application of in utero gene editing. Its performance characteristics suggest it is a valuable tool for targeted therapeutic development. The established lipids D-Lin-MC3-DMA, SM-102, and ALC-0315 remain the industry standards for a broad range of applications, particularly in vaccine development and liver-targeted therapies. The selection of the optimal cationic lipid will ultimately depend on the specific therapeutic application, the target cell or organ, and the desired safety and efficacy profile. Further direct comparative studies will be invaluable in elucidating the nuanced performance differences between these and other emerging cationic lipids.

References

Alternatives to C14-490 for Fetal Gene Therapy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of in utero gene therapy holds immense promise for treating congenital diseases at their earliest stages. A critical component of this therapeutic approach is the development of safe and efficient delivery vectors for genetic material. The ionizable lipid C14-490 has emerged as a potent component of lipid nanoparticles (LNPs) for in vivo gene editing of hematopoietic stem cells (HSCs) in fetal models. This guide provides a comprehensive comparison of this compound with alternative ionizable lipids and delivery strategies, supported by experimental data to inform the selection of appropriate tools for fetal gene therapy research.

This compound: A Baseline for In Utero HSC Gene Editing

This compound is an ionizable cationic lipid that has been successfully utilized to formulate LNPs for the delivery of mRNA, including that for CRISPR-Cas9 components, to fetal HSCs.[1][2] Research has demonstrated the efficacy of this compound LNPs in mediating gene editing in the fetal liver, the primary site of hematopoiesis during gestation.[3] Optimized formulations of this compound LNPs, such as the B5 formulation, have shown enhanced gene editing efficiency.[3] Furthermore, the modularity of these LNPs allows for surface functionalization with targeting ligands, such as anti-CD45 antibody fragments, to improve delivery to specific cell types like HSCs.[3][4]

Emerging Alternatives to this compound

The field of lipid nanoparticle technology is rapidly evolving, with numerous alternative ionizable lipids being developed and evaluated for in vivo gene delivery. These alternatives can be broadly categorized as other novel ionizable lipids and different LNP formulation strategies.

Novel Ionizable Lipids

Several other ionizable lipids have shown promise for in vivo gene editing, some with demonstrated efficacy in targeting HSCs. While direct comparative data against this compound in a fetal model is often limited, their performance in other relevant models provides valuable insights.

  • LNP-168: A novel ionizable lipid developed through library screening, LNP-168 has demonstrated efficient in vivo gene editing of human HSCs without the need for antibody targeting. It has been used to deliver adenine (B156593) base editor mRNA for the treatment of blood disorders in mouse models.[5]

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine, ALC-0315 is an FDA-approved ionizable lipid. Its safety and efficacy in mRNA delivery are well-established. Studies have shown its utility in antibody-targeted LNPs for delivering RNA to HSCs in vivo.[6][7]

  • DLin-MC3-DMA and SM-102: These are widely used "benchmark" ionizable lipids in LNP formulations for RNA delivery. Their performance has been compared in various contexts, including DNA and mRNA delivery.[1]

  • Hydroxycholesterol-substituted LNPs: Replacing a portion of the cholesterol in LNP formulations with hydroxycholesterols has been shown to enhance mRNA delivery to primary human T cells ex vivo. This strategy could potentially be adapted for in vivo HSC targeting.

Alternative Delivery Strategies

Beyond the specific ionizable lipid, the overall formulation and targeting strategy of the LNP play a crucial role in its efficacy.

  • Targeted LNPs: The addition of targeting moieties to the LNP surface can significantly enhance delivery to specific cell types. For HSCs, antibodies or antibody fragments against surface markers like CD117 (c-kit) and CD45 have been successfully employed.[4][6][7]

  • Optimized LNP Formulations: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can be optimized to improve stability, delivery efficiency, and biodistribution.[3][8]

Performance Comparison of this compound and Alternatives

The following tables summarize the quantitative data on the performance of this compound and its alternatives in relevant experimental models. It is important to note that direct comparisons in the same study are limited, and the experimental conditions may vary.

Ionizable Lipid Delivery System Target Cargo In Vivo Model Key Performance Metric Reference
This compound Optimized B5 LNPFetal LiverSpCas9 mRNA & TTR sgRNAE13.5 Mouse Fetuses3-fold greater insertions and deletions (indels) compared to unoptimized A0 LNPs.[3]
This compound Anti-CD45 Targeted LNPBone Marrow HSCsCre mRNAPostnatal Mice (from in utero injection)19% long-term genome modulation in bone marrow HSCs (vs. 4% for untargeted).[4]
LNP-168 Optimized LNPHuman HSCs in vivoAdenine Base Editor mRNAMouse model with transplanted human HSCsEfficient in vivo base editing of HBG1/2 in HSCs.[5]
ALC-0315 Anti-CD117 Targeted LNPBone Marrow HSPCsCre mRNAAi14 Transgenic Mice~90% conversion to TdTomato+ cells in HSPCs and LT-HSCs.[6][7]
Various Untargeted LNPsFetal OrgansCRE mRNAAi9 CRE Reporter MiceEfficient transfection of heart, lung, kidney, liver, and GI tract.[9][10]

Experimental Protocols

Synthesis of this compound Ionizable Lipid
  • Materials: 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine (amine 490, Enamine), 1,2-epoxytetradecane (B1585259) (C14, MilliporeSigma), ethanol (B145695).

  • Procedure:

    • Combine amine 490 with an excess of 1,2-epoxytetradecane in a glass scintillation vial with a magnetic stir bar.

    • Heat the reaction mixture at 80°C for 2 days with stirring.

    • Transfer the reaction product to a rotary evaporator to remove the solvent.

    • Purify the product using a chromatography system (e.g., CombiFlash Nextgen 300+).

    • Identify the fraction containing the this compound ionizable lipid using liquid chromatography-mass spectrometry (LC-MS).

    • Suspend the purified this compound in ethanol for storage and downstream use.[3]

Formulation of this compound Lipid Nanoparticles
  • Materials: this compound ionizable lipid, cholesterol (MilliporeSigma), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE, Avanti Polar Lipids), 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti Polar Lipids), mRNA cargo, citric acid buffer, ethanol.

  • Procedure (using a microfluidic device):

    • Prepare the lipid phase by dissolving this compound, cholesterol, DOPE, and C14-PEG2000 in ethanol at a specified molar ratio (e.g., 35:46.5:16:2.5 for the A0 formulation).

    • Prepare the aqueous phase by diluting the mRNA cargo in a citric acid buffer.

    • Use a microfluidic mixing device to rapidly mix the lipid phase and the aqueous phase at a controlled flow rate to allow for the self-assembly of LNPs.

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA.

    • Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[3][8]

In Utero Injection of LNPs in Mice
  • Animal Model: Timed-pregnant mice (e.g., E13.5 or E16 gestation).

  • Procedure:

    • Anesthetize the pregnant mouse.

    • Perform a laparotomy to expose the uterine horns.

    • Identify a fetus and its vitelline vein.

    • Using a pulled-glass capillary needle, inject a defined dose of the LNP solution (e.g., 1 mg/kg total mRNA) into the vitelline vein of the fetus.

    • Return the uterus to the abdominal cavity and suture the incision.

    • Allow the dam to recover.

    • Harvest fetal tissues at a specified time point post-injection (e.g., 5 days) for analysis of gene editing efficiency.[3][11]

Visualizing Workflows and Pathways

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citric Acid Buffer) C14_490 This compound Microfluidic_Mixing Microfluidic Mixing C14_490->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing DOPE DOPE DOPE->Microfluidic_Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA Cargo mRNA->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Dialysis Dialysis (Buffer Exchange) Self_Assembly->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Final_LNPs Final LNP Product Characterization->Final_LNPs

Caption: Workflow for the formulation of this compound lipid nanoparticles.

In_Utero_Delivery_Workflow LNP_Solution LNP Solution Vitelline_Vein_Injection Injection into Fetal Vitelline Vein LNP_Solution->Vitelline_Vein_Injection Pregnant_Mouse Anesthetized Pregnant Mouse (e.g., E13.5) Laparotomy Laparotomy to Expose Uterus Pregnant_Mouse->Laparotomy Laparotomy->Vitelline_Vein_Injection Fetal_Circulation Entry into Fetal Circulation Vitelline_Vein_Injection->Fetal_Circulation Liver_Targeting Targeting Fetal Liver and HSCs Fetal_Circulation->Liver_Targeting Cellular_Uptake Cellular Uptake and Endosomal Escape Liver_Targeting->Cellular_Uptake mRNA_Translation mRNA Translation (e.g., Cas9) Cellular_Uptake->mRNA_Translation Gene_Editing Gene Editing in HSCs mRNA_Translation->Gene_Editing Analysis Harvest Tissues for Analysis Gene_Editing->Analysis

Caption: Experimental workflow for in utero delivery of LNPs for fetal gene editing.

Conclusion

This compound represents a significant advancement in the development of non-viral vectors for fetal gene therapy. Its demonstrated efficacy in mediating in vivo gene editing in fetal HSCs provides a valuable benchmark for the field. However, the landscape of LNP technology is dynamic, with a continuous emergence of novel ionizable lipids and innovative formulation strategies. Alternatives such as LNP-168 and the use of clinically validated lipids like ALC-0315, coupled with advanced targeting approaches, offer promising avenues for further improving the safety and efficiency of in utero gene therapies. The choice of delivery system will ultimately depend on the specific therapeutic application, the target cell type, and a thorough evaluation of the preclinical efficacy and safety data. This guide serves as a starting point for researchers to navigate the expanding toolkit for fetal gene therapy research and development.

References

A Comparative Analysis of the Long-Term Stability of C14-490 Lipid Nanoparticles and Other Leading Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term stability of lipid nanoparticle (LNP) formulations is paramount for the successful clinical translation of nucleic acid therapeutics. This guide provides an objective comparison of the stability of LNPs formulated with the novel ionizable lipid C14-490 against other widely used formulations, supported by available experimental data.

While direct, long-term comparative stability studies for this compound LNPs are not yet widely published, this guide synthesizes available data on the stability of various LNP formulations, offering insights into the expected performance of this compound. The stability of LNPs is a critical quality attribute, impacting their safety and efficacy. Key parameters to assess LNP stability include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. Changes in these parameters over time can indicate particle aggregation, degradation of components, or leakage of the nucleic acid payload.

Key Factors Influencing LNP Stability

The long-term stability of LNPs is influenced by a multitude of factors, including:

  • Temperature: Storage temperature is a critical factor. Frozen storage, typically between -20°C and -80°C, is the most common method for long-term preservation of LNP-based therapeutics.[1][2][3] Refrigerated conditions (2-8°C) may be suitable for shorter durations, while room temperature storage often leads to rapid degradation.[2][3]

  • Lipid Composition: The choice of ionizable lipid, helper lipids (such as DSPC and cholesterol), and PEGylated lipids significantly impacts the structural integrity and stability of the LNP.[4][5][6]

  • pH of the Formulation Buffer: The pH of the storage buffer can influence the charge of the ionizable lipid and the overall stability of the LNP.[6]

  • Cryoprotectants: The addition of cryoprotectants, such as sucrose (B13894) or trehalose, is often necessary to prevent aggregation and maintain particle integrity during freeze-thaw cycles.[2]

Comparative Long-Term Stability Data

The following tables summarize available long-term stability data for various LNP formulations under different storage conditions. It is important to note the absence of specific long-term stability data for this compound LNPs in the public domain. The data presented here for other formulations can, however, serve as a benchmark for expected stability profiles.

Table 1: Long-Term Stability of LNPs at 4°C

Ionizable LipidStorage DurationChange in Particle Size (nm)Change in PDIChange in Encapsulation Efficiency (%)Reference
SM-1026 monthsGradual increase, remained <150 nm for 80-120 nm particlesRemained <0.2~15% decrease for 100-120 nm particles[7]
ALC-03152 monthsMinimal changeMinimal changeMinimal change[1]
Lipidoid156 daysIncrease over timeIncrease over timeDecrease over time[2]

Table 2: Long-Term Stability of LNPs at -20°C

Ionizable LipidStorage DurationChange in Particle Size (nm)Change in PDIChange in Encapsulation Efficiency (%)Reference
SM-10212 monthsNo significant change for 80-100 nm particlesNot specifiedNot specified[7]
ALC-03152 monthsMinimal changeMinimal changeMinimal change[1]
Lipidoid156 daysSignificant increase and aggregationSignificant increaseMaintained[2]

Table 3: Long-Term Stability of LNPs at -80°C

Ionizable LipidStorage DurationChange in Particle Size (nm)Change in PDIChange in Encapsulation Efficiency (%)Reference
SM-1022 monthsMinimal changeMinimal changeMinimal change[1]
ALC-03152 monthsMinimal changeMinimal changeMinimal change[1]
Lipidoid11 months (lyophilized)Not specifiedNot specifiedMaintained[8]

Experimental Protocols

Accurate assessment of LNP stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key assays.

LNP Formulation

A typical LNP formulation process involves the rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid at an acidic pH.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Ionizable_Lipid Ionizable Lipid (e.g., this compound) Microfluidic_Mixing Microfluidic Mixing Ionizable_Lipid->Microfluidic_Mixing Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->Microfluidic_Mixing PEG_Lipid PEGylated Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing Purification Purification (e.g., Dialysis) Microfluidic_Mixing->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP DLS_Workflow Start LNP Sample Dilution Dilute in Buffer Start->Dilution Equilibration Equilibrate at 25°C Dilution->Equilibration Measurement Perform DLS Measurement (3 replicates) Equilibration->Measurement Analysis Analyze Correlation Function Measurement->Analysis Results Obtain Size (z-average) and PDI Analysis->Results RiboGreen_Workflow cluster_samples Sample Preparation cluster_assay Assay LNP_Sample LNP Sample Lysis Lyse LNPs (e.g., Triton X-100) LNP_Sample->Lysis Intact_LNP Intact LNPs LNP_Sample->Intact_LNP Total_mRNA Total mRNA Lysis->Total_mRNA Free_mRNA Free mRNA Intact_LNP->Free_mRNA Add_RiboGreen Add RiboGreen Reagent Total_mRNA->Add_RiboGreen Free_mRNA->Add_RiboGreen Incubate Incubate 5 min Add_RiboGreen->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 520 nm) Incubate->Measure_Fluorescence Calculation Calculate Encapsulation Efficiency Measure_Fluorescence->Calculation

References

A Head-to-Head Comparison of C14-490 and DLin-MC3-DMA for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene therapy, the choice of a delivery vehicle is paramount to the success of nucleic acid-based therapeutics. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA payloads, with the ionizable cationic lipid being the most critical component governing their efficacy and safety. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: C14-490 and DLin-MC3-DMA, to assist researchers, scientists, and drug development professionals in selecting the optimal lipid for their application.

Overview and Physicochemical Properties

DLin-MC3-DMA (MC3) is a well-established, potent ionizable lipid that has been a cornerstone of LNP formulations for siRNA delivery, including the first FDA-approved siRNA therapeutic, Onpattro.[1] Its design has been optimized for hepatic gene silencing, exhibiting a pKa that is ideal for endosomal escape.[2][3] this compound is a more recently developed ionizable lipid that has shown promise in the context of in utero mRNA delivery for gene editing applications in hematopoietic stem cells.[4]

The key physicochemical properties of these lipids are summarized below. The pKa is a critical parameter, as an optimal pKa (typically between 6.2 and 6.5) allows the LNP to remain neutral in the bloodstream at physiological pH (7.4), minimizing toxicity, and to become positively charged in the acidic environment of the endosome, facilitating the release of its nucleic acid cargo.[2][3]

PropertyThis compoundDLin-MC3-DMAReference
Apparent pKa 5.946.44[4],[2]

In Vivo Efficacy

A direct head-to-head study comparing the in vivo efficacy of this compound and DLin-MC3-DMA for the same target and payload has not been identified in the reviewed literature. However, their performance has been independently evaluated in different contexts. DLin-MC3-DMA is renowned for its high potency in siRNA-mediated gene silencing in the liver. This compound has been primarily assessed for its ability to deliver mRNA for gene editing purposes in fetal models.

ApplicationLipidAnimal ModelTargetPayloadKey Efficacy MetricReference
Hepatic Gene Silencing DLin-MC3-DMAMiceFactor VII (FVII)siRNAED₅₀ ≈ 0.005 mg/kg [2][3][5]
Hepatic Gene Silencing DLin-MC3-DMANon-human PrimatesTransthyretin (TTR)siRNAED₅₀ < 0.03 mg/kg [3][5]
In Utero Gene Editing This compoundFetal Mice (E13.5)Transthyretin (TTR)SpCas9 mRNA + sgRNAIndels detected in HSCs[4]

Note: The ED₅₀ (median effective dose) represents the dose required to achieve 50% silencing of the target gene. The data for this compound is presented in the context of gene editing efficiency (indel formation) rather than gene silencing, which precludes a direct quantitative comparison of potency with DLin-MC3-DMA.

LNP Formulation

The composition of the LNP is crucial for its stability, delivery efficiency, and overall performance. While the general components are similar, the molar ratios can be optimized for specific lipids and applications. The most widely cited formulation for DLin-MC3-DMA is a molar ratio of 50:10:38.5:1.5. Formulations for this compound have been reported with different ratios, reflecting optimization for mRNA delivery and specific cell targeting.

ComponentThis compound Formulation (molar ratio)DLin-MC3-DMA Formulation (molar ratio)Reference
Ionizable Cationic Lipid 3550[4],[6]
Phospholipid (e.g., DSPC, DOPE) 16 (DOPE)10 (DSPC)[4],[6]
Cholesterol 46.538.5[4],[6]
PEG-Lipid (e.g., DMG-PEG 2000) 2.5 (C14-PEG2000)1.5 (DMG-PEG 2000)[4],[6]

Mechanism of LNP-Mediated Nucleic Acid Delivery

The general mechanism for cellular uptake and endosomal escape is conserved for LNPs formulated with either this compound or DLin-MC3-DMA. The process is initiated by the adsorption of proteins, such as Apolipoprotein E (ApoE), onto the LNP surface in the bloodstream. This facilitates recognition and uptake by cells, particularly hepatocytes, via the low-density lipoprotein receptor (LDLR). Following endocytosis, the endosome matures and its internal pH drops. This acidification protonates the ionizable lipid, leading to a net positive charge on the LNP, which then interacts with the anionic lipids of the endosomal membrane, causing membrane disruption and the release of the nucleic acid payload into the cytoplasm.

LNP_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP LNP (Neutral Surface) ApoE ApoE LNP_ApoE LNP-ApoE Complex ApoE->LNP_ApoE Binding LDLR LDLR LNP_ApoE->LDLR Uptake Endosome Early Endosome (pH ~6.5) LDLR->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) LNP becomes cationic Endosome->Late_Endosome Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape RISC RISC Cytoplasm->RISC siRNA engages mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Guides

References

Safety Operating Guide

Essential Safety and Logistics for Handling C14-490

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of C14-490, an ionizable cationic lipid utilized in the synthesis of lipid nanoparticles (LNPs) for research purposes.[1][2][3] Given the absence of a publicly available Safety Data Sheet (SDS), a precautionary approach is paramount. This guide is intended to supplement, not replace, institution-specific safety protocols and a thorough risk assessment.

I. Understanding this compound: Known Properties and Hazards

Quantitative Data Summary

PropertyValueSource
pKa5.94[1][2][3]
Molecular FormulaC₈₆H₁₇₇N₅O₇[2]
Molecular Weight1393.4 g/mol [2]
SolubilitySoluble in Ethanol (≥10 mg/ml), Sparingly soluble in Chloroform (1-10 mg/ml)[2]

II. Personal Protective Equipment (PPE): A Precautionary Approach

Due to the lack of specific safety data for this compound and its use in creating nanoparticles, a comprehensive PPE strategy is required. This is based on general best practices for handling hazardous chemicals and engineered nanomaterials.[5][6][7]

Recommended PPE for Handling this compound

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile or Neoprene GlovesChange gloves frequently, especially if contamination is suspected. Gauntlet-style gloves can provide additional wrist protection.[5]
Body Chemical-Resistant Lab Coat or CoverallsLong-sleeved, preferably made of a low-permeability material.[5]
Eyes Safety GogglesTight-fitting and dustproof to protect against splashes and airborne particles.[6]
Respiratory NIOSH-Approved Respirator (e.g., N95 or higher)Recommended when handling the powder form or when aerosolization is possible. The choice of respirator should be based on a formal risk assessment.[5]
Feet Closed-Toe ShoesMade of a low-permeability material.

III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Protocols: Familiarize yourself with the experimental protocol and your institution's safety guidelines.

B. Handling this compound Powder:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the powder, do so within an enclosure that provides containment, such as a ventilated balance enclosure or a fume hood.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid generating dust.

C. Handling this compound in Solution:

  • Containment: Handle solutions within a chemical fume hood.

  • Avoid Aerosolization: Use techniques that minimize the generation of aerosols, such as gentle mixing and avoiding vigorous shaking.

  • Transfer: When transferring solutions, use appropriate tools like pipettes with filtered tips to prevent contamination.

D. Post-Handling Procedures:

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination. Start with gloves, followed by the lab coat, and then eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

IV. Disposal Plan

All waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in clearly labeled, sealed containers separate from general laboratory waste.

  • Labeling: The waste container label should include the chemical name ("this compound"), hazard warnings, and the date.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

V. Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling this compound cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather PPE, Spill Kit, Waste Containers prep_area->gather_materials review_protocol Review Protocol & Safety Guidelines gather_materials->review_protocol don_ppe Don Full PPE review_protocol->don_ppe handle_powder Weigh/Handle Powder in Containment don_ppe->handle_powder prepare_solution Prepare Solution handle_powder->prepare_solution handle_solution Handle Solution in Fume Hood prepare_solution->handle_solution decontaminate Decontaminate Work Surfaces & Equipment handle_solution->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.